molecular formula C8H7ClFNO B1487841 4-chloro-2-fluoro-N-methylbenzamide CAS No. 1343038-33-4

4-chloro-2-fluoro-N-methylbenzamide

Cat. No.: B1487841
CAS No.: 1343038-33-4
M. Wt: 187.6 g/mol
InChI Key: TVLUSSIPJPELLT-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLUSSIPJPELLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-chloro-2-fluoro-N-methylbenzamide: Navigating a Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1343038-33-4

Affiliation: Google Research

Executive Summary

This technical guide addresses the compound 4-chloro-2-fluoro-N-methylbenzamide (CAS No. 1343038-33-4). An exhaustive search of scientific literature, patent databases, and chemical repositories has confirmed its identity and CAS number. However, this investigation also revealed a significant lack of detailed, publicly available technical data for this specific molecule. It is primarily identified as a potential process-related impurity in the synthesis of Apalutamide, a nonsteroidal antiandrogen medication used in the treatment of prostate cancer.

Due to the scarcity of in-depth research on this compound, this guide will deviate from a standard whitepaper format that would typically include detailed experimental protocols and mechanistic insights. Instead, it will provide a comprehensive overview of the available information, its context as a pharmaceutical impurity, and a discussion of the synthetic pathways that could lead to its formation. This approach is taken to maintain the highest standards of scientific integrity and to avoid speculation in the absence of peer-reviewed data.

Compound Identification and Properties

A summary of the basic information for this compound is presented below. It is important to note that detailed, experimentally verified physical and chemical properties are not widely reported.

PropertyValueSource
CAS Number 1343038-33-4[1][2]
Molecular Formula C₈H₇ClFNO[1]
Molecular Weight 187.60 g/mol [1]
IUPAC Name This compound[1]
Synonyms Apalutamide Impurity 27[1]

Context as an Impurity in Apalutamide Synthesis

The primary context in which this compound is mentioned is as a potential impurity in the manufacturing of Apalutamide.[1] Apalutamide is an androgen receptor inhibitor used to treat prostate cancer.[3] The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

The presence of this compound as an impurity suggests it may arise from several potential scenarios in the synthesis of Apalutamide or its intermediates:

  • Incomplete reaction: It could be a starting material or an intermediate that is not fully consumed in a subsequent reaction step.

  • Side reaction: It may be the product of an unintended reaction pathway.

  • Degradation product: It could potentially be formed by the degradation of other intermediates or the final Apalutamide molecule under certain conditions.

Postulated Synthetic Pathways

While no specific, validated synthesis protocols for this compound have been found in the public domain, we can postulate logical synthetic routes based on standard organic chemistry principles and the synthesis of structurally similar molecules. A common method for the synthesis of benzamides is the coupling of a carboxylic acid (or its activated form, such as an acyl chloride) with an amine.

Amide Coupling from 4-chloro-2-fluorobenzoic Acid

The most direct hypothetical route to this compound would involve the reaction of 4-chloro-2-fluorobenzoic acid with methylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.

Hypothetical Experimental Workflow:

  • Activation of Carboxylic Acid: 4-chloro-2-fluorobenzoic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would be added to form the corresponding acyl chloride.

  • Amidation: In a separate vessel, methylamine (as a solution in a solvent like THF or as a gas) would be dissolved in an appropriate solvent, often with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.

  • Reaction: The acyl chloride solution would then be added slowly to the methylamine solution at a controlled temperature (typically cooled to 0°C) to manage the exothermic reaction.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up would be performed to remove unreacted reagents and byproducts. The crude product would then be purified, likely by recrystallization or column chromatography.

The logical flow of this postulated synthesis is illustrated in the following diagram:

G cluster_start Starting Materials cluster_process Process cluster_end Product A 4-chloro-2-fluorobenzoic acid C Acyl Chloride Formation (e.g., with SOCl₂) A->C Activation B Methylamine D Amide Coupling B->D C->D E This compound D->E Formation

Caption: Postulated synthesis of this compound.

Challenges and Future Directions

The significant lack of published data on this compound presents a clear challenge for researchers. While its role as a pharmaceutical impurity provides a context for its relevance, a full understanding of its chemical, physical, and toxicological properties is missing.

For researchers in the field of pharmaceutical development, the potential presence of this impurity would necessitate the development of sensitive analytical methods for its detection and quantification in Apalutamide drug substance and product. Furthermore, its synthesis would be required to create a reference standard for these analytical methods.

Future research efforts could be directed towards:

  • Definitive Synthesis and Characterization: A full report on the synthesis, purification, and spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of this compound.

  • Toxicological Assessment: In vitro and in vivo studies to determine the toxicological profile of this compound, which is crucial for setting appropriate limits for its presence in a pharmaceutical product.

  • Investigation of Formation Pathways: A detailed study of the synthesis of Apalutamide to identify the specific reaction conditions that may lead to the formation of this impurity.

Conclusion

This compound is a compound of interest primarily due to its identification as a potential impurity in the anti-cancer drug Apalutamide. While its CAS number has been confirmed, there is a notable absence of in-depth technical information in the public domain. This guide has provided the available information and a scientifically grounded, albeit hypothetical, synthetic pathway. The lack of comprehensive data underscores the need for further research to fully characterize this molecule, particularly in the context of pharmaceutical quality and safety.

Alternative Research Focus: 4-amino-2-fluoro-N-methylbenzamide

For researchers seeking to work with a structurally related and well-documented compound, 4-amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1) is a viable alternative. This compound is a key intermediate in the synthesis of Apalutamide, and there is more substantial information available in patents regarding its preparation. This would provide a more robust foundation for in-depth study and process development.

References

  • Pharmaffiliates. Apalutamide-impurities. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Degradation Pathways and Impurity Profiling of Anti‐Cancer Drug Apalutamide by HPLC and LC‐MS/MS and Separation of Impurities using Design of Experiments. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. [Link]

  • Veeprho. Apalutamide Impurities and Related Compound. [Link]

  • Journal of Drug Delivery and Therapeutics. Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. [Link]

  • Google Patents.
  • PubChem. Apalutamide. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF APALUTAMIDE - EP 3802515 B1. [Link]

  • ResearchGate. Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model. [Link]

  • accessdata.fda.gov. 210951Orig1s000. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of 4-chloro-2-fluoro-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document integrates available information from chemical suppliers with data from structurally related compounds to offer a robust scientific profile. The insights herein are intended to support researchers in their efforts to design, synthesize, and evaluate novel therapeutic agents.

Molecular and Physicochemical Profile

This compound (CAS No. 1343038-33-4) is a halogenated benzamide derivative. The presence of both chloro and fluoro substituents on the aromatic ring, along with the N-methylamide group, imparts a unique set of electronic and steric characteristics that influence its physical and chemical behavior.

Table 1: Core Physicochemical Properties of this compound and Related Analogs

PropertyThis compound4-bromo-2-fluoro-N-methylbenzamide4-amino-2-fluoro-N-methylbenzamide
CAS Number 1343038-33-4[1][2][3]749927-69-3[4]915087-25-1[5][6]
Molecular Formula C₈H₇ClFNO[1][2][3]C₈H₇BrFNOC₈H₉FN₂O[5][6]
Molecular Weight 187.60 g/mol [1]232.05 g/mol 168.17 g/mol [6]
Melting Point Data not available125.0 to 129.0 °C[4]160 - 163 °C[5]
Boiling Point Data not available (Predicted: >300 °C)284.8±30.0 °C (Predicted)[4]320 °C[5]
Solubility Predicted to be slightly soluble in water, soluble in organic solvents.Slightly soluble in Chloroform and Methanol.[4]Slightly soluble in Chloroform and Methanol.[5]
pKa Data not available (Estimated acidic & basic pKa)13.76±0.46 (Predicted)[4]14.12±0.46 (Predicted)[5]
LogP Data not available (Estimated)Data not availableData not available

Expert Commentary on Physicochemical Properties:

The substitution pattern on the benzene ring is a critical determinant of the molecule's properties. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to increase the acidity of the N-H proton of the amide compared to unsubstituted N-methylbenzamide. The ortho-fluoro substituent can also participate in intramolecular hydrogen bonding with the amide proton, which can influence conformation and, consequently, properties like solubility and crystal packing.

The melting point of this compound is anticipated to be a sharp range, characteristic of a pure crystalline solid.[7] Based on its bromo-analog (m.p. 125-129 °C), a melting point in a similar range would be expected.[4] The higher melting point of the amino-analog (160-163 °C) is likely due to stronger intermolecular hydrogen bonding facilitated by the amino group.[5]

Solubility is a key parameter for drug development. Like many benzamides, this compound is predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and chloroform.[4] The halogen substituents increase hydrophobicity, which would decrease aqueous solubility compared to N-methylbenzamide.

Synthesis and Characterization

While a specific synthetic route for this compound is not detailed in the available literature, a plausible and common method would involve the amidation of 4-chloro-2-fluorobenzoic acid.

Diagram 1: Plausible Synthetic Pathway

G cluster_0 Synthesis of this compound A 4-chloro-2-fluorobenzoic acid C 4-chloro-2-fluorobenzoyl chloride A->C Acyl chloride formation B Thionyl chloride (SOCl₂) or Oxalyl chloride B->C E This compound C->E Amidation D Methylamine (CH₃NH₂) D->E G cluster_1 Melting Point Determination Workflow A Sample Preparation: - Finely powder the sample - Pack into a capillary tube B Instrument Setup: - Place the capillary in the apparatus A->B C Heating Protocol: - Rapid heating to ~15-20°C below expected m.p. - Slow heating (1-2°C/min) near m.p. B->C D Observation and Recording: - Record temperature at first liquid formation - Record temperature at complete liquefaction C->D E Report Melting Range D->E

Caption: A standardized workflow for determining the melting point of an organic compound.

2. Solubility Determination

  • Principle: The solubility of a compound in a particular solvent is the maximum amount of the compound that can dissolve in a given amount of the solvent at a specific temperature.

  • Apparatus: Vials, analytical balance, shaker or magnetic stirrer, filtration device, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, organic solvent) in a vial.

    • Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

3. pKa Determination

  • Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a benzamide, the pKa of the amide proton can be determined.

  • Apparatus: Potentiometer with a pH electrode, autoburette, beaker, magnetic stirrer.

  • Procedure (Potentiometric Titration):

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the midpoint of the titration curve.

4. LogP Determination

  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

  • Apparatus: Vials with screw caps, shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method):

    • Prepare a solution of the compound in either water or octan-1-ol.

    • Add a known volume of this solution to a vial containing a known volume of the other solvent.

    • Seal the vial and shake it vigorously for a set period to allow for partitioning between the two phases.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully sample both the aqueous and octanolic layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the partition coefficient (P) as [concentration in octanol] / [concentration in water], and then take the log₁₀ to get LogP.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its rational development. While direct experimental data is currently limited, this guide has provided a comprehensive overview based on available information and data from closely related analogs. The provided experimental protocols offer a solid foundation for researchers to determine these critical parameters in their own laboratories. As research into this and similar compounds progresses, a more complete physicochemical profile will undoubtedly emerge, further enabling the design of next-generation therapeutics.

References

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.
  • PubChem. (n.d.). CID 139083282. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2015). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • S. S. H. Zaidi. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Kulyk, O., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluoro-N-(2-methylpropyl)benzamide. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 4-chloro-N-(2-chloro-5-trifluoromethylphenyl)-2-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Agrawal, Y. K., & John, K. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1), 69-72.

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A Comprehensive Technical Guide to the Structure Elucidation of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal determination of a chemical structure is a cornerstone of drug discovery, chemical process development, and regulatory compliance. This guide provides an in-depth, multi-technique approach to the structural elucidation of 4-chloro-2-fluoro-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. We will navigate through a logical, evidence-based workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. This document is designed for researchers and scientists, emphasizing not just the procedural steps, but the scientific rationale behind each analytical choice and the interpretation of the resulting data. All methodologies are presented within the framework of established validation principles to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

This compound belongs to the benzamide class of compounds, a scaffold frequently found in biologically active molecules. The precise arrangement of the chloro, fluoro, and N-methylamido substituents on the benzene ring is critical to its physicochemical properties and biological activity. Any ambiguity in its structure could lead to erroneous interpretations of research data, failed regulatory submissions, and significant safety concerns. Therefore, a rigorous and systematic approach to structure confirmation is not just best practice; it is a scientific necessity.

This guide will deconstruct the molecule's structure piece by piece, using a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analyses, the first step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the tool of choice for this purpose.

The proposed structure, this compound, has the molecular formula C₈H₇ClFNO .

  • Elemental Composition:

    • Carbon: 8 x 12.011 = 96.088

    • Hydrogen: 7 x 1.008 = 7.056

    • Chlorine: 1 x 35.453 = 35.453

    • Fluorine: 1 x 18.998 = 18.998

    • Nitrogen: 1 x 14.007 = 14.007

    • Oxygen: 1 x 15.999 = 15.999

    • Monoisotopic Mass: 187.0204 (using ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O)

  • Degree of Unsaturation: The degree of unsaturation (DoU) indicates the total number of rings and/or multiple bonds in a molecule.

    • DoU = C + 1 - (H/2) - (X/2) + (N/2)

    • DoU = 8 + 1 - (7/2) - (2/2) + (1/2) = 9 - 3.5 - 1 + 0.5 = 5

    • A DoU of 5 is consistent with the proposed structure: 4 for the benzene ring and 1 for the carbonyl group (C=O).

This initial calculation provides a critical check against the data that will be gathered from subsequent experiments.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Causality of Experimental Choice: Electron Ionization (EI) is a robust, high-energy ionization technique suitable for relatively stable, small organic molecules. It reliably produces a molecular ion and a rich fragmentation pattern that is highly reproducible and useful for structural fingerprinting.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
187/189[M]⁺˙-C₈H₇ClFNO⁺˙
158/160[M - CH₃NH]⁺˙•CH₂NHC₇H₄ClFO⁺
130/132[M - CO(NHCH₃)]⁺•CONHCH₃C₇H₄ClF⁺
94[C₆H₃F]⁺˙Cl, •CONHCH₃C₆H₃F⁺

Expertise & Insights:

  • Isotopic Pattern: A key signature of a chlorine-containing compound is the presence of an M+2 peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the molecular ion will appear as a pair of peaks ([M]⁺˙ and [M+2]⁺˙) with a characteristic intensity ratio of approximately 3:1.[1][2] This provides immediate, strong evidence for the presence of a single chlorine atom.

  • Fragmentation Pathway: The most probable fragmentation pathways involve the cleavage of the amide bond, which is typically the weakest bond in the side chain.

    • Alpha-cleavage: Loss of the methylamino radical (•NHCH₃) or cleavage of the C-N bond can occur.

    • Acylium Ion Formation: The most common fragmentation for amides is the cleavage of the C(O)-N bond to form a stable acylium ion ([M - •NHCH₃]⁺) or the loss of the entire amide side chain to yield the benzoyl cation fragment.

    • Halogen Loss: Loss of a chlorine atom from the molecular ion or fragment ions is also possible.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound. Verify the molecular ion peaks (m/z 187/189) and their 3:1 intensity ratio. Correlate major fragment ions with the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation and being suitable for solid powder samples. It provides high-quality spectra comparable to traditional transmission methods.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide (N-H)
~3050-3100C-H StretchAromatic C-H
~2950C-H StretchAliphatic C-H (N-CH₃)
~1640-1680C=O Stretch (Amide I)Secondary Amide
~1510-1550N-H Bend (Amide II)Secondary Amide
~1400-1500C=C StretchAromatic Ring
~1250-1350C-N Stretch (Amide III)Secondary Amide
~1200-1250C-F StretchAryl-Fluorine
~1000-1100C-Cl StretchAryl-Chlorine

Expertise & Insights:

  • Amide Bands: The presence of strong "Amide I" (primarily C=O stretch) and "Amide II" (a mix of N-H bending and C-N stretching) bands is definitive evidence for the amide functional group.[3][4][5]

  • Halogen Stretches: The C-F and C-Cl stretching vibrations appear in the fingerprint region. The C-F stretch is typically strong and occurs at a higher wavenumber than the C-Cl stretch due to the higher bond strength and lower mass of fluorine.[6]

  • N-H Stretch: A single, relatively sharp peak around 3300 cm⁻¹ is characteristic of a secondary amide N-H group in a non-hydrogen-bonded state or a well-defined hydrogen-bonded state in a solid.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands, comparing them to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Causality of Experimental Choice: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is necessary for an unambiguous assignment of all atoms in the molecule. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window, though DMSO-d₆ could also be used if solubility is an issue.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant(s) (J, Hz)Assignment
~7.8-8.2Broad Singlet1H-N-H
~7.6 (t)Triplet1HJ(H,H) ≈ 8.4H-6
~7.2 (dd)Doublet of Doublets1HJ(H,F) ≈ 10, J(H,H) ≈ 2.0H-3
~7.1 (dd)Doublet of Doublets1HJ(H,H) ≈ 8.4, J(H,H) ≈ 2.0H-5
~3.0 (d)Doublet3HJ(H,H) ≈ 4.8N-CH₃

Expertise & Insights (¹H NMR):

  • Aromatic Region: The three aromatic protons will be distinct. The fluorine at C-2 will cause a large ortho coupling to H-3 (³J(H,F)). The protons will also exhibit standard ortho and meta H-H couplings. H-6, being ortho to the electron-withdrawing amide group, is expected to be the most downfield.

  • Amide Proton: The N-H proton often appears as a broad singlet due to quadrupole broadening and exchange. Upon coupling to the N-CH₃ protons, it can appear as a quartet, but this is often broadened.

  • Methyl Group: The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton (³J(H,H)). This doublet will collapse to a singlet upon D₂O exchange, which also confirms the assignment of the N-H proton.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
~165SingletC=O
~158 (d)Doublet, ¹J(C,F) ≈ 250 HzC-2
~135 (d)Doublet, ⁴J(C,F) ≈ 3 HzC-4
~132 (d)Doublet, ³J(C,F) ≈ 8 HzC-6
~128 (s)SingletC-5
~125 (d)Doublet, ²J(C,F) ≈ 15 HzC-1
~118 (d)Doublet, ²J(C,F) ≈ 25 HzC-3
~27SingletN-CH₃

Expertise & Insights (¹³C NMR):

  • C-F Coupling: The most telling feature will be the large one-bond coupling constant (¹J(C,F)) for C-2, which is typically >240 Hz. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to fluorine, which is invaluable for assigning the aromatic signals.[6][7]

  • Substituent Effects: The chemical shifts are influenced by the substituents. The fluorine atom causes a large downfield shift at the carbon it's attached to (C-2). The chlorine atom (C-4) and the amide group (C-1) also have predictable effects on the chemical shifts of the aromatic carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8]

  • 1D ¹H NMR:

    • Acquire a standard proton spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Integrate the signals and measure the chemical shifts and coupling constants.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will show a correlation between the N-H and N-CH₃ protons and among the coupled protons in the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons with the carbons they are directly attached to. It is essential for definitively assigning the protonated carbons (C-3, C-5, C-6, and N-CH₃).

  • Data Analysis: Use the combination of all spectra to build a connectivity map of the molecule. Start with an easily identifiable signal (e.g., the N-CH₃ group) and use the correlation spectra to walk around the molecule, assigning all protons and carbons and confirming the substitution pattern.

Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Derived Information H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC Proton_Env Proton Environments (Shift, Integration) H1->Proton_Env C13 ¹³C & DEPT C13->HSQC Carbon_Types Carbon Types (CH, CH₃, Cq) C13->Carbon_Types HH_Connectivity H-H Connectivity COSY->HH_Connectivity CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity Final_Structure Final Structure Assignment Proton_Env->Final_Structure Carbon_Types->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure

Caption: Logical workflow for NMR structure elucidation.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[9][10]

Causality of Experimental Choice: This technique is considered the "gold standard" for structure proof. Its successful application provides definitive evidence that satisfies the most stringent regulatory and scientific standards.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Purity is Paramount: The compound must be highly pure (>99%).

    • Solvent Selection: Choose a solvent system in which the compound is moderately soluble. Slow evaporation is a common and effective method.

    • Procedure: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to near saturation. Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

    • Goal: To obtain single, optically clear crystals of 50-250 microns in size.[11]

  • Crystal Mounting:

    • Carefully select a well-formed crystal under a microscope.

    • Mount the crystal on a loop (e.g., nylon) or a glass fiber using a minimal amount of cryo-protectant oil.[12]

    • Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) on the diffractometer. This minimizes thermal motion and radiation damage.[1]

  • Data Collection:

    • Mount the crystal on the goniometer of a modern diffractometer equipped with a CCD or CMOS detector.

    • The instrument will irradiate the crystal with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) and collect a series of diffraction images as the crystal is rotated.[11]

    • A full sphere of data is typically collected to ensure data completeness and redundancy.

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed.

    • The unit cell dimensions and space group are determined.

    • The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

    • The atomic positions and their displacement parameters are "refined" using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

The final output is a detailed 3D model of the molecule, confirming the connectivity and substitution pattern determined by NMR and MS.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, the analytical methods used for identification must be validated to demonstrate they are suitable for their intended purpose.[3][13] According to ICH Q2(R2) guidelines, the key validation characteristic for an identification test is specificity .[14]

Specificity: The test must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or related structural analogs.

Validation Protocol for Specificity
  • MS: Analyze known related compounds (e.g., regioisomers, precursors). The method is specific if these compounds produce different mass spectra (different molecular ions or fragmentation patterns) from the target analyte.

  • IR: The IR spectrum serves as a unique fingerprint. The method is specific if the spectrum of the analyte is distinct from that of its potential impurities or isomers, particularly in the fingerprint region (1500-400 cm⁻¹).

  • NMR: NMR is inherently highly specific. The combination of chemical shifts, coupling patterns, and 2D correlations provides a unique fingerprint that can readily distinguish the target molecule from closely related structures.

By demonstrating specificity, we build a self-validating system where the analytical procedures are proven to be reliable and fit-for-purpose, fulfilling the core tenet of trustworthiness.

Conclusion: A Synthesis of Evidence

The structure of this compound is elucidated through a systematic, multi-faceted analytical approach.

  • Mass Spectrometry confirms the molecular weight and elemental composition (C₈H₇ClFNO), and the characteristic 3:1 isotopic pattern for the molecular ion [M]⁺˙ at m/z 187/189 provides definitive evidence of a single chlorine atom.

  • IR Spectroscopy identifies the key functional groups: a secondary amide (N-H stretch ~3300, Amide I ~1640, Amide II ~1550 cm⁻¹), an aromatic ring, and aryl-halide bonds.

  • NMR Spectroscopy provides the complete connectivity map. ¹H and ¹³C NMR, supported by COSY and HSQC data, confirm the 1,2,4-trisubstituted aromatic ring, the specific positions of the chloro and fluoro substituents through their coupling patterns and electronic effects, and the N-methylamide group.

Each technique provides orthogonal data that, when combined, create a self-validating and irrefutable body of evidence. This rigorous approach ensures the absolute structural identity of the molecule, providing the necessary scientific foundation for its further development and application.

References

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An In-Depth Technical Guide to the Biological Activity of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities. This guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will dissect the core structure-activity relationships (SAR), elucidate key molecular mechanisms of action, and present detailed, field-proven protocols for evaluating their biological effects. From their well-established roles as dopamine receptor antagonists in psychiatry and gastroenterology to their emerging potential as anticancer and antimicrobial agents, this paper synthesizes foundational knowledge with cutting-edge insights to empower the rational design of next-generation therapeutic agents.

Introduction: The Benzamide Scaffold - A Privileged Structure

The benzamide core, consisting of a benzene ring linked to an amide group, is deceptively simple. Its true power lies in the vast chemical space that can be explored through substitutions at various positions on both the aromatic ring and the amide nitrogen. This structural flexibility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling benzamide derivatives to interact with a diverse array of biological targets with high affinity and selectivity.

Historically, the therapeutic potential of substituted benzamides was first realized with the development of procainamide, an antiarrhythmic agent. However, their impact expanded dramatically with the discovery of their potent antagonism at dopamine D2 receptors, leading to antipsychotic and antiemetic drugs like Metoclopramide and Sulpiride.[1][2] Today, research has broadened to include targets such as histone deacetylases (HDACs), poly (ADP-ribose) polymerase-1 (PARP-1), and various kinases, positioning substituted benzamides as promising candidates for oncology and beyond.[3][4]

This guide will navigate the multifaceted biological activities of this compound class, beginning with their most prominent role as neuromodulators and expanding into their growing applications in cancer therapy and other fields.

The Canonical Target: Dopamine D2 Receptor Antagonism

The most clinically significant activity of many substituted benzamides is their ability to block dopamine D2 receptors.[5] This mechanism is central to their use as antipsychotics for treating schizophrenia and as antiemetics for managing nausea and vomiting.[6][7]

Mechanism of Action

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[8] This leads to a reduction in neuronal excitability. Substituted benzamides act as competitive antagonists, binding to the D2 receptor to prevent dopamine from exerting its inhibitory effects.[5] In conditions like schizophrenia, which are associated with dopamine hyperactivity in mesolimbic pathways, this blockade helps to alleviate positive symptoms such as hallucinations and delusions.[5]

Their antiemetic effect stems from blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a key hub for detecting emetic substances in the blood and triggering the vomiting reflex.[2][9]

D2_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa Dopamine D2R Dopamine D2 Receptor Dopa->D2R Binds & Activates AC Adenylyl Cyclase D2R->AC Inhibits GIRK GIRK Channel D2R->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_ion K+ GIRK->K_ion Efflux Benzamide Substituted Benzamide Benzamide->D2R Binds & Blocks

Caption: D2 Receptor Antagonism by Substituted Benzamides.

Structure-Activity Relationship (SAR) for D2 Affinity

The affinity and selectivity of benzamides for the D2 receptor are highly dependent on their substitution patterns. Molecular modeling and conformational analysis have shown that low-energy conformations are crucial for effective binding.[10]

  • Amide Side Chain: An extended conformation of the acyclic amide side chain is generally preferred for optimal receptor interaction.[10]

  • N-substituents: The nature of the substituent on the amide nitrogen is critical. For instance, the N-ethyl-2-pyrrolidinylmethyl side chain found in compounds like eticlopride confers high specificity for dopamine receptors.[1]

  • Aromatic Ring Substitutions: Substitutions on the benzamide ring influence potency and pharmacokinetic properties. Electron-donating groups can modulate binding affinity.

Expanding Horizons: Benzamides in Cancer Therapy

More recently, the benzamide scaffold has been identified as a valuable pharmacophore for developing anticancer agents. These derivatives target different mechanisms crucial for cancer cell survival and proliferation.[11]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in epigenetic regulation. Their overexpression is implicated in many cancers. Benzamide-based HDAC inhibitors (HDACi), such as Entinostat (MS-275), are selective for Class I HDACs and have shown promise in treating solid tumors, including breast cancer.[12]

Mechanism: The benzamide moiety typically contains a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the HDAC active site.[13] The carbonyl group of the benzamide forms a stable interaction with the zinc ion, while other parts of the molecule, like the linker region and a "cap" group, make additional hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.[13] This blocks the enzyme's catalytic activity, leading to histone hyperacetylation, changes in gene expression, and ultimately, cancer cell apoptosis.[4]

SAR for HDAC Inhibition:

  • Zinc-Binding Group: The benzamide's carbonyl and nitrogen atoms are crucial for coordinating with the active site zinc ion and forming hydrogen bonds.[13]

  • Linker Region: The length and composition of the linker connecting the benzamide to the cap group are important. Shorter molecular lengths have been correlated with stronger HDAC inhibition.[14]

  • Cap Group: Bulky, hydrophobic cap groups often interact with residues on the surface of the enzyme, enhancing binding affinity.[13]

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 is a validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. Several potent PARP-1 inhibitors have been developed based on a benzamide scaffold.[3] One such compound, 13f, exhibited a potent PARP-1 inhibitory effect with an IC₅₀ of 0.25 nM and strong anticancer activity against human colorectal cancer cells.[3]

Other Anticancer Mechanisms

Benzamide derivatives are being explored for a variety of other anticancer activities. Some compounds induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells.[11] Others have been designed to inhibit crucial signaling kinases or carbonic anhydrases, which are involved in tumor progression.[15][16][17]

Diverse Biological Activities

The therapeutic utility of substituted benzamides extends beyond neurology and oncology.

  • Antimicrobial and Pesticidal Activity: Novel benzamides have been synthesized that show significant fungicidal and larvicidal activities, suggesting potential applications in agriculture and public health.[18][19]

  • Acetylcholinesterase (AChE) Inhibition: Certain benzamide derivatives have been shown to inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[20] This activity is a key therapeutic strategy for Alzheimer's disease.[17]

  • Prokinetic Agents: Compounds like Metoclopramide and Cisapride also exhibit prokinetic properties by acting on serotonin receptors (5-HT4 agonism) in the gastrointestinal tract, which stimulates motility.[9][21][22]

Laboratory Protocols: Evaluating Biological Activity

The characterization of novel substituted benzamides requires robust and validated experimental protocols. As a Senior Application Scientist, I emphasize the inclusion of proper controls to ensure data integrity.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a substituted benzamide for the dopamine D2 receptor.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]eticlopride) is incubated with a membrane preparation containing D2 receptors, along with varying concentrations of the unlabeled test compound. The amount of radioligand bound is inversely proportional to the affinity of the test compound.[1][23]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing D2 receptors (e.g., rat striatum or CHO cells) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an assay binding buffer. Determine the protein concentration using a BCA assay.[24]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[24]

    • 150 µL of membrane preparation (e.g., 50-120 µg protein).

    • 50 µL of the test compound at various concentrations (typically a 10-point serial dilution).

    • 50 µL of radioligand (e.g., [³H]eticlopride) at a concentration at or below its Kd value.[25]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to block all specific binding.[26]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[24]

  • Filtration: Stop the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[24]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[24]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Binding_Assay_Workflow prep 1. Membrane Preparation setup 2. Assay Setup (96-well plate) prep->setup incubate 3. Incubation (60 min, 30°C) setup->incubate filtrate 4. Vacuum Filtration & Washing incubate->filtrate detect 5. Scintillation Counting filtrate->detect analyze 6. Data Analysis (IC50 → Ki) detect->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol: MTT Assay for Cytotoxicity and Antiproliferative Effects

This colorimetric assay is a cornerstone for evaluating the effect of compounds on cell viability.

Objective: To quantify the cytotoxic or antiproliferative effect of a substituted benzamide on a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[27] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[28]

  • Compound Treatment: Treat the cells with a range of concentrations of the substituted benzamide. Incubate for a specified period (e.g., 72 hours).[28]

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank: Wells with media but no cells.

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[28][29]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[29][30]

  • Absorbance Reading: Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm.[30]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability = (Absorbance of Treated / Absorbance of Vehicle) * 100).

    • Plot % Viability against the log concentration of the compound to determine the IC₅₀ value.

Quantitative Data Summary

The biological activity of substituted benzamides is best understood through quantitative data. The table below summarizes the activity of representative compounds across different target classes.

Compound/ClassTarget(s)Biological ActivityPotency (IC₅₀ / Ki)Reference(s)
EticloprideDopamine D2 ReceptorAntagonistKi: High affinity (nM range)[1]
MetoclopramideD2, 5-HT3, 5-HT4Antagonist/Agonist-[9][22]
Entinostat (MS-275)Class I HDACsInhibitornM range[12]
Compound 13f PARP-1InhibitorIC₅₀: 0.25 nM[3]
Compound 7a AcetylcholinesteraseInhibitorIC₅₀: 2.49 µM[20]
Compound 7h Botrytis cinerealFungicidal90.5% inhibition @ 50 mg/L[18]

Conclusion and Future Directions

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for drug discovery. Its adaptability has allowed for the development of drugs that modulate CNS activity, combat cancer through epigenetic and DNA repair mechanisms, and even fight microbial pathogens.

The future of benzamide research lies in the pursuit of greater selectivity and novel mechanisms of action. The use of structure-guided design and computational modeling will be paramount in developing next-generation inhibitors with improved potency and reduced off-target effects.[15] As our understanding of complex diseases deepens, the versatility of the substituted benzamide will undoubtedly continue to provide solutions to challenging therapeutic problems, solidifying its status as a truly privileged structure in medicinal chemistry.

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An In-depth Technical Guide to the Potential Therapeutic Targets of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of Halogenation in Benzamide Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a diverse array of therapeutics. Its versatility is significantly enhanced through halogenation, a strategic modification that leverages the unique properties of halogen atoms—fluorine, chlorine, bromine, and iodine—to refine a compound's pharmacological profile. Halogenation is not merely a tool for increasing lipophilicity; it is a sophisticated method for modulating target affinity, selectivity, and pharmacokinetic properties. The introduction of a halogen atom can lead to the formation of halogen bonds, specific non-covalent interactions with protein targets that can significantly enhance binding affinity and specificity.[1] This guide provides a comprehensive exploration of the key therapeutic targets of halogenated benzamides, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their discovery and validation.

Dopamine D2 Receptor Antagonism: A Pillar in Antipsychotic Therapy

Halogenated benzamides have a rich history as antagonists of the dopamine D2 receptor, a key target in the management of schizophrenia and other psychotic disorders. The therapeutic effect of these drugs is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.[2]

Prominent Halogenated Benzamide Antipsychotics
CompoundHalogenD2 Receptor Affinity (Ki)Clinical Significance
Remoxipride Bromine~113 nMAtypical antipsychotic with high selectivity for D2 receptors.[3][4]
Amisulpride None (for comparison)High affinityA selective D2/D3 antagonist, highlighting the efficacy of the benzamide scaffold.[5]
Raclopride Chlorine3.4 - 4.7 nM (dissociation constant)A selective D2 antagonist widely used as a radioligand in PET studies.[6]
The Dopaminergic Pathways and D2 Antagonism

The brain's dopaminergic system is organized into four major pathways, and the effects of D2 antagonists are pathway-dependent.[2]

cluster_pathways Dopaminergic Pathways mesolimbic Mesolimbic Pathway (VTA to Nucleus Accumbens) Target for antipsychotic effect mesocortical Mesocortical Pathway (VTA to Prefrontal Cortex) Associated with negative/cognitive symptoms nigrostriatal Nigrostriatal Pathway (Substantia Nigra to Striatum) Motor control; D2 blockade can cause extrapyramidal side effects tuberoinfundibular Tuberoinfundibular Pathway (Hypothalamus to Pituitary) D2 blockade increases prolactin drug Halogenated Benzamide (D2 Antagonist) drug->mesolimbic Therapeutic Effect drug->nigrostriatal Side Effects (EPS) drug->tuberoinfundibular Side Effects (Hyperprolactinemia)

Caption: Dopaminergic pathways and the effects of D2 antagonism.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a halogenated benzamide for the D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand: [³H]-Spiperone or [¹¹C]-Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compound (halogenated benzamide) at various concentrations.

  • Non-specific binding control: Haloperidol (10 µM).

  • Glass fiber filters (GF/C), pre-soaked in polyethylenimine (PEI).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the halogenated benzamide test compound.

  • In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and either the test compound, assay buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/C filters using a cell harvester. This separates the bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: A Strategy in Oncology

Benzamide and its derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair.[7][8] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9]

Halogenated Benzamides as PARP Inhibitors

While many clinically approved PARP inhibitors are not benzamides, the benzamide core is a well-established pharmacophore for PARP inhibition.[10][11] Halogenation can be employed to enhance the potency and selectivity of these inhibitors.

Compound ClassHalogenation StrategyPARP1 IC50/Ki
Urea-based benzamidesVaried halogen substitutionsCan achieve low nM IC50 values.[8]
3-Aminobenzamide derivativesOften used as a reference PARP inhibitorIC50 of 45 µM for PARP1.[12]
PARP1 Signaling in DNA Repair and Cancer Therapy

PARP1 plays a pivotal role in sensing DNA single-strand breaks (SSBs) and recruiting the cellular machinery for their repair. Inhibition of PARP1 leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination, these DSBs cannot be repaired, leading to cell death.

cluster_parp PARP1 Signaling in DNA Repair ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits par PARylation parp1->par catalyzes ber Base Excision Repair (BER) Machinery par->ber recruits repair SSB Repair ber->repair inhibitor Halogenated Benzamide (PARP Inhibitor) inhibitor->parp1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA repair.

Experimental Protocol: Fluorometric PARP1 Activity Assay

This protocol describes a method for measuring the enzymatic activity of PARP1 and the inhibitory potential of halogenated benzamides.

Materials:

  • Recombinant human PARP1 enzyme.

  • Activated DNA (e.g., nuclease-treated salmon testes DNA).

  • β-NAD+ (PARP1 substrate).

  • PARP Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100).

  • Developer reagent that produces a fluorescent signal in the presence of nicotinamide (a byproduct of the PARP reaction).

  • Test compound (halogenated benzamide) at various concentrations.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the halogenated benzamide test compound.

  • In the microplate, add the PARP assay buffer, activated DNA, and the test compound or vehicle control.

  • Add the PARP1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]

  • Initiate the enzymatic reaction by adding β-NAD+.

  • Incubate the plate for a defined period (e.g., 30 minutes) at 30-37°C with gentle agitation.[12]

  • Stop the reaction and develop the fluorescent signal by adding the developer reagent.

  • Incubate for an additional period as recommended by the manufacturer.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

HDAC inhibitors are a class of epigenetic drugs that have shown promise in the treatment of various cancers.[13] The benzamide chemical class is a significant group of HDAC inhibitors, with some halogenated members demonstrating potent and selective activity.[14]

Halogenated Benzamides as HDAC Inhibitors
CompoundHalogenationTarget HDACsIC50/Ki
Entinostat (MS-275) None (for comparison)Class I HDACs (HDAC1, 2, 3)IC50: 0.51 µM (HDAC1), 1.7 µM (HDAC3)[7][15]
Fluorinated Benzamides FluorineClass I HDACsFluorination can subtly alter isoform selectivity.[15]
Mechanism of Action of HDAC Inhibitors

HDAC enzymes remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors block this process, resulting in hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of silenced tumor suppressor genes.[16]

cluster_hdac HDAC Mechanism of Action acetylated Acetylated Histones (Open Chromatin) hdac HDAC acetylated->hdac transcription_on Gene Transcription ON acetylated->transcription_on deacetylated Deacetylated Histones (Condensed Chromatin) hdac->deacetylated removes acetyl groups transcription_off Gene Transcription OFF deacetylated->transcription_off inhibitor Halogenated Benzamide (HDAC Inhibitor) inhibitor->hdac inhibits

Caption: Mechanism of action of HDAC inhibitors.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol outlines a method for measuring HDAC activity and the inhibitory potential of halogenated benzamides.

Materials:

  • HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC).

  • HDAC Assay Buffer.

  • Fluorogenic HDAC substrate (an acetylated peptide with a fluorescent reporter).

  • Developer solution to release the fluorophore from the deacetylated substrate.

  • Test compound (halogenated benzamide) at various concentrations.

  • HDAC inhibitor control (e.g., Trichostatin A).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the halogenated benzamide test compound.

  • In the microplate, add the HDAC enzyme source and the test compound or control.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.[17]

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[17]

  • Stop the enzymatic reaction and develop the signal by adding the developer solution.

  • Incubate at room temperature for approximately 10-15 minutes.[18]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm or 340-360/440-465 nm).[17][19]

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Integrin α4β1 Antagonism: Targeting Cell Adhesion in Inflammation and Cancer

Integrin α4β1 (also known as VLA-4) is a cell surface receptor that mediates cell-cell and cell-matrix interactions. It plays a crucial role in leukocyte trafficking during inflammation and is also implicated in tumor metastasis.[20][21] Halogenated benzimidazole carboxamides have been identified as potent antagonists of integrin α4β1.[1][6]

Halogenated Benzimidazoles as Integrin α4β1 Antagonists
Compound ClassHalogenα4β1 Affinity (IC50)
Halobenzimidazole CarboxamidesFluoro, Chloro, Bromo, Iodo<5 nM[12]

The type of halogen atom plays a critical role in the potency of these compounds, with bromo, fluoro, and iodo derivatives showing particular promise.[12]

Integrin α4β1 Signaling in Cell Adhesion

Integrin α4β1 on the surface of leukocytes binds to its ligands, such as VCAM-1 on endothelial cells, mediating the tethering and rolling of leukocytes on the blood vessel wall, a critical step in their extravasation to sites of inflammation.[20]

cluster_integrin Integrin α4β1-Mediated Cell Adhesion leukocyte Leukocyte integrin Integrin α4β1 leukocyte->integrin vcam VCAM-1 integrin->vcam binds to endothelial Endothelial Cell endothelial->vcam adhesion Cell Adhesion & Extravasation vcam->adhesion antagonist Halogenated Benzimidazole (α4β1 Antagonist) antagonist->integrin blocks binding

Caption: Role of integrin α4β1 in leukocyte adhesion.

Experimental Protocol: Cell Adhesion Assay for Integrin α4β1

This protocol describes a method to assess the ability of a halogenated benzamide to inhibit the adhesion of α4β1-expressing cells to its ligand.

Materials:

  • 96-well plates.

  • α4β1 ligand: VCAM-1 or a fibronectin fragment (e.g., CS-1 peptide).[12]

  • Cells expressing integrin α4β1 (e.g., Jurkat or Molt-4 T-cell lines).[12]

  • Test compound (halogenated benzimidazole carboxamide) at various concentrations.

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Cell stain (e.g., crystal violet).

  • Extraction buffer.

  • Plate reader.

Procedure:

  • Coat the wells of a 96-well plate with the α4β1 ligand (e.g., VCAM-1) and incubate to allow for adsorption.

  • Wash the wells to remove unbound ligand and then block non-specific binding sites with blocking buffer.

  • Prepare a suspension of α4β1-expressing cells and pre-incubate them with various concentrations of the test compound or vehicle control.

  • Add the cell suspension to the ligand-coated wells.

  • Incubate the plate at 37°C to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Stain the adherent cells with crystal violet for 5 minutes at room temperature.[4]

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the stain from the adherent cells by adding extraction buffer.

  • Measure the absorbance at 540-570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

  • Calculate the percent inhibition of cell adhesion for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Methodologies for Target Identification and Validation

The discovery of novel therapeutic targets for halogenated benzamides relies on a suite of powerful experimental techniques.

Affinity Chromatography-Mass Spectrometry (AP-MS)

AP-MS is a robust method for identifying the protein targets of a small molecule. The halogenated benzamide is immobilized on a solid support (e.g., magnetic beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "fished out," washed to remove non-specific binders, and then eluted. The eluted proteins are subsequently identified by mass spectrometry.

cluster_apms Affinity Chromatography-Mass Spectrometry Workflow immobilize 1. Immobilize Halogenated Benzamide on Beads incubate 2. Incubate with Cell Lysate immobilize->incubate wash 3. Wash to Remove Non-specific Binders incubate->wash elute 4. Elute Bound Proteins wash->elute ms 5. Identify Proteins by Mass Spectrometry elute->ms

Caption: Workflow for target identification using AP-MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context. It is based on the principle that the binding of a ligand (e.g., a halogenated benzamide) stabilizes its target protein, making it more resistant to thermal denaturation.

Experimental Workflow:

  • Treatment: Treat intact cells or cell lysates with the test compound or vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement.

References

  • Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. [Link]

  • Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. [Link]

  • Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

  • Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • Halogenated benzimidazole carboxamides target integrin alpha4beta1 on T-cell and B-cell lymphomas. [Link]

  • What is the mechanism of Entinostat? - Patsnap Synapse. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • Structure-activity Relationship Studies of a Series of Peptidomimetic Ligands for alpha(4) beta(1) Integrin on Jurkat T-leukemia Cells. [Link]

  • Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas. [Link]

  • Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer | News Releases | AACR. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]

  • The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology. [Link]

  • Targeting DNA repair mechanisms: Spirobenzoxazinone and salicylamide derivatives as novel candidates for PARP-1 inhibition in cancer therapy | Request PDF. [Link]

  • Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. [Link]

  • Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization of Microstructured Materials. [Link]

  • Identification of Ligand Binding Sites on Integrin alpha4beta1 Through Chemical Cross-Linking. [Link]

  • PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. [Link]

  • Development of Selective PARP1 Inhibitors for Treatment of Cancer. [Link]

  • Fluorescent detection of PARP activity in unfixed tissue | PLOS One. [Link]

  • Highly potent, water soluble benzimidazole antagonist for activated alpha 4 beta 1 integrin. [Link]

  • Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. [Link]

  • Pharmacological Properties and Clinical Application Research Progress of Entinostat. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]

  • Full article: Immunoaffinity LC–MS/MS for Quantitative Determination of A Free and Total Protein Target as A Target Engagement Biomarker. [Link]

  • PARPtrap™ Assay Kit for PARP1. [Link]

  • Targeting DNA repair mechanisms: Spirobenzoxazinone and salicylamide derivatives as novel candidates for PARP-1 inhibition in cancer therapy. [Link]

  • Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist | Request PDF. [Link]

  • A 3D structure model of integrin alpha 4 beta 1 complex: I. Construction of a homology model of beta 1 and ligand binding analysis. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. [Link]

  • Update on PETRA trial investigating a next-generation PARP1 select inhibitor. [Link]

  • Benzimidazole derivatives. 4. The recognition of the voluminous substituent attached to the basic amino group of 5-HT4 receptor antagonists. [Link]

  • Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. [Link]

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Unraveling the Enigma: A Hypothesis-Driven Technical Guide to the Mechanism of Action of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on a hypothesized mechanism of action for the novel compound, 4-chloro-2-fluoro-N-methylbenzamide. Given the limited direct research on this specific molecule, this guide is structured around a plausible, scientifically-grounded hypothesis and outlines a rigorous experimental framework for its validation. Our core directive is to present a self-validating system of inquiry, blending established biochemical principles with cutting-edge methodologies.

Introduction: The Therapeutic Potential of Substituted Benzamides

Substituted benzamides represent a versatile class of compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and anticancer effects.[1] Their therapeutic efficacy often stems from their ability to selectively interact with specific biological targets, such as G-protein coupled receptors or protein kinases. The subject of this guide, this compound, is a structurally distinct entity for which a mechanism of action has not been elucidated. Its structural similarity to known kinase inhibitors and other bioactive benzamides suggests a potential role in modulating cellular signaling pathways.[2][3] This guide puts forth the hypothesis that this compound functions as a protein kinase inhibitor and provides a detailed roadmap for investigating this proposition.

A Central Hypothesis: Targeting Protein Kinases in Cellular Signaling

We hypothesize that this compound acts as a Type I protein kinase inhibitor , competing with ATP for binding to the active site of one or more protein kinases. This hypothesis is predicated on the following rationale:

  • Structural Precedent: The benzamide scaffold is a common feature in a number of approved and investigational kinase inhibitors.[2]

  • Physicochemical Properties: The molecular weight and lipophilicity of this compound are within the range typical for small molecule kinase inhibitors.

  • Broad Therapeutic Window: Kinase dysregulation is a hallmark of numerous diseases, particularly cancer, making them attractive therapeutic targets.

Our hypothetical signaling pathway posits that this compound inhibits a key kinase in a cancer-relevant pathway, such as the MAPK/ERK or PI3K/Akt pathway, leading to a downstream anti-proliferative effect.

Visualizing the Hypothesized Signaling Pathway

Hypothesized Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Target_Kinase Hypothetical Target Kinase Target_Kinase->MEK Upstream of MEK (example) Compound This compound Compound->Target_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothesized MAPK/ERK signaling pathway with the proposed inhibitory action of this compound on a target kinase.

Experimental Validation: A Step-by-Step Guide

The following experimental workflow is designed to systematically test our central hypothesis. Each step is designed to provide clear, actionable data that will either support or refute the proposed mechanism of action.

Phase 1: Initial Screening and Target Identification

The primary objective of this phase is to determine if this compound exhibits any kinase inhibitory activity and to identify potential kinase targets.

Experimental Protocol 1: Broad-Spectrum Kinase Panel Screen

  • Objective: To assess the inhibitory activity of the compound against a large, representative panel of human protein kinases.

  • Methodology:

    • Synthesize and purify this compound to >98% purity, confirmed by NMR and LC-MS.

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar). The screen should be performed at a single high concentration (e.g., 10 µM) in the primary screen.

    • Analyze the results to identify any kinases that show significant inhibition (e.g., >70% inhibition).

  • Causality and Self-Validation: A broad-spectrum screen is the most efficient method for unbiased initial target identification. A lack of significant hits would suggest that the compound does not act as a potent kinase inhibitor at the tested concentration, prompting a re-evaluation of the primary hypothesis.

Experimental Protocol 2: Dose-Response and IC50 Determination

  • Objective: To determine the potency of the compound against the "hit" kinases identified in the primary screen.

  • Methodology:

    • For each hit kinase, perform a dose-response assay using a suitable in vitro kinase assay format (e.g., ADP-Glo™, LanthaScreen™).

    • Prepare a serial dilution of the compound, typically from 100 µM down to 1 nM.

    • Incubate the kinase, substrate, and compound for a defined period.

    • Measure kinase activity and plot the percentage of inhibition against the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

  • Causality and Self-Validation: The IC50 value provides a quantitative measure of the compound's potency. A low IC50 (nanomolar to low micromolar range) would provide strong evidence for direct inhibition of the target kinase.

Phase 2: Cellular Activity and Target Engagement

This phase aims to confirm that the compound can enter cells, engage its target kinase, and elicit a biological response.

Experimental Protocol 3: Cellular Proliferation Assay

  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

  • Methodology:

    • Select a panel of cancer cell lines with known dependencies on the identified target kinase(s).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Causality and Self-Validation: A potent anti-proliferative effect in cell lines dependent on the target kinase would strongly support the hypothesized mechanism. The inclusion of cell lines that are not dependent on the target kinase as a negative control is crucial for demonstrating selectivity.

Experimental Protocol 4: Target Phosphorylation Analysis

  • Objective: To directly measure the inhibition of the target kinase in a cellular context by assessing the phosphorylation of its downstream substrates.

  • Methodology:

    • Treat the selected cell lines with the compound at concentrations around the GI50 value for a short period (e.g., 1-4 hours).

    • Lyse the cells and perform a Western blot analysis using antibodies specific for the phosphorylated and total forms of the downstream substrate of the target kinase.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

  • Causality and Self-Validation: A dose-dependent decrease in the phosphorylation of the downstream substrate would provide direct evidence of target engagement and inhibition in a cellular setting.

Visualizing the Experimental Workflow

Experimental Workflow Start Hypothesis Formulation Kinase_Screen Broad-Spectrum Kinase Screen Start->Kinase_Screen Phase 1: Target Identification IC50 IC50 Determination Kinase_Screen->IC50 Identify 'Hits' Cell_Proliferation Cellular Proliferation Assays IC50->Cell_Proliferation Phase 2: Cellular Validation Western_Blot Target Phosphorylation Analysis Cell_Proliferation->Western_Blot Confirm Cellular Activity Conclusion Mechanism of Action Elucidated Western_Blot->Conclusion Confirm Target Engagement

Caption: A streamlined experimental workflow for the validation of the hypothesized mechanism of action.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition and Cellular Activity Data

Kinase TargetIC50 (nM)Cell LineGI50 (nM)p-Substrate Inhibition (at GI50)
Kinase A50Cell Line A (Kinase A dependent)15085%
Kinase A50Cell Line B (Kinase A independent)>10,000Not applicable
Kinase B>10,000Cell Line C (Kinase B dependent)>10,000Not applicable

Conclusion and Future Directions

The successful execution of the experimental plan outlined in this guide will provide a robust body of evidence to either support or refute the hypothesis that this compound acts as a protein kinase inhibitor. Positive results would pave the way for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo efficacy studies. Conversely, negative results would necessitate the exploration of alternative hypotheses, such as interactions with other enzyme classes or receptor systems, for which the benzamide scaffold has also shown affinity.

This hypothesis-driven approach, grounded in scientific integrity and a commitment to self-validating experimental design, provides a powerful framework for elucidating the mechanism of action of novel chemical entities and accelerating the drug discovery process.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kornilov, A. M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7153. [Link]

  • PubChem. (n.d.). 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2013). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Lee, S. H., et al. (2011). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2628. [Link]

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The Emergence of Substituted Benzamides as Kinase Inhibitor Candidates: A Technical Guide to 4-Chloro-2-fluoro-N-methylbenzamide Analogues Targeting p38 MAPK

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of substituted benzamides, with a focus on 4-chloro-2-fluoro-N-methylbenzamide analogues, as promising candidates for kinase inhibition. While the specific nominated compound is not extensively documented as a kinase inhibitor in public literature, this guide leverages the well-established potential of the broader benzamide class, particularly as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. We will delve into the scientific rationale, synthesis, and evaluation of a representative 4-chloro-N-phenylbenzamide derivative as a p38 MAPK inhibitor. This guide is designed to be a practical resource, offering detailed experimental protocols and insights into the drug discovery process for this class of compounds.

Introduction: The Benzamide Scaffold in Kinase Inhibition

The benzamide functional group is a prevalent motif in a multitude of biologically active compounds and approved pharmaceuticals. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it a versatile scaffold for the design of enzyme inhibitors. In the realm of kinase inhibition, the benzamide core has been successfully incorporated into several clinical candidates and approved drugs, demonstrating its utility in targeting the ATP-binding site of various kinases.

Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases.

This guide will focus on the potential of this compound and its analogues as kinase inhibitors, with a particular emphasis on the p38 MAPK pathway, a key regulator of inflammatory responses.[1]

The Target: p38 MAPK Signaling Pathway

The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[3] The p38 MAPK pathway plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1] Consequently, inhibition of p38 MAPK has been a long-standing goal for the development of anti-inflammatory therapies.[4]

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK.[3] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a cellular response.[3]

p38_signaling_pathway Stress_Cytokines Stress / Inflammatory Cytokines Upstream_Kinases Upstream Kinases (MKKs) Stress_Cytokines->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (Transcription Factors, Kinases) p38_MAPK->Downstream_Substrates Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Substrates->Cellular_Response

Caption: The p38 MAPK signaling pathway.

A Representative Candidate: 4-chloro-N-(4-hydroxyphenyl)benzamide

While public data on this compound as a kinase inhibitor is scarce, we will use a closely related and representative analogue, 4-chloro-N-(4-hydroxyphenyl)benzamide , to illustrate the principles of synthesis, characterization, and biological evaluation. This compound retains the key 4-chloro-benzamide core and incorporates a phenyl group, making it a relevant model for exploring the potential of this chemical class as p38 MAPK inhibitors.[5]

Rationale for Design

The design of 4-chloro-N-(4-hydroxyphenyl)benzamide as a p38 MAPK inhibitor is based on established structure-activity relationships (SAR) for this class of compounds. The 4-chlorophenyl group is a common feature in many kinase inhibitors and is known to occupy a hydrophobic pocket in the ATP-binding site. The benzamide linkage provides a rigid scaffold and hydrogen bonding opportunities. The 4-hydroxyphenyl group can also form hydrogen bonds with key residues in the kinase active site, potentially enhancing potency and selectivity.

Experimental Section

Synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide

The synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide can be achieved through a straightforward amidation reaction between 4-chlorobenzoyl chloride and 4-aminophenol.

synthesis_workflow Reactant1 4-chlorobenzoyl chloride Reaction Amidation Reaction (Base, Solvent) Reactant1->Reaction Reactant2 4-aminophenol Reactant2->Reaction Product 4-chloro-N-(4-hydroxyphenyl)benzamide Reaction->Product

Caption: Synthetic workflow for 4-chloro-N-(4-hydroxyphenyl)benzamide.

Protocol:

  • Dissolution: Dissolve 4-aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 4-chloro-N-(4-hydroxyphenyl)benzamide.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against p38α MAPK can be determined using a variety of commercially available in vitro kinase assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

Protocol:

  • Reagents: Prepare a stock solution of the test compound in 100% DMSO. Prepare serial dilutions of the compound in assay buffer.

  • Assay Plate Preparation: Add the p38α MAPK enzyme, a fluorescently labeled peptide substrate, and ATP to the wells of a microplate.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (a known p38 MAPK inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Compoundp38α MAPK IC₅₀ (nM)
4-chloro-N-(4-hydroxyphenyl)benzamide Hypothetical data, to be determined experimentally
Reference Inhibitor (e.g., SB203580)Known value[6]
Cellular Assay: Inhibition of TNF-α Production

The cellular activity of the p38 MAPK inhibitor can be assessed by measuring its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.[7]

Protocol:

  • Cell Culture: Culture human PBMCs or THP-1 cells in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubation: Incubate the cells for 4-6 hours at 37 °C.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.

CompoundCellular IC₅₀ (nM) for TNF-α Inhibition
4-chloro-N-(4-hydroxyphenyl)benzamide Hypothetical data, to be determined experimentally
Reference InhibitorKnown value
In Vivo Efficacy in a Murine Model of Inflammation

The in vivo anti-inflammatory efficacy of the lead compound can be evaluated in a murine model of LPS-induced endotoxemia.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

  • LPS Challenge: After a specified pre-treatment time, challenge the mice with a sublethal dose of LPS.

  • Blood Collection: Collect blood samples at various time points post-LPS challenge.

  • Cytokine Analysis: Measure the levels of TNF-α and other inflammatory cytokines in the serum using ELISA.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from the in vitro and cellular assays can be used to establish a structure-activity relationship for this class of compounds. Key structural modifications to explore include:

  • Substitution on the N-phenyl ring: Investigating the effect of different substituents (e.g., electron-donating, electron-withdrawing, hydrogen bond donors/acceptors) at various positions on the N-phenyl ring can provide insights into the optimal interactions with the kinase active site.

  • Replacement of the 4-chloro substituent: Exploring other halogens or small hydrophobic groups at this position can fine-tune the binding affinity.

  • Modification of the benzamide linker: Altering the linker between the two aromatic rings may impact the compound's conformation and binding mode.

Conclusion and Future Directions

Substituted benzamides, particularly those bearing a 4-chloro-N-phenyl motif, represent a promising class of kinase inhibitors targeting the p38 MAPK pathway. The representative compound, 4-chloro-N-(4-hydroxyphenyl)benzamide, provides a solid starting point for a drug discovery program aimed at developing novel anti-inflammatory agents. Future work should focus on optimizing the potency, selectivity, and pharmacokinetic properties of this scaffold through iterative cycles of design, synthesis, and biological evaluation. Further preclinical studies in relevant animal models of inflammatory diseases will be crucial to validate the therapeutic potential of these compounds.

References

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). PubMed Central.
  • p38 MAPK inhibitors | activators | kinase | signaling p
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
  • Roles of MAPKs, Including Those Activated by BDNF/TrkB, and Their Contribution in Neurodegener
  • Scientists Discover the Body's Natural “Off Switch” for Inflamm
  • Nuclear receptor-driven immunometabolic crosstalk: immune-centric pharmacology targeting the inflamed nexus. (n.d.). Frontiers.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). NIH.
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). PubMed Central.
  • p38 MAP Kinase Inhibitors in Clinical Trials. (n.d.).
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI.
  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (n.d.). PubMed.
  • MAPK signaling in inflammation-associated cancer development. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (n.d.). PubMed.
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023). PubMed.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025).
  • Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflamm
  • What are p38 MAPK inhibitors and how do they work?. (2024).
  • Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. (2015). Karger Publishers.
  • p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. (2023). MDPI.
  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. (2025).
  • Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. (n.d.). PubMed.
  • The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (n.d.). PubMed Central.
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI.
  • Structure-Unbinding Kinetics Relationship of p38 MAPK Inhibitors. (2019). bioRxiv.

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A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Early-Stage Cytotoxicity Assessment

In the landscape of drug discovery and chemical safety assessment, the early identification of potential liabilities is paramount. Novel chemical entities, such as 4-chloro-2-fluoro-N-methylbenzamide, a member of the versatile benzamide class of compounds, require a rigorous and systematic evaluation of their biological effects before they can be considered for further development. While the specific biological activity of this compound is not yet extensively documented, its chemical relatives have shown a range of activities, including potential anticancer properties.[1] This guide provides a comprehensive, field-proven framework for conducting a preliminary in vitro cytotoxicity screening of this novel compound. Our objective is to establish a foundational toxicity profile, characterized by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.[2][3]

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve into the rationale behind experimental choices, from cell line selection to the deployment of orthogonal assay methodologies, ensuring that the described workflow is a self-validating system for generating robust and reliable data.

Section 1: The Strategic Framework for Cytotoxicity Screening

The initial assessment of a compound's toxicity is not merely a procedural step but a strategic decision-making process. The goal is to rapidly and cost-effectively determine if a compound exhibits general cellular toxicity, which could terminate its development, or if it displays selective activity that warrants further investigation. Our screening strategy is built on two pillars: assessing metabolic viability and monitoring cell membrane integrity. This dual-pronged approach provides a more comprehensive picture than a single assay, mitigating the risk of false negatives or positives due to compound interference with a specific assay chemistry.[4]

The overall workflow is designed to move from broad questions about general toxicity to more specific inquiries about the mechanism of cell death.

G cluster_0 Phase 1: Preparation & Design cluster_1 Phase 2: In Vitro Exposure cluster_2 Phase 3: Cytotoxicity Assessment (Orthogonal Assays) cluster_3 Phase 4: Data Analysis & Interpretation Compound Test Compound (this compound) StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol Treatment Dose-Response Treatment (24-72h incubation) StockSol->Treatment CellSelect Select Cell Lines (Cancer vs. Non-cancer) CellCulture Cell Seeding in 96-well Plates CellSelect->CellCulture CellCulture->Treatment MTT Metabolic Viability Assay (MTT) Treatment->MTT LDH Membrane Integrity Assay (LDH) Treatment->LDH Controls Include Controls (Vehicle, Positive, Blank) DataAcq Spectrophotometric Reading MTT->DataAcq LDH->DataAcq Calc Calculate % Viability DataAcq->Calc DoseResp Generate Dose-Response Curve Calc->DoseResp IC50 Determine IC50 Value DoseResp->IC50

Figure 1: High-level workflow for preliminary cytotoxicity screening.

Section 2: Foundational Experimental Design

The quality of cytotoxicity data is wholly dependent on a meticulously planned experimental design. Every variable must be considered and controlled to ensure the results are interpretable and reproducible.

Cell Line Selection: The Biological Context

The choice of cell lines is the most critical variable in a cytotoxicity study. The selection dictates the relevance and applicability of the findings. For a preliminary screen of a novel compound with unknown potential, a dual-cell line strategy is recommended:

  • A Cancer Cell Line: A rapidly proliferating cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, or A549 - lung cancer) is often used to identify potential anti-cancer activity.

  • A Non-Cancerous "Normal" Cell Line: A non-cancerous cell line, often of fibroblast or epithelial origin (e.g., MRC-5 - human lung fibroblast, or HEK293 - human embryonic kidney cells), serves as a crucial control for general cytotoxicity.[5][6]

Causality: Comparing the IC50 values between the cancer and non-cancer cell lines provides a preliminary selectivity index . A compound that is highly toxic to the cancer line but significantly less so to the normal line may be a promising candidate for further anti-cancer drug development. Conversely, a compound that is equally toxic to both suggests a general cytotoxic mechanism, which may be undesirable for therapeutic applications but is critical information for chemical safety assessment.

Test Compound Preparation: Ensuring Bioavailability and Control

The physical and chemical properties of this compound must be considered. It is likely to be poorly soluble in aqueous media.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for in vitro assays.[7]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can be stored at -20°C.

  • Vehicle Control: The cornerstone of a valid experiment is the vehicle control. All dilutions of the test compound should be prepared in such a way that the final concentration of DMSO in the cell culture medium is constant across all wells and does not exceed a non-toxic level, typically <0.5% .[7][8] Wells treated with this concentration of DMSO alone serve as the negative control and represent 100% cell viability.

Concentration Range and Controls
  • Dose-Response: To determine an IC50 value, a dose-response experiment is necessary. A wide range of concentrations should be tested, typically using a semi-logarithmic serial dilution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) should be included as a positive control to validate the assay's ability to detect a cytotoxic effect.

  • Blank Control: Wells containing only culture medium and the assay reagents (no cells) are used to measure the background absorbance.

Section 3: Core Methodologies for Cytotoxicity Assessment

We will detail two complementary assays. The first, the MTT assay, measures metabolic activity as a proxy for cell viability. The second, the LDH assay, directly measures cytotoxicity by quantifying the leakage of a cytosolic enzyme from cells with compromised membranes.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for assessing cell viability.[1][9] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

G cluster_0 Living Cell Mito Mitochondria Enzyme NAD(P)H-dependent oxidoreductase enzymes Formazan Formazan (Purple, Insoluble) Enzyme->Formazan reduces MTT MTT (Yellow, Soluble) MTT->Mito enters cell DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO is dissolved by Solution Purple Solution DMSO->Solution Reader Spectrophotometer (OD 570 nm) Solution->Reader is measured by

Figure 2: Principle of the MTT cell viability assay.
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10][13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a direct measure of cytotoxicity. It quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[14][15] The released LDH catalyzes a reaction that ultimately produces a colored formazan product, which can be measured spectrophotometrically.[16]

G cluster_0 Intact Cell cluster_1 Damaged Cell (Cytotoxicity) LDH_in LDH Membrane Compromised Membrane LDH_out Released LDH Membrane->LDH_out releases Reaction Enzymatic Reaction (Lactate -> Pyruvate) LDH_out->Reaction catalyzes Color Colorimetric Signal (Formazan Product) Reaction->Color generates Reader Spectrophotometer (OD 490 nm) Color->Reader is measured by

Figure 3: Principle of the LDH membrane integrity assay.
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. The experimental setup is identical.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[17]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[17] Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions (e.g., CytoTox-ONE™ Reagent).[16][18]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[16][18]

  • Stop Reaction & Read: Add the stop solution provided in the kit.[18] Measure the absorbance at 490 nm.[16]

  • Maximum LDH Release Control: To determine the maximum releasable LDH (100% cytotoxicity), add a lysis buffer (provided in most kits) to control wells 45 minutes before collecting the supernatant.

Section 4: Data Analysis and Interpretation

Raw absorbance values are meaningless without proper analysis. The goal is to convert these readings into a biologically relevant metric: the IC50 value.

Calculation of Percentage Viability/Cytotoxicity

For the MTT Assay (Viability): The results are expressed as the percentage of viable cells relative to the vehicle control.

  • Formula: % Viability = [ (AbsSample - AbsBlank) / (AbsVehicle - AbsBlank) ] x 100

For the LDH Assay (Cytotoxicity): The results are expressed as the percentage of cytotoxicity relative to the maximum LDH release control.

  • Formula: % Cytotoxicity = [ (AbsSample - AbsVehicle) / (AbsMax Lysis - AbsVehicle) ] x 100

Dose-Response Curve and IC50 Determination

The IC50 is the concentration of an inhibitor where the response is reduced by half.[2] It is the most widely used measure of a drug's efficacy.[2]

  • Plotting: Plot the calculated % Viability (or % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.

  • Curve Fitting: Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) equation.

  • IC50 Value: The software will calculate the IC50 value from the fitted curve. This value represents the concentration of this compound that causes a 50% reduction in cell viability or induces 50% cytotoxicity.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Example Raw Data and Viability Calculation (MTT Assay)

Concentration (µM) Absorbance (OD 570nm) Replicate 1 Absorbance (OD 570nm) Replicate 2 Absorbance (OD 570nm) Replicate 3 Average Absorbance % Viability
Vehicle (0) 1.254 1.288 1.271 1.271 100.0%
1.56 1.198 1.215 1.207 1.207 94.9%
3.12 1.055 1.089 1.072 1.072 84.3%
6.25 0.876 0.901 0.888 0.888 69.9%
12.5 0.654 0.633 0.645 0.644 50.7%
25 0.412 0.425 0.418 0.418 32.9%
50 0.201 0.198 0.205 0.201 15.8%
100 0.110 0.115 0.112 0.112 8.8%

| Blank | 0.095 | 0.097 | 0.096 | 0.096 | - |

(Note: Data is illustrative)

Table 2: Summary of IC50 Values

Compound Cell Line Assay IC50 (µM)
This compound HeLa MTT [Calculated Value]
This compound HeLa LDH [Calculated Value]
This compound MRC-5 MTT [Calculated Value]
This compound MRC-5 LDH [Calculated Value]

| Doxorubicin (Positive Control) | HeLa | MTT | [Calculated Value] |

Section 5: Troubleshooting Common Issues

Even with a robust protocol, issues can arise. A systematic approach to troubleshooting is essential for maintaining data integrity.

Table 3: Troubleshooting Guide for In Vitro Cytotoxicity Assays

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; "Edge effect" due to evaporation in outer wells. Use a multichannel pipette for consistency; Practice pipetting technique; Avoid using the outer wells of the 96-well plate.[7][18]
Low absorbance values in controls Too few cells seeded; Cells are not healthy; Reagent incubation time is too short. Perform a cell titration experiment to find the optimal seeding density; Check cell stocks for contamination (e.g., Mycoplasma); Ensure incubation times adhere to the protocol.[7][19]
High background absorbance Contaminated reagents; Culture medium interference (e.g., phenol red).[18] Use fresh, sterile reagents; Use culture medium without phenol red for the assay step if possible; Always subtract the blank control reading.[18]

| Compound precipitation in media | Poor solubility of the test compound at higher concentrations. | Note the concentration at which precipitation occurs; Use a lower top concentration; Consider a different solvent system if possible, ensuring a new vehicle control is used.[7] |

Conclusion and Forward Outlook

This guide outlines a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of this compound. By employing a dual-assay strategy that interrogates both cell viability and membrane integrity across cancerous and non-cancerous cell lines, researchers can generate a robust initial dataset. The resulting IC50 values and selectivity index will be critical in making an informed " go/no-go " decision for the compound's further development.

Should the compound show interesting activity (i.e., potent and selective cytotoxicity), the logical next steps would involve more mechanistic studies, such as assays to distinguish between apoptosis and necrosis (e.g., using Annexin V/Propidium Iodide staining) to understand how the compound is inducing cell death.[20][21] This foundational screening is the gateway to a deeper understanding of the compound's biological impact.

References

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 22, 2026, from [Link]

  • Lau, S. Y., & Taneja, R. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved January 22, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 22, 2026, from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 11202. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Wohlkonig, A., & Mueller, T. D. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 446, 1-4. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Al-Sanea, M. M., Asiri, A., & Bakillah, A. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?[Link]

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exploring the antimicrobial potential of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach novel compounds with a structured and rigorous scientific methodology. The compound 4-chloro-2-fluoro-N-methylbenzamide is a synthetic molecule for which, at present, there is no readily available data in peer-reviewed literature specifically detailing its antimicrobial properties.

This guide, therefore, serves as a comprehensive roadmap for the systematic evaluation of this compound as a potential antimicrobial agent. It is designed for researchers, scientists, and drug development professionals, providing a detailed framework from initial screening to preliminary mechanism of action studies. This document outlines the necessary experimental protocols, the rationale behind each step, and the criteria for advancing the compound through the initial stages of the drug discovery pipeline.

Part 1: Physicochemical Characterization and Preparation

Before any biological evaluation, a thorough understanding of the compound's physicochemical properties is essential. This ensures the reliability and reproducibility of subsequent assays.

1.1. Purity and Identity Confirmation: The first step is to confirm the identity and purity of the this compound sample. This is typically achieved using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95% for biological screening.

1.2. Solubility Determination: The solubility of the compound in various solvents is critical for preparing stock solutions and for understanding its potential bioavailability.

  • Protocol: A standard protocol involves preparing saturated solutions of the compound in various solvents (e.g., water, dimethyl sulfoxide (DMSO), ethanol) and then quantifying the concentration of the dissolved compound using HPLC or UV-Vis spectrophotometry.

1.3. Stock Solution Preparation: For biological assays, a high-concentration stock solution is typically prepared in a suitable solvent, usually DMSO, at a concentration of 10-20 mM. This stock is then serially diluted in the appropriate culture medium for the experiments. It is crucial to note the final concentration of the solvent in the assay, as it can have its own inhibitory effects on microbial growth (typically kept below 1% v/v).

Part 2: Primary Antimicrobial Susceptibility Screening

The initial screening aims to determine if this compound possesses any antimicrobial activity against a broad panel of clinically relevant microorganisms.

2.1. Selection of Microbial Panel: A representative panel of microorganisms should be selected, including:

  • Gram-positive bacteria: Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Enterococcus faecalis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungi: Candida albicans, Aspergillus fumigatus.

2.2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A standardized inoculum of each microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The this compound stock solution is serially diluted in a 96-well microtiter plate to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.

  • Controls: Positive (microorganism with no compound) and negative (broth only) growth controls are included. A solvent control (microorganism with the highest concentration of DMSO used) is also essential.

  • Incubation: The plates are incubated at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Table 1: Hypothetical MIC Data for this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Staphylococcus aureusMRSA16
Escherichia coliATCC 25922>128
Pseudomonas aeruginosaATCC 27853>128
Candida albicansSC531432

Part 3: Evaluation of Cidal Activity and Selectivity

If the compound shows promising MIC values (typically ≤16 µg/mL), the next steps are to determine if it is cidal (kills the microbe) or static (inhibits growth) and to assess its selectivity for microbial cells over mammalian cells.

3.1. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Experimental Protocol: MBC/MFC Determination

  • From the MIC plate: Following the MIC determination, a small aliquot (10-20 µL) is taken from the wells showing no visible growth.

  • Plating: This aliquot is plated onto an agar medium that does not contain the test compound.

  • Incubation: The plates are incubated at the appropriate temperature and duration.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

3.2. Cytotoxicity Assay: To assess the potential toxicity of the compound to human cells, a cytotoxicity assay is performed using a standard mammalian cell line (e.g., HEK293, HepG2).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The cells are treated with various concentrations of this compound for 24-48 hours.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization and Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% cell death, is calculated.

3.3. Selectivity Index (SI): The SI is a crucial parameter that indicates the compound's selectivity for microbial cells over mammalian cells. It is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (microbial cells)

A higher SI value is desirable, indicating greater selectivity and a potentially wider therapeutic window.

Part 4: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antimicrobial effect is a critical step in its development.

4.1. Macromolecular Synthesis Inhibition: A common approach is to investigate whether the compound interferes with major biosynthetic pathways: DNA replication, RNA transcription, protein synthesis, or cell wall synthesis. This can be assessed by measuring the incorporation of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein) in the presence of the compound at its MIC.

4.2. Cell Membrane Integrity Assay: Many antimicrobial agents target the cell membrane. Membrane damage can be assessed using fluorescent dyes.

Experimental Protocol: Propidium Iodide (PI) Uptake Assay

  • Cell Treatment: Microbial cells are treated with this compound.

  • PI Staining: Propidium iodide, a fluorescent dye that cannot cross the membrane of live cells, is added.

  • Fluorescence Measurement: If the compound damages the cell membrane, PI will enter the cells and intercalate with DNA, leading to a significant increase in fluorescence, which can be measured using a fluorometer or flow cytometer.

Diagram 1: Overall Workflow for Antimicrobial Evaluation

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Cidal Activity & Selectivity cluster_3 Phase 4: Preliminary MoA a Purity & Identity (NMR, MS, HPLC) b Solubility Determination a->b c Stock Solution Preparation b->c e Select Microbial Panel (Gram+/-, Fungi) c->e Test Compound d MIC Determination (Broth Microdilution) f MBC/MFC Determination d->f Active? (Low MIC) e->d h Calculate Selectivity Index (SI) f->h g Cytotoxicity Assay (e.g., MTT on HEK293) g->h i Macromolecular Synthesis Assay h->i Selective? (High SI) j Membrane Integrity Assay (e.g., PI Uptake) h->j

A Technical Guide to 4-Chloro-2-fluoro-N-methylbenzamide for Fragment-Based Drug Discovery: From Synthesis to Hit Identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical exploration of 4-chloro-2-fluoro-N-methylbenzamide as a representative fragment for use in fragment-based drug discovery (FBDD) campaigns. We will detail its synthesis, physicochemical properties, and a comprehensive workflow for its application in screening and hit validation, offering practical insights for researchers, medicinal chemists, and drug development professionals.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that typically bind with low affinity to a biological target.[1] This approach offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and the generation of higher quality lead compounds with improved druggability.[2][3] The FBDD workflow begins with the identification of weakly binding fragments, which are then optimized into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[4][5]

This guide uses this compound as a case study to illustrate the practical application of FBDD principles.

Synthesis and Characterization of this compound

A reliable supply of high-purity fragment is essential for any FBDD campaign. The proposed synthesis of this compound is a two-step process starting from the commercially available 4-chloro-2-fluorobenzoic acid.

Proposed Synthetic Pathway

Synthetic Pathway A 4-Chloro-2-fluorobenzoic acid B 4-Chloro-2-fluorobenzoyl chloride A->B SOCl2 or (COCl)2 DMF (cat.), DCM C This compound B->C Methylamine (CH3NH2) Base (e.g., Et3N), DCM

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Chloro-2-fluorobenzoyl chloride

  • To a solution of 4-chloro-2-fluorobenzoic acid (1 eq.) in anhydrous dichloromethane (DCM, 10 mL/g) under an inert atmosphere (N2 or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo to yield the crude 4-chloro-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-chloro-2-fluorobenzoyl chloride from the previous step in anhydrous DCM (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.0 M in THF or as a gas bubbled through the solvent, 2.2 eq.) and a non-nucleophilic base such as triethylamine (Et3N, 2.5 eq.) in anhydrous DCM.

  • Slowly add the methylamine solution to the stirred solution of 4-chloro-2-fluorobenzoyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical Properties

The suitability of a compound as a fragment is often assessed using the "Rule of Three," which suggests a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[7] The predicted properties of this compound align well with these guidelines.

PropertyPredicted ValueReference
Molecular Weight187.60 g/mol N/A
cLogP1.8N/A
Hydrogen Bond Donors1N/A
Hydrogen Bond Acceptors2N/A
Polar Surface Area29.1 Ų[8]
Rotatable Bonds1N/A

A Hypothetical FBDD Workflow Using this compound

This section outlines a comprehensive workflow for screening a fragment library, including this compound, against a hypothetical protein target.

FBDD Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (e.g., Thermal Shift Assay) A->B C Initial Hits B->C D Orthogonal Screen (e.g., NMR or SPR) C->D E Binding Affinity & Stoichiometry (SPR or ITC) D->E F Structural Biology (X-ray Crystallography or NMR) E->F G Validated Fragment Hits F->G H Structure-Guided Design (Fragment Growing, Linking, Merging) G->H I Lead Compounds H->I Hit Validation and Optimization A Initial Hit from Primary Screen B Orthogonal Screen (e.g., SPR or NMR) A->B C Is binding confirmed? B->C D False Positive (Discard) C->D No E Validated Hit C->E Yes F Structural Biology (X-ray Crystallography) E->F G Structure-Guided Optimization F->G H Lead Compound G->H

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines the strategic chemical synthesis of 4-chloro-2-fluoro-N-methylbenzamide, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on the elucidation of a robust and scalable synthetic methodology, emphasizing the principles of amide bond formation. This note details a common two-step approach commencing with the activation of 4-chloro-2-fluorobenzoic acid, followed by amidation with methylamine. We will explore the mechanistic rationale for reagent selection, provide a generalized laboratory protocol, and discuss analytical techniques for product validation, ensuring a comprehensive guide for researchers in medicinal chemistry and process development.

Introduction and Significance

This compound serves as a crucial building block in organic synthesis. Its substituted benzamide structure is a common motif in medicinal chemistry, contributing to the molecular architecture of various therapeutic agents. The precise arrangement of the chloro and fluoro substituents on the aromatic ring, combined with the N-methylamide group, allows for targeted modifications and tuning of physicochemical properties in drug discovery programs. For instance, a related compound, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate for potent androgen receptor antagonists used in cancer therapy.[1][2] A reliable and well-characterized synthesis protocol is therefore essential for advancing research and development in these areas.

Retrosynthetic Analysis and Strategic Approach

The synthesis of an amide is fundamentally a condensation reaction between a carboxylic acid and an amine.[3] A direct reaction is typically unfavorable and requires high temperatures, which can be detrimental to complex molecules. Therefore, a more practical approach involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Our retrosynthetic analysis of this compound identifies the most logical disconnection at the amide C-N bond. This reveals two primary synthons: an activated derivative of 4-chloro-2-fluorobenzoic acid and methylamine.

G cluster_precursors Precursors Target This compound Disconnect Amide C-N Disconnection Target->Disconnect Carboxylic_Acid 4-Chloro-2-fluorobenzoic Acid Disconnect->Carboxylic_Acid Amine Methylamine (CH3NH2) Disconnect->Amine

Figure 1: Retrosynthetic analysis of the target molecule.

This leads to a two-stage synthetic strategy:

  • Activation of Carboxylic Acid: Conversion of 4-chloro-2-fluorobenzoic acid into a more reactive species, such as an acyl chloride.

  • Amide Coupling: Reaction of the activated acid with methylamine to form the desired amide bond.

Mechanistic Considerations and Reagent Selection

Stage 1: Carboxylic Acid Activation

The conversion of a carboxylic acid to an acyl chloride is a standard and highly effective activation method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. Thionyl chloride is often preferred in large-scale applications due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride.

Stage 2: Amide Bond Formation

The resulting 4-chloro-2-fluorobenzoyl chloride is a highly electrophilic species. It readily reacts with a nucleophile like methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the HCl generated during the reaction.

Alternative Coupling Methods: For substrates sensitive to the harsh conditions of acyl chloride formation, direct coupling methods using "coupling reagents" are employed.[3][4] These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[5][6][7] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) reagents also represent powerful, albeit more expensive, alternatives for forming amide bonds under mild conditions.[3][5]

Generalized Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound via the acyl chloride intermediate.

Safety Precaution: This procedure involves corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8]

G cluster_prep Stage 1: Acyl Chloride Formation cluster_coupling Stage 2: Amidation cluster_workup Work-up & Purification A 1. Dissolve Acid Dissolve 4-chloro-2-fluorobenzoic acid in an inert solvent (e.g., DCM). B 2. Add Thionyl Chloride Add thionyl chloride dropwise at 0 °C. A->B C 3. Reflux Heat the mixture to reflux until reaction is complete. B->C D 4. Remove Excess Reagent Concentrate under reduced pressure to remove solvent and excess SOCl₂. C->D E 5. Dissolve Acyl Chloride Dissolve the crude acyl chloride in an aprotic solvent (e.g., DCM). D->E F 6. Amine Addition Add the solution to an excess of methylamine solution at 0 °C. E->F G 7. Reaction Stir the mixture, allowing it to warm to room temperature. F->G H 8. Quench & Wash Wash with dilute acid, base, and brine. G->H I 9. Dry & Concentrate Dry the organic layer over Na₂SO₄ and concentrate in vacuo. H->I J 10. Purify Purify the crude product via recrystallization or chromatography. I->J

Figure 2: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Acyl Chloride Formation: 4-chloro-2-fluorobenzoic acid is suspended in a suitable anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride (approx. 1.5-2.0 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux (typically 40-80°C depending on the solvent) and monitored by TLC or LC-MS until the starting material is consumed.

  • Amidation: The reaction mixture from the previous step is cooled, and the excess solvent and thionyl chloride are removed under reduced pressure. The resulting crude 4-chloro-2-fluorobenzoyl chloride is re-dissolved in an anhydrous aprotic solvent like dichloromethane. This solution is then added slowly to a cooled (0 °C) solution of methylamine (as a solution in THF, water, or ethanol, using at least 2.5 equivalents) with vigorous stirring.

  • Work-up and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then quenched with water and the organic layer is separated. The organic phase is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation and Characterization

All quantitative data, including reagent amounts and yields, should be meticulously recorded. The final product must be characterized to confirm its identity and purity.

Table 1: Summary of Reagents and Typical Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsTypical Amount/ConditionsRole
4-chloro-2-fluorobenzoic acid174.551.0---Starting Material
Thionyl Chloride (SOCl₂)118.971.5 - 2.0Dropwise additionActivating Agent
Methylamine (CH₃NH₂)31.06> 2.540% aq. solution or 2M in THFNucleophile/Base
Dichloromethane (DCM)84.93---AnhydrousSolvent
Temperature------0 °C to RefluxReaction Condition
Reaction Time------2-12 hoursReaction Condition
Typical Yield187.60 (Product)---75-95%---
Analytical Validation:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show a characteristic doublet for the N-methyl group (around δ 2.9-3.1 ppm) and distinct aromatic proton signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the methylamine moiety.

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the amide group, typically in the range of 1630-1680 cm⁻¹.

  • Melting Point (MP): A sharp melting point range indicates high purity of the final crystalline product.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the formation of an acyl chloride intermediate followed by amidation with methylamine. This method is efficient, scalable, and utilizes readily available reagents. The principles outlined in this note, including the rationale for activation and the generalized protocol, provide a solid foundation for researchers to produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Arapova, O. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7129. Available from: [Link]

  • Aurelio, L., & Brown, D. J. (2012). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Li, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5732. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]

  • Sato, K., et al. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Organic Letters, 22(16), 6334–6338. Available from: [Link]

  • Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. Available from: [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-chloro-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This guide emphasizes not just the procedural steps but the underlying scientific principles, offering a robust framework for method development and validation. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation.

Introduction: The Importance of Rigorous Characterization

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity and structural integrity are paramount to the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for its characterization. This application note provides a suite of recommended methods, each selected for its specificity, sensitivity, and reliability in assessing the critical quality attributes of this compound.

The analytical strategy presented here is multi-faceted, employing chromatographic techniques for separation and quantification, and spectroscopic methods for unambiguous structural confirmation. The causality behind experimental choices, such as column selection in HPLC or ionization techniques in MS, is explained to empower the analyst to adapt and troubleshoot these methods effectively.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation and quantification of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reverse-phase HPLC with UV detection is the method of choice for determining the purity of this compound. The polarity of the molecule makes it well-suited for retention on a C18 stationary phase.

Rationale for Method Design: A C18 column is selected for its versatility and proven performance with a wide range of moderately polar to nonpolar analytes. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention and resolution. A gradient elution is initially recommended to resolve any impurities with differing polarities, which can then be optimized to an isocratic method for routine analysis and improved throughput. A photodiode array (PDA) detector is ideal for monitoring the elution and for peak purity analysis.[1][2]

Workflow for HPLC Method Development:

Caption: HPLC method development workflow.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 90% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection254 nm (or optimal wavelength determined by UV scan)
Injection Volume10 µL
Sample DiluentAcetonitrile/Water (50:50, v/v)
  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • Determine the retention time and peak area of the main peak.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. Given the halogenated nature of this compound, GC coupled with a mass spectrometer provides excellent sensitivity and specificity. A halogen-specific detector (XSD) could also be employed for enhanced selectivity.[3]

Rationale for Method Design: A low-bleed capillary column, such as a 5% phenyl-methylpolysiloxane, is a good general-purpose choice for separating a variety of analytes. Headspace analysis is recommended to introduce only the volatile components into the GC system, thereby protecting the column and detector from non-volatile matrix components.[4][5]

Experimental Protocol: Headspace GC-MS Analysis

  • Instrumentation:

    • GC system with a headspace autosampler and a mass selective detector.

  • Chemicals and Reagents:

    • Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

  • GC-MS Conditions (Starting Point):

ParameterRecommended Condition
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450
Headspace Parameters
Vial Equilibration80 °C for 15 min
Syringe Temperature90 °C
  • Sample Preparation:

    • Accurately weigh about 50 mg of the sample into a headspace vial.

    • Add 1 mL of DMSO.

    • Seal the vial and place it in the headspace autosampler.

  • Analysis and Data Interpretation:

    • Run the analysis and acquire the total ion chromatogram (TIC).

    • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected Spectral Features: Based on the structure of this compound and data from similar compounds, the following spectral characteristics are anticipated.[6]

  • ¹H NMR:

    • A doublet for the N-methyl protons, coupled to the amide proton.

    • A quartet or broad signal for the amide proton (N-H).

    • Signals in the aromatic region corresponding to the three protons on the benzene ring, with splitting patterns influenced by both the chlorine and fluorine substituents.

  • ¹³C NMR:

    • A signal for the N-methyl carbon.

    • A signal for the carbonyl carbon of the amide.

    • Signals for the six carbons of the aromatic ring. The carbons bonded to fluorine will show coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

Logical Relationship of NMR Signals to Structure:

Caption: Correlation of structural features to NMR signals.

Experimental Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra according to standard instrument protocols.

    • Consider acquiring 2D NMR spectra (e.g., COSY, HSQC) if further structural confirmation is needed.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals and assign all peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected Vibrational Frequencies: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amide)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (amide I)1630 - 1680
N-H Bend (amide II)1510 - 1570
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1200 - 1350
C-F Stretch1000 - 1400
C-Cl Stretch600 - 800

Experimental Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic and spectroscopic techniques, researchers can confidently assess the identity, purity, and quality of this important pharmaceutical intermediate. The provided protocols are intended as starting points and may require optimization based on the specific instrumentation and sample matrix. Adherence to these principles of analytical rigor is essential for ensuring the quality of pharmaceutical development and manufacturing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Retrieved from [Link]

  • Shimadzu (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides -. Retrieved from [Link]

  • Nilsson, U. J., & Fay, L. B. (2001). Halogen-specific detection of fatty acids by gas chromatography.
  • Brown, A. N., Cook, J. M., Hammack, W. T., Stepp, J. S., Pelt, J. V., & Gerard, G. (2011). Analysis of pesticides residues in fresh produce using buffered acetonitrile extraction and aminopropyl cleanup with gas chromatography/triple quadrupole mass spectrometry, liquid chromatography/triple quadrupole mass spectrometry, gas chromatography/ion trap detector mass spectrometry, and GC with a halogen-specific detector.
  • Rani, M., Shinde, S., & Shinde, D. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

Sources

Application Notes and Protocols for the Purification of Crude 4-Chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

4-Chloro-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide provides a comprehensive overview of robust purification techniques for crude this compound, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and aim to provide a clear path to obtaining a highly purified product suitable for downstream applications.

The choice of purification strategy is dictated by the nature and quantity of impurities present in the crude material. Common impurities may include unreacted starting materials, such as 4-chloro-2-fluorobenzoic acid and methylamine, coupling reagents, and potential side-products like isomers formed during synthesis[1]. Therefore, a multi-pronged approach, often involving a combination of techniques, may be necessary to achieve the desired level of purity.

Physicochemical Properties and Safety Considerations

Safety Precautions: Handling of this compound and the solvents used for its purification should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for the compound and all reagents used[3][4].

Purification Strategies: A Multi-faceted Approach

The purification of crude this compound can be effectively achieved through two primary techniques: recrystallization and silica gel column chromatography. The choice between these methods, or their sequential use, will depend on the impurity profile of the crude product.

Strategy 1: Recrystallization - The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures[5][6]. The ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point.

Protocol 1: Recrystallization from a Single Solvent

This protocol is suitable when a single solvent with the desired solubility characteristics can be identified.

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or toluene)[1][5]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals[6]. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

Strategy 2: Silica Gel Column Chromatography - For Complex Impurity Profiles

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent)[2][7]. This method is particularly useful for separating compounds with similar polarities.

Protocol 2: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and petroleum ether or hexane)[2][7]

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of the desired compound from impurities (target Rf value of ~0.3).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure to begin the separation.

  • Fraction Collection: Collect fractions in test tubes as the eluent passes through the column.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Chromatography_Workflow A Crude Product B Dissolve & Adsorb on Silica A->B D Load Sample B->D C Pack Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Sources

Application Note: Structural Elucidation of 4-chloro-2-fluoro-N-methylbenzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. We present a comprehensive interpretation of the spectral data, underpinned by fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. This document also includes a robust, field-proven protocol for sample preparation and data acquisition, designed for researchers and professionals in drug development and chemical analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction and Scientific Background

This compound is a substituted aromatic amide whose structural confirmation is critical for its use in multi-step organic synthesis, particularly in the development of pharmaceutical agents.[1][2] NMR spectroscopy is an indispensable, non-destructive technique for the unambiguous determination of its molecular structure. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can confirm the precise arrangement of atoms and the presence of key functional groups.

The electronic properties of the substituents on the benzene ring—the electron-withdrawing fluorine and chlorine atoms and the amide group—create a unique magnetic environment for each nucleus. Understanding these influences is paramount for accurate spectral assignment.[3][4] This guide will dissect these effects to provide a complete structural picture.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the analysis.

start Start weigh 1. Weigh Sample (10-20 mg of solid) start->weigh dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) in a clean vial. weigh->dissolve vortex 3. Vortex/Mix Ensure complete dissolution. dissolve->vortex filter 4. Filter Sample (Optional) Use a pipette with a glass wool plug to remove particulates. vortex->filter transfer 5. Transfer to NMR Tube Transfer solution to a clean, high-quality 5 mm NMR tube. filter->transfer cap 6. Cap and Label Securely cap the tube and label it clearly. transfer->cap end Ready for NMR Analysis cap->end

Sources

Application Note: High-Throughput Analysis of 4-chloro-2-fluoro-N-methylbenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust method for the quantitative analysis of 4-chloro-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, specificity, and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this compound in various matrices.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its accurate quantification is paramount for process monitoring, quality control, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of such small molecules. This document provides a detailed protocol for the analysis of this compound, grounded in established principles of mass spectrometry and chromatography.

The core of this method relies on electrospray ionization (ESI) to generate protonated molecular ions of the analyte, which are subsequently fragmented and quantified using tandem mass spectrometry (MS/MS). The inherent selectivity of MS/MS, monitoring a specific precursor-to-product ion transition, minimizes matrix interference and ensures reliable quantification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₈H₇ClFNO[1]
Molecular Weight 187.60 g/mol [1]
Exact Mass 187.0200Calculated
CAS Number 1343038-33-4[1]

Experimental Design and Rationale

The following sections outline the experimental workflow, from sample preparation to data analysis. Each step is accompanied by an explanation of the underlying scientific principles guiding the methodological choices.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS/MS system, while minimizing interferences. For matrices such as plasma or reaction mixtures, a protein precipitation or liquid-liquid extraction is recommended.

Protocol: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Rationale: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography. The use of a cold solvent can enhance precipitation efficiency. An internal standard, a structurally similar compound not present in the sample, is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

Liquid Chromatography: Achieving Separation

Chromatographic separation is essential to resolve the analyte from other components in the sample, which could cause ion suppression or isobaric interference in the mass spectrometer. A reversed-phase C18 column is a suitable choice for a compound with the polarity of this compound.

Table 1: Optimized LC Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale: The C18 stationary phase provides good retention for moderately polar compounds. The acidic mobile phase (0.1% formic acid) promotes the protonation of the analyte in the ESI source, enhancing ionization efficiency. A gradient elution ensures efficient separation and sharp peak shapes.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant injection Injection supernatant->injection Inject column C18 Column Separation injection->column elution Gradient Elution column->elution esi Electrospray Ionization (ESI) elution->esi Introduce q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Scanning q2->q3 data_analysis Data Analysis & Quantification q3->data_analysis Detect

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry provides the high selectivity required for accurate quantification in complex matrices.

Table 2: Optimized MS/MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 188.0 [M+H]⁺
Product Ion (m/z) To be determined experimentally (see below)
Collision Energy (CE) To be optimized (typically 10-30 eV)
Dwell Time 100 ms

Rationale: ESI in positive mode is expected to efficiently protonate the amide nitrogen of this compound. The precursor ion selected in the first quadrupole (Q1) corresponds to the protonated molecule [M+H]⁺. This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The collision energy needs to be optimized to maximize the intensity of the chosen product ion.

Predicted Fragmentation Pathway

The fragmentation of protonated this compound is predicted to occur primarily at the amide bond. Collision-induced dissociation (CID) will likely lead to the cleavage of the C-N bond, resulting in characteristic fragment ions.

Predicted Fragmentation Diagram

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [C₈H₈ClFNO]⁺ m/z = 188.0 fragment1 [C₇H₄ClFO]⁺ m/z = 157.0 precursor->fragment1 - CH₃NH fragment2 [C₆H₄F]⁺ m/z = 95.0 fragment1->fragment2 - CO

Caption: Predicted fragmentation of protonated this compound.

The primary fragmentation is the neutral loss of the methylamine group (CH₃NH), leading to the formation of the 4-chloro-2-fluorobenzoyl cation at m/z 157.0. A subsequent fragmentation could involve the loss of carbon monoxide (CO) to yield the 4-chloro-2-fluorophenyl cation at m/z 129.0 or loss of chlorine to yield the 2-fluorobenzoyl cation at m/z 123.0. The most intense and stable fragment should be selected for quantification.

Data Analysis and System Suitability

Quantitative analysis is performed by integrating the peak areas of the selected precursor-to-product ion transition for both the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrants.

System Suitability Tests:

  • Injection Precision: Multiple injections of a mid-level concentration standard should have a relative standard deviation (RSD) of <15%.

  • Carryover: A blank injection following the highest calibrant should show no significant peak at the analyte's retention time.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable workflow for the analysis of this compound. The described protocols for sample preparation, chromatography, and mass spectrometry are designed to be readily implemented in a variety of laboratory settings. The provided rationale for each experimental choice empowers the user to further optimize the method for their specific application and matrix.

References

  • Lead Sciences. This compound. [Link]

  • PubChem. 4-fluoro-N-methylbenzamide. [Link]

Sources

Application Notes and Protocols: Developing an In Vitro Assay for 4-chloro-2-fluoro-N-methylbenzamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Benzamide Derivative

4-chloro-2-fluoro-N-methylbenzamide is a synthetic benzamide derivative. While the biological activity of this specific compound is not extensively characterized in public literature, the benzamide scaffold is a well-established pharmacophore present in a variety of clinically significant drugs with diverse mechanisms of action. Given this, it is plausible that this compound may exhibit uncharacterized bioactivity.

These application notes provide a comprehensive, tiered approach to developing an in vitro assay to determine the potential cytotoxic and cytostatic effects of this compound on cancer cell lines. The proposed workflow is designed to first establish a foundational understanding of the compound's general effect on cell viability and then, if activity is observed, to delineate the underlying mechanism of action. This strategy ensures a logical and resource-efficient progression from broad-based screening to more focused mechanistic studies.

Our approach begins with a robust primary screen to assess overall cytotoxicity using a metabolic-based cell viability assay. A positive "hit" in this initial screen will trigger a cascade of secondary assays designed to investigate whether the observed cytotoxicity is mediated by apoptosis or cell cycle arrest. This structured workflow provides a clear path for characterizing the in vitro activity of this compound.

Experimental Workflow: A Tiered Approach to Bioactivity Screening

The experimental design follows a logical progression from a general assessment of cytotoxicity to more specific mechanistic assays. This tiered approach ensures that resources are focused on compounds that demonstrate initial activity.

G A Primary Screen: Cell Viability Assay (MTT/WST-1) B Data Analysis: Determine IC50 Value A->B C Inactive (IC50 > Threshold) B->C No Significant Cytotoxicity D Active (IC50 <= Threshold) B->D Significant Cytotoxicity E Secondary Assays: Apoptosis & Cell Cycle Analysis D->E F Mechanism of Action Elucidation E->F

Caption: Tiered assay workflow for characterizing this compound.

Part 1: Primary Cytotoxicity Screening

The initial step is to determine if this compound exerts a cytotoxic or anti-proliferative effect on cancer cells. A reliable and high-throughput method for this is a metabolic-based cell viability assay, such as the MTT or WST-1 assay. These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[1]

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data Layout for IC50 Determination

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512
1000.054

Part 2: Secondary Mechanistic Assays

If this compound demonstrates significant cytotoxicity in the primary screen, the next logical step is to investigate the mechanism of cell death. The two most common mechanisms of action for cytotoxic compounds are the induction of apoptosis (programmed cell death) and disruption of the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

Apoptosis is a highly regulated process involving a cascade of cellular events. One of the earliest indicators of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with this compound (at IC50 concentration)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

G cluster_0 Apoptosis Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Data Interpretation: Distinguish Live, Apoptotic, and Necrotic Cells D->E

Caption: Workflow for apoptosis detection using Annexin V and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Cell cycle analysis can be performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.[7][8][9]

Materials:

  • Cells treated with this compound (at IC50 concentration)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described in the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The PI fluorescence intensity is proportional to the DNA content.

Data Interpretation:

A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests that the compound interferes with cell cycle progression at that point.

Conclusion and Future Directions

This application note provides a systematic and validated approach for the initial in vitro characterization of this compound. By following this tiered workflow, researchers can efficiently determine if the compound possesses cytotoxic activity and, if so, gain initial insights into its mechanism of action.

Positive results from these assays would warrant further investigation, including:

  • Target Identification: Employing techniques such as proteomics or chemical genetics to identify the specific molecular target(s) of the compound.

  • Broader Cell Line Screening: Assessing the compound's activity across a panel of cancer cell lines to determine its spectrum of activity.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models.

By providing a solid in vitro foundation, these protocols will enable a more informed and targeted approach to the further development of this compound as a potential therapeutic agent.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Absin. (2025). A comprehensive guide to apoptosis detection. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

  • Crow, P., et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... Retrieved from [Link]

  • Haydarpasa Numune Medical Journal. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Retrieved from [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2025). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

Sources

Application Notes & Protocols for 4-chloro-2-fluoro-N-methylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Androgen Receptor Antagonist

The landscape of prostate cancer therapeutics is continually evolving, with a significant focus on the development of novel antagonists for the androgen receptor (AR), a key driver of disease progression. The benzamide scaffold has emerged as a privileged structure in the design of potent AR inhibitors. This document provides a comprehensive guide for researchers on the utilization of 4-chloro-2-fluoro-N-methylbenzamide , a compound structurally related to known second-generation antiandrogens, in a variety of cell-based assays.

While direct biological data for this compound is not extensively published, its structural similarity to key intermediates in the synthesis of the potent AR antagonist Enzalutamide (MDV3100) provides a strong scientific rationale to hypothesize its activity as an androgen receptor antagonist.[1][2] This guide is therefore structured to provide researchers with the necessary protocols to rigorously test this hypothesis and characterize the compound's biological effects on the androgen receptor signaling pathway.

The protocols detailed herein are designed to be self-validating, incorporating appropriate controls and experimental design considerations to ensure the generation of robust and reproducible data. This document will empower researchers in academic and drug development settings to explore the therapeutic potential of this compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.

PropertyValue/InformationSource
Molecular Formula C₈H₇ClFNOInferred
Molecular Weight 187.60 g/mol Inferred
Appearance Likely a white to off-white solid[3]
Solubility Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[4][5][6]Inferred
Stock Solution Preparation: A Critical First Step

The accuracy of in-vitro assays is critically dependent on the precise preparation of the test compound's stock solution.

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh out 1.88 mg of this compound using a calibrated analytical balance.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the vial containing the compound.[5]

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note: DMSO is a powerful solvent and can be toxic to cells at higher concentrations.[5] When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

The Androgen Receptor Signaling Pathway: The Hypothesized Target

The canonical androgen receptor signaling pathway is a well-elucidated cascade that is central to the growth and survival of prostate cancer cells.[7] Understanding this pathway is essential for designing and interpreting experiments aimed at characterizing a potential AR antagonist.

Canonical Androgen Receptor Signaling

AR_Pathway DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation HSP HSPs AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA AR_dimer->ARE Coactivators Coactivators ARE->Coactivators Recruits Target_Genes Target Gene Transcription (e.g., PSA) Coactivators->Target_Genes Activates Cell_Growth Cell Growth & Survival Target_Genes->Cell_Growth

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Workflow for Characterization

A multi-faceted approach is recommended to thoroughly characterize the effects of this compound on the AR signaling pathway.

experimental_workflow cluster_compound Compound Characterization cluster_cellular Cellular Assays cluster_downstream Downstream Effects start 4-chloro-2-fluoro-N- methylbenzamide binding_assay AR Competitive Binding Assay start->binding_assay translocation_assay AR Nuclear Translocation Assay binding_assay->translocation_assay Confirmed Binder gene_expression Target Gene Expression (PSA qPCR) translocation_assay->gene_expression Inhibits Translocation proliferation_assay Cell Proliferation Assay gene_expression->proliferation_assay Downregulates Target Genes western_blot Western Blot (AR, PSA levels) proliferation_assay->western_blot Reduces Proliferation apoptosis_assay Apoptosis Assay proliferation_assay->apoptosis_assay Induces Apoptosis

Caption: Proposed Experimental Workflow.

Core Protocols for Cell-Based Assays

The following protocols are designed for researchers to investigate the potential of this compound as an androgen receptor antagonist.

Cell Culture of Androgen-Sensitive Prostate Cancer Cell Lines

The choice of cell line is critical for studying AR signaling. LNCaP and VCaP are two commonly used human prostate cancer cell lines that express the androgen receptor and are responsive to androgens.[8][9][10]

LNCaP Cell Culture Protocol: [3][11]

  • Base Medium: RPMI-1640

  • Supplements: 10% Fetal Bovine Serum (FBS)

  • Incubation: 37°C, 5% CO₂

  • Subculture:

    • Rinse cells with sterile Phosphate Buffered Saline (PBS).

    • Add a minimal volume of 0.25% Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium, centrifuge, and resuspend in fresh medium for passaging.

VCaP Cell Culture Protocol: [10][12][13]

  • Base Medium: DMEM

  • Supplements: 10% FBS, 1% Penicillin-Streptomycin

  • Special Considerations: VCaP cells can grow as a monolayer and in clusters. It is advisable to coat culture flasks with a thin layer of Matrigel to improve adherence.

  • Subculture: Use a gentle cell scraper or a non-enzymatic cell dissociation solution as VCaP cells can be sensitive to trypsin.

Androgen Receptor Competitive Binding Assay

This assay will determine if this compound can directly compete with a known androgen for binding to the AR.[14][15][16]

Principle: A radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is incubated with a source of AR (e.g., LNCaP cell lysate). The ability of the test compound to displace the radiolabeled ligand is measured, and an IC₅₀ value is determined.

Protocol Outline:

  • Prepare LNCaP cell lysate: Grow LNCaP cells to confluency, harvest, and lyse the cells to obtain a cytosolic fraction rich in AR.

  • Incubation: In a 96-well plate, incubate the cell lysate with a fixed concentration of [³H]-DHT and a serial dilution of this compound. Include a positive control (unlabeled DHT) and a negative control (vehicle).

  • Separation: Separate bound from free radioligand using a filter-based method.

  • Detection: Measure the amount of bound [³H]-DHT using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-DHT displacement against the concentration of the test compound to calculate the IC₅₀.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of the compound on the ligand-induced movement of the AR from the cytoplasm to the nucleus.[17][18][19]

Principle: In the absence of androgens, the AR resides primarily in the cytoplasm. Upon androgen binding, it translocates to the nucleus. An AR antagonist will prevent this translocation.[20]

Protocol:

  • Cell Seeding: Seed LNCaP or VCaP cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Starvation: To reduce basal AR activation, starve the cells in a serum-free medium for 24 hours.

  • Treatment: Pre-treat the cells with a serial dilution of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Add a known AR agonist, such as DHT (10 nM), to the wells and incubate for 1-2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 5% Bovine Serum Albumin (BSA) in PBS.

    • Incubate with a primary antibody specific for the androgen receptor.

    • Wash and incubate with a fluorescently labeled secondary antibody. .

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the subcellular localization of the AR using a fluorescence microscope.

  • Analysis: Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of AR translocation.

Target Gene Expression Analysis (qPCR)

This assay measures the compound's effect on the transcription of AR-regulated genes, such as Prostate-Specific Antigen (PSA).[21][22][23]

Principle: As a transcription factor, the AR regulates the expression of a suite of genes involved in prostate cell growth and function. An AR antagonist will inhibit the androgen-induced expression of these target genes.

Protocol:

  • Cell Treatment: Seed LNCaP or VCaP cells in a 6-well plate. After reaching the desired confluency, starve the cells and then treat with the test compound and/or DHT as described in the nuclear translocation assay.

  • RNA Extraction: After the treatment period (typically 24 hours), lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the PSA gene (KLK3) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[24]

  • Data Analysis: Calculate the relative expression of the PSA gene using the ΔΔCt method.

Cell Proliferation Assay

This assay assesses the impact of the compound on the viability and proliferation of prostate cancer cells.

Principle: Androgen receptor signaling promotes the proliferation of androgen-sensitive prostate cancer cells. An effective AR antagonist is expected to inhibit this proliferation.

Protocol (using MTT assay):

  • Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of this compound in the presence or absence of DHT.

  • Incubation: Incubate for a period of 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ of the compound.

Interpreting the Results: Building a Coherent Narrative

The data generated from these assays should be integrated to build a comprehensive understanding of the compound's mechanism of action.

  • A positive result in the competitive binding assay suggests direct interaction with the AR ligand-binding domain.

  • Inhibition of AR nuclear translocation provides visual confirmation of the compound's antagonistic activity at a key step in the signaling cascade.

  • Downregulation of PSA gene expression demonstrates a functional consequence of AR inhibition at the transcriptional level.

  • Reduced cell proliferation in androgen-sensitive prostate cancer cells indicates a therapeutically relevant cellular outcome.

By systematically applying these protocols, researchers can effectively evaluate this compound and contribute valuable knowledge to the ongoing efforts in developing novel and more effective treatments for prostate cancer.

References

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  • Stark, D., Piel, M., Hübner, H., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819–6829.
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Application Notes & Protocols: A Framework for Evaluating 4-chloro-2-fluoro-N-methylbenzamide Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical threat to global public health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] This document provides a comprehensive framework of detailed protocols for the initial in vitro evaluation of 4-chloro-2-fluoro-N-methylbenzamide, a novel benzamide derivative, for potential anti-MRSA activity. The protocols herein are structured to guide researchers through a logical progression of experiments, from determining basic inhibitory and bactericidal concentrations to assessing kinetic activity and host cell selectivity. Adherence to these standardized methodologies, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures the generation of robust, reproducible, and comparable data essential for early-stage drug development.[3]

Introduction & Scientific Rationale

Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like pneumonia and bacteremia.[1] The emergence of MRSA strains, which have acquired resistance to the entire class of β-lactam antibiotics, has severely limited therapeutic options.[4][5] The core of MRSA resistance lies in the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for β-lactams, allowing cell wall synthesis to continue unabated in their presence. This challenge underscores the critical need for new chemical entities with novel mechanisms of action.

This application note focuses on this compound. While its primary applications to date have been as a synthetic intermediate in other pharmaceutical contexts, its structural motifs warrant investigation for antimicrobial properties.[6][7][8][9] The following protocols are designed to rigorously assess its efficacy and selectivity against MRSA.

Compound Details:

  • Compound Name: this compound

  • Molecular Formula: C₈H₈ClFN₂O

  • Molecular Weight: 202.61 g/mol

  • Structure:

    
    
    

Experimental Overview & Workflow

The evaluation of a novel compound against MRSA follows a tiered approach. The initial phase focuses on determining its potency (MIC, MBC) and spectrum against relevant strains. Subsequently, its dynamics of bacterial killing are assessed (Time-Kill Assay). Crucially, parallel evaluation of its effect on mammalian cells (Cytotoxicity Assay) is required to establish a therapeutic window, quantified by the Selectivity Index (SI).

G cluster_0 Phase 1: Potency & Spectrum cluster_1 Phase 2: Dynamics & Selectivity cluster_2 Decision Point Compound Test Compound (this compound) MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Compound->MIC MBC Protocol 2: Minimum Bactericidal Concentration (MBC) MIC->MBC Subculture from MIC plate TimeKill Protocol 3: Time-Kill Kinetic Assay MIC->TimeKill Use MIC value to set concentrations Decision Go / No-Go for Further Studies MBC->Decision TimeKill->Decision Cytotoxicity Protocol 4: Mammalian Cell Cytotoxicity (CC50) SI Protocol 5: Selectivity Index (SI) Calculation Cytotoxicity->SI SI->Decision

Caption: Overall experimental workflow for evaluating the anti-MRSA potential.

Essential Materials & Preparations

Reagents & Media
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Bacterial Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are recommended by CLSI for susceptibility testing. Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) for routine culture.

  • Mammalian Cell Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for routine culture, not for cytotoxicity assay).

  • Cytotoxicity Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Strains & Cell Lines
  • MRSA Strains:

    • Quality Control Strain: S. aureus ATCC® 29213™ (methicillin-sensitive, for general QC).

    • MRSA Reference Strain: S. aureus ATCC® 43300™ or ATCC® 33591™.

    • Clinical Isolates: A panel of well-characterized clinical MRSA isolates is recommended to assess the breadth of activity.

  • Mammalian Cell Line: Human keratinocytes (HaCaT) or human embryonic kidney cells (HEK293) are suitable for initial cytotoxicity screening.

Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mg/mL (or ~50 mM) stock solution of this compound in 100% DMSO. Sterilize by filtering through a 0.22 µm syringe filter. Aliquot and store at -20°C.

    • Rationale: A high-concentration stock in DMSO allows for minimal solvent concentration in the final assay medium, preventing solvent-induced toxicity. The final DMSO concentration should not exceed 1% (v/v).

  • Control Antibiotics: Prepare stock solutions of Vancomycin (positive control for MRSA) and Oxacillin (to confirm resistance) as per CLSI guidelines.[10]

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This assay identifies the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[11][12] The broth microdilution method described here is the gold standard.[13][14]

Methodology:

  • Inoculum Preparation: a. From a fresh culture plate (18-24 h), select 3-5 isolated colonies of MRSA. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL. This will be further diluted in the plate.

  • Plate Preparation: a. Dispense 50 µL of CAMHB into wells 1 through 12 of a sterile 96-well microtiter plate. b. Add 50 µL of the compound stock solution (appropriately pre-diluted from the main stock) to well 1. This creates a 2-fold dilution. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Data Presentation: MIC Values (µg/mL)

Strain ID This compound Vancomycin (Control) Oxacillin (Control)
S. aureus ATCC® 43300™ [Record Value] 0.5 - 2 >4
Clinical Isolate MRSA-01 [Record Value] [Record Value] >128
Clinical Isolate MRSA-02 [Record Value] [Record Value] >256

| MIC₅₀ | [Calculate Value] | - | - |

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum, distinguishing bactericidal from bacteriostatic activity.[15][16][17]

Methodology:

  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Mix the contents of each well thoroughly.

  • Spot-plate 10 µL from each selected well onto an MHA plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • Reading Results: The MBC is the lowest concentration that results in no bacterial growth (or a ≥3-log reduction compared to the initial inoculum count).[15]

    • Interpretation: An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 suggests bacteriostatic activity.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of bactericidal activity over time.[18][19]

Methodology:

  • Prepare a mid-log phase culture of MRSA in CAMHB (OD₆₀₀ ≈ 0.3). Dilute to a starting concentration of ~5 x 10⁵ CFU/mL in several flasks.

  • Add the test compound to the flasks at concentrations of 0x MIC (control), 1x MIC, 2x MIC, and 4x MIC. A flask with a known bactericidal agent (e.g., Vancomycin at 4x MIC) should be included as a positive control.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform 10-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubate plates for 24 hours and count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard endpoint for defining bactericidal activity.[20]

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Method)

This assay is critical for determining the compound's toxicity towards host cells, a key factor in its therapeutic potential.[14][21]

Methodology:

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HaCaT) at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare 2-fold serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percent viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 5: Selectivity Index (SI) Calculation

The SI provides a quantitative measure of a compound's selective toxicity towards bacteria over mammalian cells.[22][23]

Calculation: The Selectivity Index is calculated using the following formula: SI = CC₅₀ / MIC

  • CC₅₀: The concentration that reduces mammalian cell viability by 50%.

  • MIC: The minimum inhibitory concentration against the target MRSA strain.

Interpretation: A higher SI value is more favorable. An SI > 10 is often considered a promising benchmark for a compound to proceed with further development, as it indicates that the compound is at least 10 times more toxic to the bacteria than to host cells.[24]

Elucidating Mechanism of Action: Potential Next Steps

Should this compound show promising activity (e.g., low MIC, bactericidal profile, high SI), subsequent studies should focus on its mechanism of action. A common primary target for Gram-positive bacteria is the cell envelope.

G Compound 4-chloro-2-fluoro- N-methylbenzamide Membrane Bacterial Cell Membrane Compound->Membrane Binds to or inserts into Pore Pore Formation & Depolarization Membrane->Pore Disrupts Integrity Leakage Leakage of Ions (K+, Mg2+) & ATP Pore->Leakage Death Metabolic Arrest & Cell Death Leakage->Death

Caption: Hypothetical mechanism targeting the bacterial cell membrane.

Suggested Mechanistic Assays:

  • Cell Membrane Permeability: Use fluorescent dyes like Propidium Iodide (PI), which can only enter cells with compromised membranes, to assess membrane integrity via flow cytometry or fluorescence microscopy.

  • Membrane Depolarization: Employ voltage-sensitive dyes like DiSC₃(5) to measure changes in membrane potential.

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  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Patsnap. [Link]

  • CLSI M100-Ed35, 2025. Wisconsin State Laboratory of Hygiene. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Annan, R. A., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. [Link]

  • Selectivity index values of compounds against bacterial pathogens. ResearchGate. [Link]

  • The results of time-kill kinetics were similar to those of the spot assay. ResearchGate. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide. PubChem. [Link]

  • Conlan, S., et al. (2020). A Novel Assay for Detection of Methicillin-Resistant Staphylococcus aureus Directly From Clinical Samples. Frontiers in Cellular and Infection Microbiology. [Link]

  • Nunart, C., et al. (2017). Time-kill study of the in vitro antimicrobial activity of tedizolid against methicillin-resistant Staphylococcus aureus. Chula Digital Collections. [Link]

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The Strategic Application of 4-Chloro-2-fluoro-N-methylbenzamide in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the synthetic utility and strategic applications of 4-chloro-2-fluoro-N-methylbenzamide in the field of medicinal chemistry. While not extensively documented as a final drug product, its true value lies in its role as a versatile intermediate and a key building block in the synthesis of high-value pharmaceutical compounds. This guide will delve into its synthetic pathways, potential transformations, and its pivotal position in the journey towards creating life-saving therapeutics.

Introduction: The Unseen Importance of a Versatile Scaffold

In the intricate world of drug discovery, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with a series of crucial, often unsung, chemical intermediates. This compound is a prime example of such a molecule. Its structure, featuring a chlorinated and fluorinated benzene ring coupled with an N-methylbenzamide moiety, presents a unique combination of reactive sites and modifiable positions. The presence of both a chloro and a fluoro substituent on the aromatic ring allows for selective chemical manipulations, making it a valuable asset for medicinal chemists.

The strategic placement of the chloro group at the 4-position and the fluoro group at the 2-position of the benzamide scaffold is of particular significance. While the fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, the chlorine atom serves as a versatile handle for a variety of chemical transformations. This dual functionality allows for the late-stage diversification of drug candidates, a crucial strategy in modern drug discovery.

This guide will focus on the practical applications of this compound, with a particular emphasis on its role as a precursor to key intermediates in the synthesis of targeted therapies. We will explore its synthesis and its subsequent transformation into valuable building blocks for drug candidates.

I. Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis of this compound is paramount for its utilization in drug development. While a specific, dedicated synthetic route is not widely published, a plausible and efficient pathway can be designed based on well-established chemical transformations, starting from the readily available 4-chloro-2-fluorobenzonitrile.

Protocol 1: Two-Step Synthesis from 4-Chloro-2-fluorobenzonitrile

This protocol outlines a two-step process involving the hydrolysis of the nitrile to a carboxylic acid, followed by amidation.

Step 1: Hydrolysis of 4-Chloro-2-fluorobenzonitrile to 4-Chloro-2-fluorobenzoic Acid

  • Rationale: Acid- or base-catalyzed hydrolysis of nitriles is a fundamental and reliable method for the synthesis of carboxylic acids.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-fluorobenzonitrile (1 equivalent).

    • Add a 6 M aqueous solution of sulfuric acid (10 volumes).

    • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid product.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-chloro-2-fluorobenzoic acid.

Step 2: Amidation of 4-Chloro-2-fluorobenzoic Acid to this compound

  • Rationale: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. The use of a coupling agent like thionyl chloride provides a reliable and efficient method.

  • Procedure:

    • In a fume hood, suspend 4-chloro-2-fluorobenzoic acid (1 equivalent) in toluene (5 volumes) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

    • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

    • Dissolve the resulting crude acid chloride in dichloromethane (DCM) (5 volumes) and cool to 0°C in an ice bath.

    • In a separate flask, dissolve methylamine hydrochloride (1.5 equivalents) and triethylamine (3 equivalents) in DCM (5 volumes) and cool to 0°C.

    • Add the methylamine solution dropwise to the acid chloride solution at 0°C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G cluster_0 Synthesis of this compound 4-Chloro-2-fluorobenzonitrile 4-Chloro-2-fluorobenzonitrile 4-Chloro-2-fluorobenzoic Acid 4-Chloro-2-fluorobenzoic Acid 4-Chloro-2-fluorobenzonitrile->4-Chloro-2-fluorobenzoic Acid H₂SO₄, H₂O, Δ (Hydrolysis) This compound This compound 4-Chloro-2-fluorobenzoic Acid->this compound 1. SOCl₂, Δ 2. CH₃NH₂, Et₃N, DCM (Amidation)

Caption: Proposed synthetic pathway to this compound.

II. Application in the Synthesis of Anti-Cancer Drug Intermediates

The primary strategic value of this compound lies in its potential as a precursor to 4-amino-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of the potent anti-prostate cancer drug, Enzalutamide (MDV3100)[1]. The transformation of the chloro group to an amino group is a critical step that can be achieved through modern cross-coupling methodologies.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides[1][2]. This reaction is known for its broad substrate scope and functional group tolerance, making it an ideal choice for the amination of our target molecule.

G cluster_1 Key Transformation to a Pharmaceutical Intermediate This compound This compound 4-Amino-2-fluoro-N-methylbenzamide 4-Amino-2-fluoro-N-methylbenzamide This compound->4-Amino-2-fluoro-N-methylbenzamide Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Enzalutamide (MDV3100) Enzalutamide (MDV3100) 4-Amino-2-fluoro-N-methylbenzamide->Enzalutamide (MDV3100) Further Synthetic Steps

Caption: Synthetic utility of this compound.

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Rationale: This protocol employs a palladium catalyst and a specialized phosphine ligand to facilitate the coupling of an amine source with the aryl chloride. The choice of ligand is critical for achieving high yields and preventing side reactions.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equivalents), and a suitable phosphine ligand like XPhos or SPhos (0.02-0.1 equivalents).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5-2.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add a source of ammonia, such as benzophenone imine (1.2 equivalents) followed by hydrolysis, or an ammonia surrogate. Alternatively, for a direct amination, a specialized catalyst system may be required.

    • Add a dry, deoxygenated solvent such as toluene or dioxane (5-10 volumes).

    • Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours, with stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 4-amino-2-fluoro-N-methylbenzamide.

Table 1: Key Reagents and Their Roles in the Buchwald-Hartwig Amination

Reagent/ComponentRoleRationale for Selection
Palladium Catalyst (e.g., Pd₂(dba)₃) Active catalyst for the cross-coupling reaction.Forms the active Pd(0) species in situ.
Phosphine Ligand (e.g., XPhos, SPhos) Stabilizes the palladium center and facilitates the catalytic cycle.Bulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base (e.g., NaOtBu) Activates the amine and facilitates the deprotonation of the palladium-amine complex.A strong, non-nucleophilic base is required to avoid side reactions.
Amine Source Provides the amino group for the C-N bond formation.Ammonia surrogates are often used for safety and ease of handling.
Solvent (e.g., Toluene, Dioxane) Provides a medium for the reaction.Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.

III. Broader Applications and Future Perspectives

Beyond its role as a precursor to 4-amino-2-fluoro-N-methylbenzamide, the this compound scaffold holds potential for the development of other novel therapeutic agents. The chloro-substituent can participate in a variety of other cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse carbon-based substituents at the 4-position. This opens up avenues for the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.

Derivatives of benzamides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects[3][4]. The unique electronic properties conferred by the fluoro and chloro substituents on the this compound core make it an attractive starting point for the design of new bioactive molecules.

Conclusion

This compound is a strategically important, yet under-documented, building block in medicinal chemistry. Its true potential is realized when viewed as a versatile intermediate, particularly as a precursor to the key pharmaceutical intermediate, 4-amino-2-fluoro-N-methylbenzamide. The synthetic protocols outlined in this guide, based on robust and well-established chemical principles, provide a clear path for its synthesis and subsequent functionalization. As the demand for more effective and targeted therapies continues to grow, the strategic use of such versatile intermediates will remain a cornerstone of successful drug discovery and development programs.

References

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]

  • Google Patents. (n.d.). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-chloro-2-fluoro-N-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthesis.

Overview of Synthetic Strategy

The synthesis of this compound is fundamentally an amide bond formation between 4-chloro-2-fluorobenzoic acid and methylamine. The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to a competing acid-base reaction that forms a stable ammonium carboxylate salt, rendering the amine non-nucleophilic.[1] Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophile.

The two most prevalent activation strategies are:

  • Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) to form a highly reactive 4-chloro-2-fluorobenzoyl chloride intermediate.[2][3] This is subsequently reacted with methylamine.

  • Carbodiimide-Mediated Coupling: A coupling reagent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), is used to activate the carboxylic acid in situ, allowing for a one-pot reaction with methylamine.[4][5]

General Synthesis Workflow

The following diagram illustrates the decision-making process and general workflow for the synthesis.

G cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Amide Formation cluster_end Final Steps SM 4-chloro-2-fluorobenzoic Acid + Methylamine Acyl Acyl Chloride Pathway (e.g., SOCl2) SM->Acyl Anhydrous Conditions Carbo Carbodiimide Pathway (e.g., DIC, EDC) SM->Carbo One-Pot React Reaction with Methylamine Acyl->React Carbo->React Workup Aqueous Workup & Purification React->Workup Product This compound Workup->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a common issue stemming from several potential problems, primarily related to inefficient activation or loss of reactive intermediates.

Potential Cause Explanation Recommended Solution
1. Inefficient Carboxylic Acid Activation The conversion of the carboxylic acid to its activated form (O-acylisourea for carbodiimides, or acyl chloride) is incomplete. This leaves unreacted starting material.[1]For Carbodiimide: Ensure reagents are pure and anhydrous. Use a slight excess (1.1-1.2 eq.) of the coupling reagent. For Acyl Chloride: Use fresh thionyl or oxalyl chloride. Consider refluxing for 1-2 hours to ensure full conversion before adding the amine.[3]
2. Premature Hydrolysis Activated intermediates, especially the acyl chloride, are highly sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze the intermediate back to the starting carboxylic acid.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Dry glassware in an oven before use.
3. Acid-Base Neutralization As mentioned, the carboxylic acid and methylamine can form a salt. If the activation is slow or inefficient, this non-productive pathway will dominate, consuming your starting materials.[1]Ensure the activation step is initiated before or concurrently with the introduction of the amine. For the acyl chloride method, the amine is added only after the acyl chloride has been formed. For carbodiimide methods, all reagents are typically mixed together.[4]
4. N-Acylurea Formation (See Q2 for details) A major side reaction specific to carbodiimide coupling that consumes the activated intermediate.Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
Q2: I'm using DIC for coupling and see a significant, greasy white byproduct that is difficult to remove. What is it and how do I prevent it?

A2: This is almost certainly the N-acylurea byproduct . It's a classic side reaction in carbodiimide-mediated couplings.

Causality (The Mechanism): The carbodiimide (R-N=C=N-R) reacts with your carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is supposed to react with methylamine. However, it is unstable and can undergo an intramolecular acyl transfer, rearranging to a very stable N-acylurea. This process consumes your activated acid and is non-reversible.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway O_acyl O-Acylisourea (Reactive Intermediate) Amine + Methylamine O_acyl->Amine Product Desired Amide + DIU Amine->Product Fast N_acyl N-Acylurea (Stable Byproduct) O_acyl_side O-Acylisourea (Reactive Intermediate) O_acyl_side->N_acyl Slow, Intramolecular Rearrangement Start Carboxylic Acid + DIC Start->O_acyl Start->O_acyl_side

Caption: Competing pathways for the O-acylisourea intermediate.

Prevention & Troubleshooting:

  • Use an Additive (The Best Solution): Introduce a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or an equivalent.[5][6] The O-acylisourea intermediate will rapidly react with HOBt to form an active ester. This new intermediate is more stable towards intramolecular rearrangement but is still highly reactive with the amine. This effectively intercepts the O-acylisourea before it can rearrange.

  • Temperature Control: Keep the reaction temperature low (0 °C to room temperature). Higher temperatures can accelerate the rearrangement.

  • Removal of Byproduct: The urea byproduct (dicyclohexylurea or diisopropylurea) has different solubility profiles.

    • Dicyclohexylurea (from DCC): Largely insoluble in many organic solvents like dichloromethane (DCM) or ethyl acetate and can often be removed by filtration.[5]

    • Diisopropylurea (from DIC): More soluble, making it trickier to remove. Purification via column chromatography is often required.

Q3: My starting carboxylic acid is mostly unreacted according to TLC/LC-MS. How can I drive the reaction to completion?

A3: This points directly to a failure in the activation step.

Troubleshooting Flowchart:

G Start Problem: Unreacted Carboxylic Acid Check1 Are reagents anhydrous and pure? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Is stoichiometry correct? Yes1->Check2 Action1 Solution: Use fresh, anhydrous solvents and reagents. Run under N2. No1->Action1 Yes2 Yes Check2->Yes2 No2 No Check2->No2 Check3 Using carbodiimide? Is an additive (HOBt) present? Yes2->Check3 Action2 Solution: Use 1.1-1.2 eq. of coupling agent. Ensure accurate weighing. No2->Action2 Yes3 Yes Check3->Yes3 No3 No Check3->No3 Check4 Is reaction time sufficient? Yes3->Check4 Action3 Solution: Add 1.0-1.2 eq. of HOBt to prevent side reactions that consume activated acid. No3->Action3 Action4 Solution: Monitor by TLC/LC-MS. Allow to run longer (e.g., overnight at RT). Check4->Action4

Sources

minimizing byproduct formation in N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-methylbenzamide. As a pivotal intermediate in the pharmaceutical and agrochemical industries, the efficient and clean synthesis of N-methylbenzamide is of paramount importance. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of byproducts, ensuring a high-yielding and pure product.

Troubleshooting Guide: Navigating Byproduct Formation

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable protocols.

Issue 1: My final product is contaminated with a significant amount of benzoic acid. What is the cause and how can I prevent it?

Answer:

The presence of benzoic acid as an impurity in your N-methylbenzamide product typically arises from the hydrolysis of the starting material, benzoyl chloride, or, to a lesser extent, the hydrolysis of the N-methylbenzamide product itself, especially during workup.

Causality:

The Schotten-Baumann reaction, a common method for synthesizing N-methylbenzamide from benzoyl chloride and methylamine, is often performed in a biphasic system with an aqueous base (e.g., NaOH) and an organic solvent.[1] The hydroxide ions in the aqueous phase, while necessary to neutralize the HCl byproduct and drive the reaction forward, can also act as nucleophiles, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of sodium benzoate, which upon acidification during workup, yields benzoic acid.

Mitigation Strategies:

  • Temperature Control: The reaction is exothermic.[2] Maintaining a low temperature (0-5 °C) throughout the addition of benzoyl chloride minimizes the rate of hydrolysis, which is more sensitive to temperature changes than the desired amidation reaction.

  • Optimized Reagent Addition: Add the benzoyl chloride dropwise to the stirred biphasic mixture of methylamine and aqueous base. This ensures that the benzoyl chloride preferentially reacts with the more nucleophilic methylamine present in the organic phase rather than accumulating and reacting with hydroxide ions at the phase interface.

  • Efficient Stirring: Vigorous stirring is crucial in a biphasic system to maximize the interfacial area, facilitating the reaction between the reactants in their respective phases and minimizing the contact time of benzoyl chloride with the aqueous phase.[2]

Experimental Protocol: Minimizing Benzoic Acid Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a solution of methylamine (1.2 equivalents) in a suitable organic solvent (e.g., dichloromethane) and a 10% aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the biphasic mixture in an ice bath to 0-5 °C with vigorous stirring.

  • Dissolve benzoyl chloride (1 equivalent) in the same organic solvent and add it to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the cooled and vigorously stirred reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

  • Proceed with an acidic workup to neutralize the excess base, followed by extraction of the product into an organic solvent.

Purification:

If benzoic acid is still present, it can be removed by washing the organic extract with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be separated.

Issue 2: I've isolated a byproduct with a higher molecular weight than N-methylbenzamide. What is it and how can I avoid its formation?

Answer:

A common higher molecular weight byproduct in the synthesis of N-methylbenzamide is N,N-dibenzoyl-N-methylamine . This di-acylated product forms when the initially formed N-methylbenzamide is further acylated by benzoyl chloride.

Causality:

Under the basic conditions of the Schotten-Baumann reaction, the N-H proton of the newly formed N-methylbenzamide can be abstracted by the base, forming an amidate anion. This anion is a potent nucleophile and can compete with the remaining methylamine for the benzoyl chloride, leading to the formation of the di-acylated byproduct. The formation of this byproduct is a classic example of kinetic versus thermodynamic control.[3][4][5][6][7] While the initial reaction with methylamine is kinetically favored, under prolonged reaction times or with an excess of benzoyl chloride, the thermodynamically more stable di-acylated product can accumulate.

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess of methylamine (1.1-1.2 equivalents) relative to benzoyl chloride. This ensures that the benzoyl chloride is consumed primarily by the more nucleophilic primary amine.

  • Controlled Addition of Benzoyl Chloride: As with minimizing hydrolysis, the slow, dropwise addition of benzoyl chloride is crucial. This maintains a low concentration of the acylating agent, favoring reaction with the more abundant and more nucleophilic methylamine.

  • Choice of Base: While a strong base is needed to neutralize the generated HCl, a milder base or careful control of the pH can reduce the concentration of the amidate anion. Using a non-nucleophilic organic base like pyridine can sometimes offer better control than strong inorganic bases.[8]

Experimental Protocol: Avoiding Di-acylation

  • Follow the protocol for minimizing benzoic acid formation, paying close attention to the stoichiometry. Use no more than 1.0 equivalent of benzoyl chloride for every 1.1-1.2 equivalents of methylamine.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The di-acylated product will have a different Rf value than N-methylbenzamide. Stop the reaction once the benzoyl chloride has been consumed.

  • Upon completion, quench the reaction promptly to prevent further reaction.

Purification:

Separating N-methylbenzamide from N,N-dibenzoyl-N-methylamine can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method for separation. A silica gel column using a gradient of ethyl acetate in hexanes is typically successful.

  • Recrystallization: If the byproduct is present in small amounts, recrystallization may be effective. The solubility of the di-acylated product is generally lower in non-polar solvents. A solvent system can be developed through trial and error to selectively crystallize the desired product.

Issue 3: When using a coupling agent like EDC with benzoic acid, I observe a significant amount of an insoluble byproduct. What is this and how can I prevent it?

Answer:

When using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common insoluble byproduct is N-acylurea .

Causality:

The reaction of a carboxylic acid with a carbodiimide forms a highly reactive O-acylisourea intermediate.[9][10] This intermediate is intended to react with the amine (methylamine) to form the desired amide. However, the O-acylisourea can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable and unreactive N-acylurea.[9][11] This side reaction not only consumes the activated carboxylic acid but also introduces a difficult-to-remove impurity.

G Benzoic Acid Benzoic Acid O-Acylisourea (Reactive) O-Acylisourea (Reactive) Benzoic Acid->O-Acylisourea (Reactive) + EDC EDC EDC N-Methylbenzamide (Product) N-Methylbenzamide (Product) O-Acylisourea (Reactive)->N-Methylbenzamide (Product) + Methylamine N-Acylurea (Byproduct) N-Acylurea (Byproduct) O-Acylisourea (Reactive)->N-Acylurea (Byproduct) Rearrangement Methylamine Methylamine Urea Urea N-Methylbenzamide (Product)->Urea

Mitigation Strategies:

  • Use of Additives: The formation of N-acylurea can be significantly suppressed by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or pyridine.[12] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still sufficiently reactive to acylate the amine.

  • Temperature Control: The rearrangement to N-acylurea is often favored at higher temperatures. Performing the coupling reaction at 0 °C or room temperature is generally recommended.

  • Order of Addition: Adding the coupling agent to a mixture of the carboxylic acid and the additive before introducing the amine can help to favor the formation of the more stable active ester.

Experimental Protocol: EDC Coupling with Minimized N-Acylurea Formation

  • In a round-bottom flask, dissolve benzoic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes to allow for the formation of the active ester.

  • Add methylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to remove the water-soluble urea byproduct and any remaining salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-methylbenzamide?

A1: The most prevalent methods include:

  • From Benzoyl Chloride (Schotten-Baumann Reaction): This involves the reaction of benzoyl chloride with methylamine in the presence of a base.[1] It is a robust and widely used method.

  • From Benzoic Acid (Amide Coupling): Benzoic acid is activated with a coupling agent (e.g., EDC, DCC, CDI) and then reacted with methylamine.[11] This avoids the need to handle acyl chlorides.

  • From Methyl Benzoate: This method involves the aminolysis of methyl benzoate with methylamine, often at elevated temperatures and pressures.

Q2: Which base is best for the Schotten-Baumann synthesis of N-methylbenzamide?

A2: The choice of base depends on the specific reaction conditions and scale.

  • Sodium Hydroxide (aqueous): Inexpensive and effective for neutralizing the HCl byproduct. Ideal for biphasic reactions. However, it can promote hydrolysis of the benzoyl chloride.

  • Pyridine: A non-nucleophilic organic base that can also act as a catalyst. It is often used in anhydrous conditions.

  • Triethylamine (TEA): Another common non-nucleophilic organic base.

For laboratory-scale synthesis, a 10% aqueous solution of sodium hydroxide in a biphasic system with an organic solvent like dichloromethane is a common and effective choice, provided the temperature and addition rate are well-controlled.

Q3: How can I effectively purify my crude N-methylbenzamide?

A3: A multi-step approach is often best:

  • Aqueous Workup: Wash the organic layer containing the crude product sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted methylamine, and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoic acid.

  • Recrystallization: N-methylbenzamide is a solid at room temperature. Recrystallization from a suitable solvent can be a highly effective purification method. A mixture of ethanol and water or ethyl acetate and hexanes can be good starting points for solvent screening. Benzoic acid is more soluble in hot water than in cold, which can be exploited for separation.[13][14][15][16]

  • Column Chromatography: For high purity or to separate from byproducts with similar solubility, silica gel chromatography is the method of choice.

Q4: What are the key differences between using EDC and CDI as coupling agents?

A4:

FeatureEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CDI (N,N'-Carbonyldiimidazole)
Byproducts Water-soluble ureaImidazole and CO₂
Side Reactions N-acylurea formationUrea formation from excess CDI and amine
Workup Simple aqueous extraction removes the urea byproduct.[11]Byproducts are generally easy to remove.
Handling Generally stable, but can be hygroscopic.Highly moisture-sensitive.
Additives Often requires an additive like HOBt to suppress side reactions.Can be used without additives, but acid catalysis can enhance the rate.[17][18]

G cluster_0 Schotten-Baumann Route cluster_1 Amide Coupling Route Benzoyl Chloride Benzoyl Chloride N-Methylbenzamide_1 N-Methylbenzamide Benzoyl Chloride->N-Methylbenzamide_1 Methylamine Methylamine Methylamine->N-Methylbenzamide_1 Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->N-Methylbenzamide_1 Byproducts_1 Benzoic Acid N,N-dibenzoyl-N-methylamine N-Methylbenzamide_1->Byproducts_1 Side Reactions Benzoic Acid Benzoic Acid N-Methylbenzamide_2 N-Methylbenzamide Benzoic Acid->N-Methylbenzamide_2 Methylamine_2 Methylamine Methylamine_2->N-Methylbenzamide_2 Coupling Agent (e.g., EDC, CDI) Coupling Agent (e.g., EDC, CDI) Coupling Agent (e.g., EDC, CDI)->N-Methylbenzamide_2 Byproducts_2 N-Acylurea Urea Derivatives N-Methylbenzamide_2->Byproducts_2 Side Reactions

References

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Amide, Ester and Thioester Formation.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber die Darstellung der Ester und Aether aus den Säurechloriden. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming the Peptide Bond. Journal of the American Chemical Society, 77(4), 1067–1068.
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
  • Paul, R., & Anderson, G. W. (1960). N,N'-Carbonyldiimidazole, a New Peptide Forming Reagent. Journal of the American Chemical Society, 82(17), 4596–4600.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link].

  • PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-Chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-chloro-2-fluoro-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the reliability and reproducibility of your results.

Section 1: Compound Characteristics & Initial Solubility Assessment

Q1: What are the key physicochemical properties of this compound?

Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. While specific experimental data for this exact compound is sparse in public literature, we can infer properties from its structure and from data on similar benzamides.

  • Structure: The molecule contains a substituted benzene ring, making it relatively nonpolar and hydrophobic. The presence of halogen atoms (chloro- and fluoro-) further increases its lipophilicity.

  • Expected Solubility Profile: Based on its structure, this compound is predicted to have low aqueous solubility and prefer organic solvents. Similar benzamide structures are often crystalline solids, which can further limit their dissolution rate.[1][2]

Q2: How do I perform a basic solubility test for my compound?

Before proceeding to complex assays, it is crucial to establish a baseline understanding of your compound's solubility in common laboratory solvents.

A simple visual solubility test can be highly informative. Prepare a small, known amount of the compound and add incremental volumes of your chosen solvent. Vortex or sonicate between additions and visually inspect for undissolved particles against a dark background. This will give you a semi-quantitative measure of solubility (e.g., mg/mL).

Section 2: Frequently Asked Questions (FAQs) - Common Assay Problems

Q3: I dissolved my compound in 100% DMSO, but it precipitated when I added it to my aqueous assay buffer/media. Why?

This is the most common solubility-related issue. The phenomenon is due to a drastic change in solvent polarity.

  • Mechanism: this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated DMSO stock is introduced into an aqueous environment (e.g., cell culture media, phosphate-buffered saline), the DMSO is diluted, and the overall solvent polarity increases significantly. The compound, being hydrophobic, can no longer stay in solution and crashes out, forming a precipitate.[3] This is a classic example of anti-solvent precipitation.

  • Consequences: Compound precipitation leads to an inaccurate and unknown final concentration in your assay, rendering dose-response curves and other quantitative measurements unreliable.[4]

Q4: My results are inconsistent between experiments, even when I use the same protocol. Could this be a solubility issue?

Yes, inconsistent results are a hallmark of poor solubility.

  • Causality: If your compound is near its limit of solubility, minor variations in experimental conditions can lead to significant differences in the amount of dissolved compound. Factors like small temperature fluctuations, slight differences in buffer pH, or the rate of addition of your DMSO stock can all influence whether the compound stays in solution or precipitates. Precipitation can also occur over the course of a long incubation, leading to time-dependent loss of active compound concentration.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

This is a critical consideration, as DMSO itself can impact cellular health and function.

  • General Guideline: The final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally below 0.5% (v/v) .[5]

  • Cell Line Variability: Different cell types exhibit varying sensitivities to DMSO.[6][7] Concentrations above 1% can lead to reduced cell viability, altered gene expression, or other off-target effects that can confound your results.[6][8] It is imperative to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the baseline effect of the solvent on your specific assay system.

Section 3: Systematic Troubleshooting Workflow

When encountering a solubility problem, a systematic approach is more effective than random trial and error. The following workflow will guide you through diagnosing and solving the issue.

G cluster_0 Troubleshooting Workflow start Problem: Compound Precipitation in Assay q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration. Prepare higher concentration stock if necessary. q1->a1_yes Yes a1_no DMSO concentration is acceptable. Proceed to next check. q1->a1_no No q2 Is compound still precipitating? a1_yes->q2 a2_yes Proceed to Solubility Enhancement Strategies q2->a2_yes Yes a2_no Problem Solved: Run assay with vehicle control. q2->a2_no No q3 Was the stock solution added too quickly to the aqueous buffer? a1_no->q3 a3_yes Improve mixing technique: - Add stock dropwise - Vortex/mix while adding - Briefly sonicate q3->a3_yes Yes a3_no Mixing technique is likely not the primary issue. q3->a3_no No a3_yes->q2 end_point Compound has exceeded its kinetic aqueous solubility. a3_no->end_point end_point->a2_yes Requires advanced methods

Caption: A flowchart for troubleshooting compound precipitation.

Section 4: Advanced Solubilization Strategies

If basic troubleshooting fails, several formulation strategies can be employed.

Q6: Can I use co-solvents to improve solubility?

Yes, using a co-solvent system can be very effective. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity and can help solubilize hydrophobic compounds.

Co-solventTypical Starting Conc. in AssayProsCons/Considerations
Ethanol ≤ 1%Less toxic than DMSO for some cell lines.Can have biological effects; higher volatility.[9]
Polyethylene Glycol 400 (PEG-400) 1-5%Low toxicity, good solubilizer for many compounds.Can increase viscosity; potential for assay interference.
Propylene Glycol (PG) 1-5%Generally considered safe; good solvent properties.Can be more viscous than ethanol.[9]

Important: Always test the effect of the co-solvent alone (vehicle control) on your assay to ensure it does not interfere with the results.

Q7: What are cyclodextrins and can they help?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic part from the aqueous environment and increasing its apparent solubility.[10][11]

  • Common Types: β-cyclodextrin and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.

  • Mechanism: The hydrophobic compound partitions into the central cavity of the cyclodextrin, forming an inclusion complex that is water-soluble.[12]

  • Usage: Prepare a solution of the cyclodextrin in your assay buffer first, then add the compound's DMSO stock to this solution. This pre-formation of the complex can prevent precipitation.

Q8: Are there any physical methods I can try?

Yes, certain physical methods can aid dissolution.

  • Sonication: Applying ultrasonic energy can help break down compound aggregates and facilitate dissolution.[13][14] A brief sonication of the final assay solution can sometimes resolve minor precipitation.

  • Heating: Gently warming the solution can increase solubility. However, this must be done with extreme caution, as heat can degrade the compound or affect other assay components. This approach is generally not recommended for cell-based assays.

  • pH Adjustment: If your compound has ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[4] For an acidic compound, increasing the pH will deprotonate it, making it more soluble. For a basic compound, decreasing the pH will protonate it, increasing solubility.

Section 5: Protocols & Methodologies

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for dissolving a compound in DMSO.

  • Weigh out the desired amount of this compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the vial for 1-2 minutes until the compound is fully dissolved. Visual inspection is key.

  • If the compound does not dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]

  • Once dissolved, aliquot the stock solution into single-use volumes in appropriate tubes to minimize freeze-thaw cycles, which can promote precipitation over time.[14][15]

  • Store aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: Kinetic Solubility Assessment

This protocol helps determine the practical solubility limit when diluting a DMSO stock into an aqueous buffer, which is highly relevant for most in vitro assays.[16][17]

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Create a serial dilution of this stock in 100% DMSO (e.g., from 50 mM down to ~0.1 mM).

  • In a 96-well plate, add a small, fixed volume of each DMSO concentration to a larger volume of your aqueous assay buffer (e.g., add 2 µL of DMSO stock to 98 µL of buffer). This maintains a constant final DMSO concentration (2% in this example).

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Analyze the plate using a nephelometer or by visual inspection to identify the highest concentration at which no precipitate is formed. This is the kinetic solubility limit under these conditions.

G cluster_1 Kinetic Solubility Workflow prep_stock Prepare 50 mM Stock in 100% DMSO serial_dil Serial Dilute Stock in 100% DMSO prep_stock->serial_dil add_buffer Add 2 µL of each dilution to 98 µL of Assay Buffer in a 96-well plate serial_dil->add_buffer incubate Seal and Shake for 2 hours at RT add_buffer->incubate analyze Analyze for Precipitation (Nephelometry or Visual) incubate->analyze result Determine Highest Soluble Concentration analyze->result

Caption: A workflow for determining the kinetic solubility of a compound.

References

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 8(9), e75543. [Link]

  • Selvita. (2024). MedChem Essentials: Solubility part 2. YouTube. [Link]

  • Semantic Scholar. (N.D.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • PubChem. (N.D.). 4-chloro-N-methylbenzamide. PubChem. [Link]

  • Kawasaki, Y., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 55(17), 7747-7761. [Link]

  • do Amaral, R. F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 61-68. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Gidwani, B., & Vyas, A. (2015). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 82(3-4), 275-293. [Link]

  • Taiebi, N., et al. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 5(4), 61-67. [Link]

  • Khan, M. U., et al. (2021). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Gels, 7(4), 183. [Link]

  • ResearchGate. (N.D.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Sharma, N., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(10), 1645. [Link]

  • ResearchGate. (N.D.). Effect of various DMSO concentrations on cell viability. ResearchGate. [Link]

  • Dehring, K. A., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(10), 784-788. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]

  • El-Sherbiny, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • Global Journal of Medical Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Global Journal of Medical Research. [Link]

  • Inventiva Pharma. (N.D.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • KEYENCE. (N.D.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • ResearchGate. (N.D.). Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. [Link]

  • Ziath. (N.D.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. [Link]

  • Liu, Y., et al. (2011). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Tissue Science & Engineering, 2(2), 108. [Link]

  • Tun, T., et al. (2024). Innovative Cyclodextrin Use in Pediatric Drug Formulations. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

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overcoming poor yield in the final step of 4-chloro-2-fluoro-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-chloro-2-fluoro-N-methylbenzamide

Introduction: Navigating the Final Hurdle in Benzamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This molecule is a key intermediate in the development of various pharmaceutical agents. While the synthetic route may seem straightforward, the final amidation step—the coupling of 4-chloro-2-fluoro-benzoic acid with methylamine—is a frequent source of frustration, often resulting in disappointingly low yields.

This guide is designed for researchers, chemists, and process development professionals who are encountering these challenges. We move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common failure points, and provide validated, actionable solutions. Our goal is to empower you with the expertise to not only solve your immediate yield issues but also to build a robust and reproducible process.

Troubleshooting Guide: From Poor Yield to Optimized Process

This section addresses specific, observable problems you might be facing in the lab. Each question is a common scenario, followed by a detailed analysis of potential causes and recommended solutions grounded in chemical principles.

Q1: My reaction has stalled. TLC and NMR analysis shows a significant amount of unreacted 4-chloro-2-fluoro-benzoic acid. What is the primary cause?

A1: This is the most common failure mode, and it almost always points to inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow. An activating agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group.

Root Cause Analysis:

  • Inadequate Acyl Chloride Formation: If you are using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, the conversion to the highly reactive acyl chloride intermediate may be incomplete. This can be due to:

    • Reagent Quality: Thionyl chloride can decompose upon storage, especially if exposed to moisture, yielding SO₂ and HCl. Always use a fresh or recently distilled bottle.

    • Insufficient Reagent or Time: Ensure at least a slight excess of the chlorinating agent is used (e.g., 1.2-1.5 equivalents). The reaction may require gentle heating (e.g., 50-70°C) for 1-3 hours to go to completion. Monitor the reaction by quenching a small aliquot with methanol and analyzing for methyl ester formation via GC or LC-MS.

  • Hydrolysis of the Activated Intermediate: Acyl chlorides and other activated esters are highly susceptible to hydrolysis. Any water present in the reaction will rapidly convert the intermediate back to the starting carboxylic acid.

    • Solvent Purity: Use anhydrous solvents. Dichloromethane (DCM) or Toluene are common choices and should be dried over molecular sieves if necessary.

    • Reagent Water Content: Ensure your amine source and any added base (e.g., triethylamine) are anhydrous. Methylamine is often supplied as an aqueous solution, which is unsuitable for this step. Use a solution of methylamine in an organic solvent like THF or ethanol, or use methylamine hydrochloride salt with an additional equivalent of base.

  • Ineffective Coupling Agents: If using a direct coupling method (e.g., EDC/HOBt, HATU), the reagents may have degraded, or the reaction conditions may be suboptimal.

dot

Start Problem: Unreacted Carboxylic Acid Activation Root Cause: Inefficient Carboxylic Acid Activation Start->Activation Likely Reason Incomplete_Acyl Incomplete Acyl Chloride Formation Activation->Incomplete_Acyl Hydrolysis Hydrolysis of Activated Intermediate Activation->Hydrolysis Coupling_Failure Ineffective Coupling Reagents Activation->Coupling_Failure Sol_Reagent Solution: Use Fresh/Distilled SOCl₂ (1.2-1.5 eq) Incomplete_Acyl->Sol_Reagent Fix Sol_Monitor Solution: Monitor Conversion to Acyl Chloride (e.g., Me-ester test) Incomplete_Acyl->Sol_Monitor Verify Sol_Anhydrous Solution: Use Anhydrous Solvents/Reagents (DCM, THF) Hydrolysis->Sol_Anhydrous Fix Sol_Amine Solution: Use Methylamine in Organic Solvent or as HCl Salt + Extra Base Hydrolysis->Sol_Amine Fix Sol_Coupling Solution: Verify Coupling Reagent Quality and Optimize Conditions Coupling_Failure->Sol_Coupling Fix

Technical Support Center: Purification of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of halogenated organic compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming the unique challenges associated with purifying these molecules. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Halogenated organic compounds are integral to a vast array of applications, from pharmaceuticals to materials science.[1][2] However, their unique physicochemical properties, such as high reactivity and thermal stability, often present significant purification hurdles.[1] This guide is structured to address these challenges head-on, providing practical, field-proven solutions.

Section 1: Chromatography Troubleshooting

Chromatography is a cornerstone of purification in organic chemistry.[3][4] However, the separation of halogenated compounds can be complex due to issues like co-elution with dehalogenated impurities and on-column degradation.[5]

Frequently Encountered Issues in Chromatography

Q1: My halogenated compound is co-eluting with a non-halogenated analog. How can I improve separation?

A1: This is a common challenge, as dehalogenated impurities are often generated during synthesis.[5]

  • Underlying Cause: The polarity difference between the halogenated compound and its non-halogenated counterpart can be minimal, leading to poor resolution. Fluorinated compounds, for example, are only slightly more hydrophobic than their proteo analogs.[5]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A systematic approach to solvent screening is crucial. Start with a standard mobile phase (e.g., hexane/ethyl acetate) and gradually adjust the polarity. Small changes in the solvent ratio can have a significant impact on resolution.

    • Change the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. A column with a different selectivity, such as one with a phenyl or cyano stationary phase, may provide the necessary interaction differences for separation.

    • Employ Multidimensional Chromatography: For particularly challenging separations, multidimensional chromatography can offer superior resolution by exploiting different separation mechanisms.[6]

Q2: I'm observing peak tailing or broadening for my halogenated analyte. What's causing this and how can I fix it?

A2: Peak asymmetry is often indicative of undesirable secondary interactions between the analyte and the stationary phase or on-column degradation.

  • Underlying Cause: Halogenated compounds can be susceptible to degradation on certain stationary phases, particularly those with acidic or basic sites. Additionally, interactions with active sites on the silica backbone can lead to peak tailing.

  • Troubleshooting Steps:

    • Deactivate the Column: Flush the column with a strong, polar solvent to remove any adsorbed impurities that may be causing active sites.

    • Use an End-Capped Column: Modern, end-capped columns have fewer free silanol groups, minimizing secondary interactions.

    • Modify the Mobile Phase: Adding a small amount of a modifier, such as trifluoroacetic acid (for acidic compounds) or triethylamine (for basic compounds), can help to saturate active sites and improve peak shape.

    • Consider an Alternative Stationary Phase: If the problem persists, the stationary phase may be incompatible with your analyte. Consider switching to a more inert material.

Experimental Protocol: Optimizing a Flash Chromatography Separation

This protocol outlines a systematic approach to developing a robust flash chromatography method for a novel halogenated compound.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the crude reaction mixture on at least three different TLC plates.

    • Develop each plate in a different solvent system with varying polarities (e.g., 10%, 20%, and 40% ethyl acetate in hexane).

    • Calculate the Rf values for your target compound and major impurities in each solvent system. The ideal solvent system will provide a target Rf of ~0.3 and good separation from impurities.

  • Column Packing:

    • Select a column size appropriate for your sample amount.

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the sample onto a small amount of silica gel and loading the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound of interest.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Logical Workflow for Chromatography Troubleshooting

Chromatography_Troubleshooting Start Poor Separation Check_TLC Review TLC Data Start->Check_TLC Optimize_Mobile_Phase Adjust Solvent Ratio Check_TLC->Optimize_Mobile_Phase Rf values too close Change_Stationary_Phase Try Different Column Optimize_Mobile_Phase->Change_Stationary_Phase No Improvement Good_Separation Successful Purification Optimize_Mobile_Phase->Good_Separation Resolution Improved Multi_Dim_Chrom Consider 2D Chromatography Change_Stationary_Phase->Multi_Dim_Chrom Still Co-eluting Change_Stationary_Phase->Good_Separation Resolution Improved Multi_Dim_Chrom->Good_Separation

Caption: Decision tree for troubleshooting poor chromatographic separation.

Section 2: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.[3][4] However, success is highly dependent on solvent selection and controlling the rate of crystal growth.[7]

Common Recrystallization Problems and Solutions

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Underlying Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound has a high solubility in the chosen solvent even at lower temperatures.[8]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add more solvent to decrease the saturation point and then allow it to cool slowly again.

    • Lower the Cooling Temperature Slowly: Avoid "shock cooling" by not placing the hot flask directly into an ice bath.[7] Allow the solution to cool to room temperature first.

    • Change the Solvent System: Choose a solvent with a lower boiling point or use a co-solvent system to modulate the solubility.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A2: This is a common issue that can often be resolved by inducing nucleation.

  • Underlying Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.[9]

    • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.[9]

    • Reduce the Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration.[9]

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Data Table: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighDissolves many organic compounds when hot.
Methanol65HighCan sometimes lead to the formation of toxic solvates.[10]
Acetone56MediumVolatile, good for washing crystals.
Ethyl Acetate77MediumGood general-purpose solvent.
Dichloromethane40MediumUse with caution due to volatility and potential health risks.[11]
Hexane69LowGood for non-polar compounds.
Toluene111LowHigher boiling point, useful for less soluble compounds.
Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Halogenated Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter_Hot Hot Filtration (remove insoluble impurities) Dissolve->Filter_Hot Cool Slow Cooling to Room Temperature Filter_Hot->Cool Induce_Crystallization Induce Crystallization (if necessary) Cool->Induce_Crystallization No crystals form Collect_Crystals Vacuum Filtration Cool->Collect_Crystals Crystals form Induce_Crystallization->Collect_Crystals Wash_Crystals Wash with Cold Solvent Collect_Crystals->Wash_Crystals Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals Final_Product Pure Crystalline Product Dry_Crystals->Final_Product Distillation_Troubleshooting Start Distillation Problem Decomposition Product Decomposition? Start->Decomposition Poor_Separation Poor Separation? Start->Poor_Separation Use_Vacuum Implement Vacuum Distillation Decomposition->Use_Vacuum Yes Use_Fractional_Column Use Fractionating Column Poor_Separation->Use_Fractional_Column Yes Add_Stabilizer Consider Stabilizer Use_Vacuum->Add_Stabilizer Success Successful Purification Add_Stabilizer->Success Optimize_Reflux Optimize Reflux Ratio Use_Fractional_Column->Optimize_Reflux Optimize_Reflux->Success

Caption: A logical guide for addressing common distillation challenges.

Section 4: General FAQs and Safety

Q1: What are the primary safety precautions I should take when working with halogenated organic compounds?

A1: Halogenated organic compounds can be toxic, and many are suspected carcinogens. [12][13]Therefore, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile gloves are a good starting point, but always check a glove compatibility chart). [11][14]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. [13][15]* Waste Disposal: Dispose of halogenated waste in designated containers. [14]Do not mix halogenated and non-halogenated waste streams.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for any chemical you are working with to be fully aware of its hazards and handling requirements. [14] Q2: I have an acidic impurity in my halogenated product. How can I remove it without an aqueous workup that could degrade my product?

A2: Aqueous workups can be problematic for water-sensitive compounds.

  • Solid-Phase Scavenging: You can pass a solution of your crude product through a plug of a solid-supported base, such as silica gel or alumina, to neutralize and remove the acidic impurity. [16]* Non-Aqueous Base Wash: A very dilute solution of a non-nucleophilic organic base in an inert solvent can sometimes be used, but this should be approached with caution to avoid unwanted side reactions.

Q3: Are there any "green" or more environmentally friendly approaches to purifying halogenated compounds?

A3: Yes, the principles of green chemistry are increasingly being applied to purification processes.

  • Solvent Selection: Whenever possible, choose solvents that are less toxic and have a lower environmental impact.

  • Chromatography Alternatives: Techniques like supercritical fluid chromatography (SFC) use supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.

  • Solvent Recycling: Many laboratories have implemented solvent recycling programs to reduce waste.

This technical support center provides a foundation for troubleshooting the purification of halogenated organic compounds. Remember that each compound is unique, and a combination of theoretical understanding and empirical observation will be your most powerful tools for success.

References
  • Loganathan, B. G. (2022). Perspective on halogenated organic compounds. National Center for Biotechnology Information. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Royal Society of Chemistry. [Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Tecam Group. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide. [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. [Link]

  • IEEE Xplore. (2018). Plasma Purification of Halogen Volatile Organic Compounds. [Link]

  • Kruger, T., et al. (2020). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. National Center for Biotechnology Information. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • ResearchGate. (2022). Troubleshooting a Distillation Column - Problem and Solution. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water?. [Link]

  • Unknown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. [Link]

  • Chemistry LibreTexts. (2020). Safety. [Link]

  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). Halogenated Solvents. [Link]

  • Chemistry For Everyone. (2023). How Can You Fix Problems In Distillation Columns?. YouTube. [Link]

  • National Center for Biotechnology Information. (2023). Mineralization of a Fully Halogenated Organic Compound by Persulfate under Conditions Relevant to in Situ Reduction and Oxidation: Reduction of Hexachloroethane by Ethanol Addition Followed by Oxidation. [Link]

  • Kister, H. Z. (n.d.). Component Trapping in Distillation Towers: Causes, Symptoms and Cures. [Link]

Sources

stability issues of 4-chloro-2-fluoro-N-methylbenzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-2-fluoro-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.

Troubleshooting Guide: Investigating Solution Stability

This guide provides a systematic, question-driven approach to diagnosing and resolving stability issues with this compound solutions.

Issue 1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A time-dependent loss of your compound in an aqueous environment strongly suggests a degradation process is occurring. For a substituted benzamide like this compound, the most probable cause is hydrolysis of the amide bond. The rate of this hydrolysis can be significantly influenced by the pH of your solution.

Causality Explained: The amide bond, while generally stable, is susceptible to cleavage under both acidic and basic conditions. This reaction, known as hydrolysis, breaks the amide bond to form 4-chloro-2-fluorobenzoic acid and methylamine. The presence of electron-withdrawing groups on the benzoyl ring, such as chlorine and fluorine, can influence the rate of this reaction.[1][2]

To systematically investigate this, a forced degradation study focusing on pH-dependent hydrolysis is the recommended course of action.[3][4]

Experimental Protocol: pH-Dependent Hydrolysis Study

Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup:

    • Acidic Condition: Dilute the stock solution in 0.1 M hydrochloric acid (HCl) to a final concentration of approximately 100 µg/mL.

    • Neutral Condition: Dilute the stock solution in purified water (pH ~6.5-7.0) to the same final concentration. This will serve as a control.

    • Basic Condition: Dilute the stock solution in 0.1 M sodium hydroxide (NaOH) to the same final concentration.

  • Incubation:

    • Store the prepared solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.

    • Protect the solutions from light to prevent photodecomposition from being a confounding factor.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

    • Immediately neutralize the acidic and basic samples to quench the degradation reaction. For the acidic sample, add an equivalent amount of NaOH. For the basic sample, add an equivalent amount of HCl.

    • Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Quantify the peak area of the parent compound (this compound) at each time point.

    • Calculate the percentage of degradation for each condition.

    • Monitor for the appearance of new peaks, which could be degradation products.

Troubleshooting Workflow: Investigating Compound Loss in Solution

G start Observation: Decrease in compound concentration over time check_hydrolysis Hypothesis: Hydrolysis is occurring start->check_hydrolysis forced_degradation Action: Perform pH-dependent forced degradation study (Acid, Neutral, Base) check_hydrolysis->forced_degradation analyze Analysis: Use stability-indicating method (e.g., HPLC) forced_degradation->analyze results Evaluate Results: Significant degradation in acidic or basic conditions? analyze->results yes Yes results->yes no No results->no confirm_hydrolysis Conclusion: Hydrolysis is the likely cause of instability yes->confirm_hydrolysis check_photostability Next Step: Investigate photostability no->check_photostability mitigate_hydrolysis Mitigation Strategy: - Adjust solution pH to a more stable range - Consider non-aqueous solvent - Store at lower temperatures confirm_hydrolysis->mitigate_hydrolysis

Caption: Workflow for diagnosing hydrolytic instability.

Issue 2: My solution of this compound shows degradation even at neutral pH and when stored in the dark. What else could be the problem?

If you have ruled out hydrolysis and photodecomposition, consider the possibility of oxidative degradation or interaction with formulation components.

Causality Explained: While benzamides are not highly susceptible to oxidation, certain conditions can promote this degradation pathway. The presence of oxidizing agents, metal ions, or exposure to high temperatures can initiate oxidative reactions.

Experimental Protocol: Oxidative Stress Testing

Objective: To assess the susceptibility of this compound to oxidative degradation.

Methodology:

  • Solution Preparation: Prepare a solution of your compound in a suitable solvent system (e.g., water:acetonitrile, 50:50) at a known concentration (e.g., 100 µg/mL).

  • Stress Condition: Add a solution of hydrogen peroxide (H₂O₂) to the compound solution to achieve a final H₂O₂ concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time-Point Analysis: Analyze the sample at various time points (e.g., 0, 2, 6, 24 hours) using a stability-indicating HPLC method.

  • Data Analysis: Monitor for a decrease in the parent compound peak and the appearance of any new peaks, which would indicate oxidative degradants.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond, which can be catalyzed by both acids and bases, to yield 4-chloro-2-fluorobenzoic acid and methylamine.[5][6]

  • Photodecomposition: The aromatic ring with its halogen substituents can absorb UV light, potentially leading to degradation. The energy from the light can initiate reactions, though the specific photoproducts would need to be identified experimentally.[7][8]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Generally, amides exhibit a U-shaped stability profile with respect to pH, being most stable at a near-neutral pH and degrading more rapidly under strongly acidic or basic conditions. The exact pH of maximum stability would need to be determined experimentally.

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be:

  • Stored at low temperatures (2-8°C or frozen at -20°C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Buffered at a pH where the compound exhibits maximum stability, as determined by a pH-rate profile study. If this is unknown, a near-neutral pH is a reasonable starting point.

  • Prepared fresh whenever possible.

Q4: I need to perform a forced degradation study. What conditions should I test?

A comprehensive forced degradation study should evaluate the stability of the molecule under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][9][10]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 40-60°C
Base Hydrolysis 0.1 M NaOH at 40-60°C
Neutral Hydrolysis Water at 40-60°C
Oxidation 3% H₂O₂ at room temperature
Photostability Exposure to a light source providing both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be protected from light.
Thermal Stress Dry heat (e.g., 60-80°C)

The goal of these studies is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradation products from the parent compound.[3]

General Mechanism of Amide Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_acid [Amide] + H+ <=> [Protonated Amide] Protonated_Amide [Protonated Amide] + H2O -> [Tetrahedral Intermediate] Amide_acid->Protonated_Amide Tetrahedral_Intermediate_acid [Tetrahedral Intermediate] -> [Carboxylic Acid] + [Protonated Amine] Protonated_Amide->Tetrahedral_Intermediate_acid Protonated_Amine [Protonated Amine] <=> [Amine] + H+ Tetrahedral_Intermediate_acid->Protonated_Amine Amide_base [Amide] + OH- -> [Tetrahedral Intermediate] Tetrahedral_Intermediate_base [Tetrahedral Intermediate] -> [Carboxylic Acid] + [Amine Anion] Amide_base->Tetrahedral_Intermediate_base Amine_Anion [Amine Anion] + H2O -> [Amine] + OH- Tetrahedral_Intermediate_base->Amine_Anion

Caption: Simplified mechanisms of acid and base-catalyzed amide hydrolysis.

References

  • SynQuest Laboratories, Inc.
  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-chloro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ResearchGate. Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. [Link]

  • Marr, P. C., & McMillan, G. R. (1973). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 38(24), 4300–4303. [Link]

  • PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Crystal Engineering Communication. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • ResearchGate. (PDF) Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • National Institutes of Health. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Institutes of Health. 4-Chloro-N-methylbenzamide. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • ACS Publications. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • Wikipedia. Benzamide. [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • YouTube. 08.07 Hydrolysis and Dehydration of Amides. [Link]

  • Arkat USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Autech Tea. Exploring the Role of Benzamide Derivatives in Electronic Chemicals. [Link]

  • Capot Chemical. Material Safety Data Sheet. [Link]

  • PubChem. 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2,5-difluoro-N-methyl-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

Sources

how to avoid N,N-dimethylation in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenge of avoiding N,N-dimethylation during benzamide synthesis. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you in your research.

Understanding the Challenge: The Over-methylation Problem

In the synthesis of N-methylbenzamides, a common and often frustrating side reaction is the formation of the N,N-dimethylated byproduct. This occurs when the initially formed N-methylbenzamide, which can be more nucleophilic than the starting primary amide, undergoes a second methylation. Controlling the reaction to favor mono-methylation is crucial for achieving high purity and yield of the desired product.

This guide will walk you through the key factors influencing this side reaction and provide actionable strategies and detailed protocols to achieve selective N-monomethylation.

Troubleshooting Guide: N,N-Dimethylation Issues

Here we address common issues related to the formation of N,N-dimethylated byproducts during benzamide synthesis.

Observation Potential Cause(s) Recommended Solution(s)
High levels of N,N-dimethylated byproduct detected by LC-MS or NMR. 1. Highly Reactive Methylating Agent: Traditional methylating agents like methyl iodide are highly reactive and can lead to over-methylation. 2. Strong Basic Conditions: Strong bases can facilitate multiple deprotonations and subsequent methylations. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can promote the formation of the undesired byproduct. 4. Excess Methylating Agent: Using a large excess of the methylating agent drives the reaction towards the dimethylated product.1. Reagent Selection: Opt for a milder and more selective methylating agent such as phenyl trimethylammonium iodide (PhMe₃NI) or dimethyl carbonate (DMC).[1][2] 2. Base Optimization: Use a milder base or a stoichiometric amount to control the reaction's progression. 3. Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench it once the desired N-methylbenzamide is the major product.[2] 4. Stoichiometric Control: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the methylating agent.[2]
Low yield of the desired N-methylbenzamide. 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. 2. Side Reactions: Besides N,N-dimethylation, other side reactions like hydrolysis of the starting benzoyl chloride can reduce the yield. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.1. Optimize Reaction Time: Monitor the reaction to determine the optimal time for maximum conversion to the mono-methylated product before significant byproduct formation.[2] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis of starting materials.[3] 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C while monitoring for byproduct formation.[4]
Difficulty in purifying the N-methylbenzamide from the N,N-dimethylated byproduct. Similar Polarity: The desired product and the byproduct may have very similar polarities, making chromatographic separation challenging.Proactive Prevention: The most effective strategy is to minimize the formation of the byproduct in the first place by implementing the solutions mentioned above. If separation is necessary, consider alternative chromatography techniques or derivatization to alter the polarity of one of the compounds.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the over-methylation of benzamides?

A1: The nitrogen atom in the initially formed N-methylbenzamide can still be sufficiently nucleophilic to react with the methylating agent, leading to a second methylation. The reactivity of the N-methylbenzamide towards further methylation is influenced by the reaction conditions, particularly the strength of the base and the reactivity of the methylating agent.

Q2: How does the choice of methylating agent impact the selectivity for mono-N-methylation?

A2: Highly reactive methylating agents, such as methyl iodide, are less discriminating and can rapidly methylate both the primary amide and the N-methylated intermediate.[4] Milder reagents, like phenyl trimethylammonium iodide (PhMe₃NI), offer a more controlled methylation, significantly enhancing the selectivity for the mono-methylated product.[1][5]

Q3: Can I simply use less of a strong methylating agent to control the reaction?

A3: While controlling the stoichiometry is a crucial step, it may not be sufficient when using a highly reactive methylating agent.[2] Even with a limited amount of the reagent, localized high concentrations can lead to over-methylation. A combination of stoichiometric control and the use of a milder methylating agent is the most robust approach.

Q4: What role does the base play in preventing N,N-dimethylation?

A4: The base is essential for deprotonating the amide, making it nucleophilic. However, a very strong base can lead to a higher concentration of the deprotonated N-methylbenzamide intermediate, increasing the likelihood of a second methylation. Using a milder base or carefully controlling the amount of a strong base can help to manage the rate of the second methylation. For instance, cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-methylation.

Q5: Are there any general reaction conditions that favor mono-N-methylation?

A5: Yes. Lower reaction temperatures generally favor mono-methylation as the second methylation step often has a higher activation energy.[2] Additionally, carefully monitoring the reaction and stopping it at the point of maximum mono-methylated product formation is a key strategy.[4][2]

Experimental Protocols

Here are two detailed protocols for achieving selective N-monomethylation of benzamides, with a focus on minimizing the N,N-dimethylated byproduct.

Protocol 1: Selective Mono-N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This protocol utilizes a milder and highly selective methylating agent to achieve excellent mono-selectivity.[1][5]

Materials:

  • Substituted Benzamide

  • Phenyl Trimethylammonium Iodide (PhMe₃NI)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzamide (1.0 eq.), phenyl trimethylammonium iodide (2.0 eq.), and cesium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120°C and stir for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-methylbenzamide.

Protocol 2: Modified Schotten-Baumann Conditions for Controlled N-Methylation

This protocol adapts the classic Schotten-Baumann reaction to favor mono-methylation through careful control of reagent addition and reaction temperature.[3][6][7]

Materials:

  • Benzoyl Chloride

  • Methylamine (as a solution in a suitable solvent, e.g., THF or water)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Dichloromethane (DCM) or Diethyl Ether

  • Ice bath

Procedure:

  • Amine Solution: In a round-bottom flask, dissolve the methylamine (1.0-1.2 eq.) in the chosen solvent and cool the solution in an ice bath.

  • Base Addition: Add the aqueous NaOH solution to the cooled amine solution with vigorous stirring.

  • Slow Addition of Benzoyl Chloride: Dissolve the benzoyl chloride (1.0 eq.) in an organic solvent (e.g., DCM). Add this solution dropwise to the vigorously stirred, cooled amine/base mixture over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, or until TLC/LC-MS indicates the consumption of the benzoyl chloride.

  • Workup: Separate the organic layer. Wash the organic layer with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product or purify by column chromatography to obtain the pure N-methylbenzamide.

Visualizing the Process

Reaction Scheme: Mono- vs. Di-methylation

G cluster_0 Desired Pathway: Mono-methylation cluster_1 Side Reaction: Di-methylation Start Benzamide Mid N-Methylbenzamide Start->Mid + CH₃-X - H-X Mid2 N-Methylbenzamide End N,N-Dimethylbenzamide Mid2->End + CH₃-X - H-X

Caption: Competing pathways in N-methylation of benzamide.

Troubleshooting Flowchart

G Start High N,N-Dimethylation Observed Q1 Using a highly reactive methylating agent (e.g., MeI)? Start->Q1 A1_Yes Switch to a milder agent (e.g., PhMe₃NI, DMC) Q1->A1_Yes Yes Q2 Using a strong base in excess? Q1->Q2 No A1_Yes->Q2 A2_Yes Use a milder base or stoichiometric amount Q2->A2_Yes Yes Q3 Reaction time prolonged? Q2->Q3 No A2_Yes->Q3 A3_Yes Monitor reaction closely and stop at optimal point Q3->A3_Yes Yes End Selective Mono-methylation Achieved Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting over-methylation.

References

  • Lohmer, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • L.S.College, Muzaffarpur (2020). Schotten–Baumann reaction. Available at: [Link]

  • BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link]

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Technical Support Center: Crystallization of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 4-chloro-2-fluoro-N-methylbenzamide. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the complexities of obtaining high-purity, crystalline material. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for developing a robust crystallization process.

Q1: What are the key physicochemical properties of this compound that influence crystallization?

A1: Understanding the fundamental properties of the molecule is the first step in designing a crystallization process. While detailed experimental data for this specific molecule is limited in public literature, we can infer properties from its structure and data on similar compounds.

  • Structure & Polarity: The molecule possesses a substituted benzene ring, an amide linkage (-C(=O)NH-), and halogen atoms (Cl, F). The amide group is polar and capable of strong hydrogen bonding, which significantly influences crystal lattice formation. The aromatic ring provides rigidity, while the halogens increase molecular weight and affect packing.

  • Melting Point: The melting point is a critical parameter. A structurally similar compound, 4-Bromo-2-fluoro-N-methylbenzamide, has a melting point of 125-129 °C[1]. This suggests our target compound is a solid at room temperature and its melting point is likely above 100 °C. Knowing the melting point is crucial to avoid "oiling out," a phenomenon where the compound separates as a liquid above its melting point instead of crystallizing.[2][3]

  • Solubility: No specific public solubility data was found. However, based on its structure, it is expected to have low solubility in non-polar solvents (like hexanes), moderate solubility in solvents of intermediate polarity (like ethyl acetate or toluene), and potentially good solubility in polar, hydrogen-bond-accepting solvents (like acetone or THF) or polar protic solvents (like alcohols).[4][5] Experimental screening is essential.

Q2: How should I approach selecting a solvent system for crystallization?

A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] This differential solubility is the driving force for crystallization upon cooling.

Systematic Approach to Solvent Selection:

  • Initial Screening: Test the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Categorize Solvents:

    • Poor Solvents: If the compound is insoluble even when hot, it may be a candidate for an "antisolvent."

    • Excellent Solvents: If the compound is highly soluble at room temperature, it is not suitable for cooling crystallization alone but could be used as the "solvent" in an antisolvent system.[4]

    • Potential Candidates: If the compound is sparingly soluble at room temperature but dissolves completely upon heating, it is a strong candidate for cooling crystallization.

  • Consider Mixed-Solvent Systems: Often, a single solvent is not ideal. A binary solvent system, consisting of a "solvent" (in which the compound is soluble) and an "antisolvent" (in which it is insoluble), can provide finer control over the crystallization process.[6] The two liquids must be miscible.[6]

Solvent CategoryExample SolventsPotential Use for this compound
Non-Polar Heptane, Hexane, CyclohexaneLikely an effective antisolvent .
Intermediate Polarity Toluene, Ethyl Acetate, DichloromethaneGood candidates for single-solvent cooling crystallization or as the primary solvent in a mixed system.[4]
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)May be too effective as solvents, but useful for dissolving the compound before adding an antisolvent.[4]
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterAlcohols are common crystallization solvents. Water is unlikely to be a good solvent on its own but could be an antisolvent if the compound is dissolved in a water-miscible solvent like acetone or ethanol.

Table 1: Common crystallization solvents and their potential application.

Q3: What is "supersaturation" and why is it the most critical parameter to control?

A3: Supersaturation is the thermodynamic driving force for crystallization. It is a state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. No crystals can form without it.

You can generate supersaturation by:

  • Cooling: Dissolving the solute in a solvent at a high temperature and then slowly cooling it. As the temperature drops, the solubility decreases, and the solution becomes supersaturated.

  • Antisolvent Addition: Adding a miscible "antisolvent" in which the solute is insoluble. This reduces the overall solubility of the solute in the mixed solvent system, creating supersaturation.[7]

  • Solvent Evaporation: Slowly evaporating the solvent, which increases the solute concentration until it surpasses the solubility limit.

The rate at which you generate supersaturation is critical. Rapid generation (e.g., crash cooling) leads to high supersaturation, favoring rapid nucleation of many small, often impure crystals.[4] Slow, controlled generation of supersaturation allows for slow nucleation and crystal growth, leading to larger, more perfect crystals.[6]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: The Problem: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[3][8] This happens when the supersaturated solution is above the melting point of your compound, or when the level of supersaturation is so high that the system separates into two liquid phases.[3][8] The resulting oil often traps impurities and rarely solidifies into a high-quality crystalline product.[3][8]

Causality & Solutions:

  • Cause 1: Supersaturation is too high or generated too quickly. The system enters a metastable liquid-liquid separation zone before it can nucleate crystals.

    • Solution: Reduce the rate of supersaturation generation.

      • For Cooling Crystallization: Slow down the cooling rate. Use a programmable bath or insulate the flask to ensure gradual cooling.

      • For Antisolvent Crystallization: Add the antisolvent much more slowly and with vigorous stirring to ensure good mixing and avoid localized areas of very high supersaturation.

  • Cause 2: The solution temperature is above the compound's melting point. This is common if the compound is impure, which can significantly depress its melting point.[3]

    • Solution 1: Use more solvent. By increasing the solvent volume, the solution will need to be cooled to a lower temperature before it becomes supersaturated, hopefully a temperature below the compound's melting point.[3]

    • Solution 2: Change to a lower-boiling point solvent. This forces the entire process to occur at a lower temperature.[2]

  • Cause 3: High impurity levels. Impurities can interfere with lattice formation and promote oiling.

    • Solution: Attempt a preliminary purification step (e.g., column chromatography, activated carbon treatment) before crystallization.

G start Oiling Out Observed q1 Is cooling rate too fast or antisolvent added too quickly? start->q1 s1 Slow down the process: - Use an insulated bath for cooling. - Add antisolvent dropwise with  vigorous stirring. q1->s1 Yes q2 Is the compound very impure? q1->q2 No a1_yes Yes a1_no No end_node Re-run Crystallization s1->end_node s2 Perform pre-purification: - Column chromatography - Activated carbon treatment q2->s2 Yes q3 Is the solution temperature potentially above the compound's (impure) melting point? q2->q3 No a2_yes Yes a2_no No s2->end_node s3 Modify solvent system: 1. Re-heat and add more solvent. 2. Switch to a lower-boiling solvent. q3->s3 Yes a3_yes Yes s3->end_node

Troubleshooting Decision Tree for Oiling Out

Q5: I'm getting very fine needles or a powder, not well-defined crystals. How can I increase the crystal size?

A5: The Problem: The formation of fine powders or needles indicates that the nucleation rate was much faster than the crystal growth rate. Many crystals were formed simultaneously, competing for the available solute and thus not having the opportunity to grow large.

Causality & Solutions:

  • Cause: High Supersaturation. As with oiling out, excessively high supersaturation leads to a burst of nucleation.

    • Solution 1: Reduce the Rate. The primary strategy is to slow everything down. Slower cooling, slower antisolvent addition, or slower solvent evaporation will keep the supersaturation level in the "growth zone" rather than the "nucleation zone."[4]

    • Solution 2: Reduce Solute Concentration. Start with a slightly more dilute solution. This requires reaching a lower temperature or adding more antisolvent to achieve supersaturation, naturally slowing the process.

    • Solution 3: Seeding. Introduce a few small, pre-existing "seed" crystals into the solution once it is slightly supersaturated.[9] These seeds provide a template for growth, encouraging the solute to deposit on them rather than forming new nuclei. This is one of the most powerful techniques for controlling crystal size and form.[10]

Q6: My final product has low purity despite crystallization. How can this be improved?

A6: The Problem: While crystallization is a powerful purification technique, it is not infallible. Impurities can be incorporated into the crystal lattice or trapped on the surface of the crystals.

Causality & Solutions:

  • Cause 1: Inclusions. Fast crystal growth can trap pockets of mother liquor (the solution from which the crystals are growing) within the crystal. This mother liquor contains the impurities.

    • Solution: Grow the crystals more slowly (see Q5). Slower growth allows impurities to diffuse away from the growing crystal face back into the bulk solution.

  • Cause 2: Surface Adsorption. After filtration, residual mother liquor remains on the crystal surfaces. If not washed properly, the impurities will remain when the solvent evaporates.

    • Solution: Wash the filtered crystals with a small amount of cold crystallization solvent or antisolvent. The solvent should be cold to minimize redissolving the desired product.

  • Cause 3: Co-crystallization. The impurity has very similar structural properties to the target compound and gets incorporated directly into the crystal lattice.

    • Solution: This is the most challenging scenario. A different solvent system may be required, as the solvent can influence which crystal packing arrangements are favored. In some cases, a different purification technique (like chromatography) may be necessary before the final crystallization.

Q7: I suspect I have different crystal forms (polymorphism). Why is this important and how can I control it?

A7: The Problem: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[11] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, which is critically important in the pharmaceutical industry.[11][12][13]

Causality & Control: The formation of a particular polymorph is a complex interplay of thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).

  • Key Control Factors:

    • Solvent: The choice of solvent is a primary factor.[14] Solvent-solute interactions can stabilize the molecular clusters that are precursors to a specific polymorphic form. Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., Toluene vs. Ethanol vs. Acetonitrile).

    • Temperature: Temperature affects the relative stability of polymorphs and their nucleation kinetics.[13][14] Crystallizing at different temperatures can yield different forms.

    • Supersaturation Level: High supersaturation often favors the formation of a less stable (metastable) polymorph, according to Ostwald's Rule of Stages. Crystallizing at lower supersaturation levels tends to favor the more stable form.

  • Investigation: If you suspect polymorphism, you need analytical techniques to confirm it. X-Ray Powder Diffraction (XRPD) is the definitive method. Differential Scanning Calorimetry (DSC) and Infrared (IR) spectroscopy can also reveal differences between forms.[15]

Part 3: Experimental Protocols & Diagrams

Protocol 1: Systematic Cooling Crystallization

This protocol provides a structured method for achieving crystallization via controlled cooling.

  • Preparation: Place 100 mg of crude this compound into a clean 25 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol) dropwise at room temperature while stirring until a slurry is formed.

  • Dissolution: Gently heat the flask on a hot plate (e.g., to 70-80 °C) while continuing to add the solvent dropwise until all the solid material has just dissolved. Avoid adding a large excess of solvent.

  • Controlled Cooling: Turn off the heat. Insulate the flask by wrapping it in glass wool or placing it inside a larger beaker filled with warm water (that is allowed to cool naturally). This prevents rapid temperature drops.

  • Nucleation & Growth: Allow the solution to cool slowly and undisturbed. Crystal formation should begin as the solution cools. If no crystals form by the time it reaches room temperature, try scratching the inside of the flask with a glass rod or adding a single seed crystal.

  • Maturation: Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation prep1 Dissolve Crude Compound in Minimal Hot Solvent cryst1 Slow, Controlled Cooling (Insulated Flask) prep1->cryst1 cryst2 Induce Nucleation (Seeding/Scratching if needed) cryst1->cryst2 cryst3 Maturation (Ice Bath) cryst2->cryst3 iso1 Vacuum Filtration cryst3->iso1 iso2 Wash with Cold Solvent iso1->iso2 iso3 Dry Under Vacuum iso2->iso3 end_node Pure Crystalline Product iso3->end_node

General Workflow for Cooling Crystallization

References

  • University of St. Thomas. (n.d.). Guide for crystallization.
  • PubChem. (n.d.). CID 139083282 | C16H16Cl2N2O2. National Center for Biotechnology Information. Retrieved from [Link].

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. National Center for Biotechnology Information. Retrieved from [Link].

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 101-107.
  • Myerson, A. S. (2002).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link].

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link].

  • Les' Laboratory. (2024). How to Grow BIG Crystals at Home FAST!!! [Video]. YouTube. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].

  • Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link].

  • The Pharmacist Academy. (2023). A revision guide for crystalline pharmaceuticals to help you score top marks (MPharm or PharmD) [Video]. YouTube. [Link]

  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link].

  • Reddit. (2011). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link].

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link].

  • SlideShare. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link].

  • University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Crystalverse. (2022). Growing Crystals: How to Make Beautiful Crystals at Home. Retrieved from [Link].

  • University at Buffalo. (2018). How to Grow a Large, Single Crystal: Part 1 [Video]. YouTube. [Link]

  • ResearchGate. (2005). (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design. Retrieved from [Link].

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link].

  • Journal of Chemical Education. (1977).
  • Journal of Chemical Engineering Research Updates. (2024). Antisolvent Crystallization (ASC)
  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link].

  • National Library of Medicine. (2015). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link].

  • DSpace@MIT. (2017). Control of polymorphism in continuous crystallization. Retrieved from [Link].

  • University of Otago, Chemistry. (n.d.). Growing crystals. Retrieved from [Link].

  • National Library of Medicine. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link].

  • PubChem. (n.d.). 4-Chloro-2,5-difluoro-N-methyl-N-phenylbenzamide | C14H10ClF2NO - PubChem. National Center for Biotechnology Information. Retrieved from [Link].

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link].

Sources

Validation & Comparative

A Comparative Analysis of Chlorinated vs. Fluorinated Benzamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of chlorinated and fluorinated benzamides, offering insights for researchers, scientists, and drug development professionals. We will explore how the choice of halogen substitution—chlorine versus fluorine—can profoundly influence molecular properties, target interactions, and overall pharmacological profiles. This analysis is supported by experimental data and detailed protocols to inform rational drug design.

Introduction: The Strategic Role of Halogenation in Benzamide Drug Design

Benzamides are a versatile class of compounds with a wide range of therapeutic applications, including antipsychotic, antiemetic, and anticancer activities. A common strategy in medicinal chemistry to optimize the properties of a lead compound is the introduction of halogen atoms. Fluorine and chlorine, the two most utilized halogens in drug design, can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to its biological target.

The choice between fluorine and chlorine is not arbitrary; it is a deliberate decision based on the desired pharmacological effect. Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the acidity of nearby protons, which can enhance binding to a target protein. Chlorine, being larger and more lipophilic, can occupy larger hydrophobic pockets and often improves metabolic stability. This guide will dissect these differences in the context of benzamide scaffolds.

Comparative Biological Activity: Chlorine vs. Fluorine Substitution

The substitution of a hydrogen atom with either chlorine or fluorine on a benzamide can lead to distinct biological outcomes. Below, we compare their effects on receptor binding, enzyme inhibition, and cellular activity.

Receptor Binding Affinity

A primary area where benzamides have found utility is in the modulation of dopamine receptors, particularly the D2 subtype, for the treatment of psychosis. The nature of the halogen substituent can fine-tune the binding affinity.

Generally, the introduction of a halogen can increase binding affinity due to favorable interactions within the receptor's binding pocket. For instance, studies on a series of benzamide derivatives targeting the dopamine D2 receptor have shown that halogen substitution at specific positions on the aromatic ring can enhance potency. While both halogens can increase affinity, the larger size of chlorine may be advantageous in filling a hydrophobic pocket, whereas the strong electronegativity of fluorine can facilitate crucial hydrogen bonding interactions.

Table 1: Comparative Dopamine D2 Receptor Binding Affinities of Halogenated Benzamides

CompoundHalogen SubstitutionBinding Affinity (Ki, nM)Reference
Amisulpride None2.8
FLA 731(-) 5-Chloro1.1
FLB 457(-) 5-Chloro, 3-Fluoro0.8
Compound A 4-Fluoro15.2
Compound B 4-Chloro8.9

As illustrated in Table 1, the specific placement and type of halogen have a significant impact on binding affinity. A direct comparison of compounds with 4-fluoro and 4-chloro substitutions suggests that the larger chlorine atom can sometimes lead to a more favorable interaction within the binding pocket, resulting in a lower Ki value (higher affinity).

Enzyme Inhibition

Benzamides are also a key scaffold for the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer therapy. Halogenation is a key strategy to enhance the potency and selectivity of these inhibitors.

Fluorine's ability to form strong interactions can be particularly beneficial in the design of potent enzyme inhibitors. For example, the fluorine atoms in the PARP inhibitor Olaparib contribute to its high affinity and specificity. In contrast, chlorinated benzamides have also demonstrated potent PARP inhibition, with the chlorine atom often occupying a hydrophobic region of the enzyme's active site.

Table 2: Comparative PARP-1 Inhibition of Halogenated Benzamide Derivatives

CompoundHalogen SubstitutionIC50 (nM)Reference
Veliparib (ABT-888) None5.2
Olaparib (AZD2281) 4-Fluoro5
Rucaparib (AG-014699) 4-Fluoro1.4
Talazoparib (BMN 673) 4-Fluoro0.57
Niraparib (MK-4827) None3.8

While direct comparisons of chlorinated vs. fluorinated analogs within the same series are not always available in the public domain, the prevalence of fluorinated benzamides among clinically approved PARP inhibitors (Olaparib, Rucaparib, Talazoparib) highlights the strategic advantage of fluorine in achieving high potency.

Experimental Protocols: Assessing Biological Activity

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of chlorinated and fluorinated benzamides.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing D2 receptors P2 Prepare assay buffer (e.g., Tris-HCl, MgCl2) P3 Prepare radioligand (e.g., [3H]Spiperone) P4 Prepare test compounds (serial dilutions) A1 Incubate membranes, radioligand, and test compound P4->A1 A2 Allow to reach equilibrium (e.g., 60 min at 25°C) A1->A2 D1 Separate bound from free radioligand via filtration A2->D1 D2 Wash filter plates to remove non-specific binding D1->D2 D3 Measure radioactivity using a scintillation counter D2->D3 D4 Calculate IC50 and Ki values from displacement curves D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [3H]Spiperone (a D2 antagonist) at a final concentration of 0.2 nM.

    • Test Compounds: Prepare a 10 mM stock in DMSO, then perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor. Dilute to a final concentration of 10-20 µg of protein per well.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand, 25 µL of test compound, and 100 µL of diluted cell membranes.

    • For total binding, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 25 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based PARP-1 Inhibition Assay

This protocol describes a method to determine the IC50 of a test compound against PARP-1.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 200 µM DTT, pH 8.0.

    • PARP-1 Enzyme: Recombinant human PARP-1, diluted in assay buffer.

    • Substrate: Histone H1, diluted in assay buffer.

    • Cofactor: NAD+, diluted in assay buffer.

    • Detection Reagent: A fluorescent dye that intercalates with DNA (e.g., PicoGreen).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound at various concentrations.

    • Add 20 µL of a mixture containing PARP-1 enzyme and activated DNA.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a NAD+ and histone H1 mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection and Analysis:

    • Stop the reaction by adding 50 µL of 2 M guanidine hydrochloride.

    • Add 50 µL of the fluorescent dye.

    • Read the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

    • Plot the fluorescence intensity against the logarithm of the test compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity between chlorinated and fluorinated benzamides can be rationalized by considering their distinct physicochemical properties.

Diagram: Key Physicochemical Differences

G cluster_F Fluorine cluster_Cl Chlorine cluster_Impact Impact on Biological Activity F_Node High Electronegativity Small Size (van der Waals radius ~1.47 Å) Strong C-F Bond (High Metabolic Stability) Can act as a weak H-bond acceptor Impact_Node Receptor Affinity Enzyme Inhibition Metabolic Stability Membrane Permeability F_Node->Impact_Node influences Cl_Node Moderate Electronegativity Larger Size (van der Waals radius ~1.75 Å) More Lipophilic than F Can form halogen bonds Cl_Node->Impact_Node influences

Caption: Physicochemical properties of F and Cl influencing biological activity.

  • Electronegativity and Hydrogen Bonding: Fluorine's high electronegativity can polarize the C-F bond, potentially leading to stronger dipole-dipole or hydrogen bonding interactions with the target protein. This can be a deciding factor in achieving high affinity and selectivity.

  • Size and Lipophilicity: Chlorine is larger and more lipophilic than fluorine. This can be advantageous if the binding pocket has a larger hydrophobic region to be filled. Increased lipophilicity can also enhance membrane permeability, which is crucial for cellular activity and oral bioavailability.

  • Metabolic Stability: The C-F bond is stronger than the C-Cl bond, making fluorinated compounds generally more resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile. However, in some cases, blocking a site of metabolism with chlorine can also effectively enhance stability.

Conclusion

The choice between chlorination and fluorination of a benzamide scaffold is a critical decision in drug design that should be guided by a thorough understanding of the target's structure and the desired pharmacological profile. Fluorine is often favored for its ability to form strong, specific interactions and enhance metabolic stability. Chlorine, on the other hand, provides a larger, more lipophilic substituent that can effectively fill hydrophobic pockets and modulate pharmacokinetic properties.

Ultimately, a direct comparison of chlorinated and fluorinated analogs within the same chemical series, using standardized and robust assays as described in this guide, is the most effective approach to determine the optimal halogen substitution for a given therapeutic target. The insights and protocols provided herein serve as a valuable resource for medicinal chemists and pharmacologists aiming to rationally design the next generation of benzamide-based therapeutics.

References

  • Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and postsynaptic actions. The Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97. [Link]

  • Hall, H., et al. (1994). European Journal of Pharmacology, 261(3), 299-308. [Link]

  • Micheli, F., et al. (2002). 1-Aryl-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanes: a new class of potent and selective dopamine D3 receptor antagonists. Journal of Medicinal Chemistry, 45(19), 4114-4128. [Link]

  • Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

  • Thomas, H. D., et al. (2007). Preclinical pharmacology of the poly(ADP-ribose) polymerase (PARP) inhibitor AG014699. Molecular Cancer Therapeutics, 6(3), 945-956. [Link]

  • Shen, Y., et al. (2013). BMN 673, a potent and orally bioavailable PARP1/2 inhibitor, demonstrates in vitro and in vivo efficacy in BRCA-deficient tumor models. Clinical Cancer Research, 19(18), 5003-5015. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

A Comparative Guide to Benzamide-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has led to significant advancements in patient outcomes. Among the diverse chemical scaffolds of kinase inhibitors, benzamide-containing molecules represent a clinically important class, demonstrating efficacy against a range of oncogenic drivers.

This guide provides an in-depth, objective comparison of a representative benzamide-based multi-kinase inhibitor, Regorafenib, with other prominent kinase inhibitors targeting key nodes in oncogenic signaling pathways. We will delve into a comparative analysis with Sorafenib, a structurally related multi-kinase inhibitor, as well as inhibitors targeting critical components of the mitogen-activated protein kinase (MAPK) pathway, namely Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor), and a well-established EGFR inhibitor, Erlotinib.

Our analysis is grounded in experimental data, providing a clear rationale for the selection of these agents and the experimental methodologies used for their characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Comparative Analysis of Kinase Inhibitor Profiles

The efficacy and potential applications of a kinase inhibitor are largely defined by its target profile and potency. The following table summarizes the key characteristics of Regorafenib and our selected comparator inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.

InhibitorClassPrimary TargetsRepresentative IC50 Values (in vitro)
Regorafenib Multi-kinase inhibitorVEGFR1-3, TIE2, KIT, RET, BRAF, PDGFR, FGFR[1][2]VEGFR1: 1.5 nM, VEGFR2: 4.2 nM, VEGFR3: 13.9 nM, TIE2: 1.3 nM, KIT: 7 nM, RET: 1.5 nM, BRAF: 28 nM[3]
Sorafenib Multi-kinase inhibitorVEGFR1-3, PDGFRβ, KIT, FLT3, RET, RAF-1, B-RAF[4][5]RAF-1: 6 nM, B-RAF: 22 nM, VEGFR2: 90 nM, PDGFRβ: 57 nM, FLT3: 58 nM, KIT: 68 nM[4]
Dabrafenib BRAF inhibitorBRAF V600E/K/DBRAF V600E: 0.68 nM, Wild-type BRAF: 0.64 nM[6]
Trametinib MEK1/2 inhibitorMEK1, MEK2MEK1: 0.92 nM, MEK2: 1.8 nM[7][8]
Erlotinib EGFR inhibitorEGFR (HER1)EGFR: 2 nM (cell-free), 20 nM (cell-based)[9]

The MAPK/ERK Signaling Pathway: A Key Target in Oncology

The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and differentiation[10][11]. Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a common driver of tumorigenesis[12]. The diagram below illustrates the canonical MAPK/ERK signaling cascade and the points of intervention for BRAF and MEK inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Dabrafenib Dabrafenib Dabrafenib->RAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits Erlotinib Erlotinib Erlotinib->RTK Inhibits ADP_Glo_Workflow Start Start: Prepare Reagents Step1 Step 1: Set up Kinase Reaction (Buffer, Substrate, Inhibitor, Kinase) Start->Step1 Step2 Step 2: Initiate with ATP Incubate Step1->Step2 Step3 Step 3: Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Step2->Step3 Step4 Step 4: Add Kinase Detection Reagent (ADP -> ATP, Luminescence) Step3->Step4 Step5 Step 5: Measure Luminescence Step4->Step5 End End: Analyze Data (IC50) Step5->End

Sources

Introduction: The Enduring Significance of Halogenated Benzamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Halogenated Benzamides for Researchers, Scientists, and Drug Development Professionals

Halogenated benzamides represent a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Their therapeutic applications are diverse, most notably encompassing antiemetic and antipsychotic agents. The introduction of halogen atoms into the benzamide scaffold is a deliberate and strategic decision by medicinal chemists to finely tune the molecule's pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of halogenated benzamides, delving into the fundamental principles that govern their biological activity and offering a comparative analysis of their performance against key biological targets. We will explore the nuanced roles of different halogens, the importance of their positional isomerism, and the experimental methodologies employed to elucidate these relationships.

The Multifaceted Role of Halogenation in Modulating Benzamide Activity

The strategic incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) into the benzamide structure profoundly influences its interaction with biological targets. This influence is not monolithic but rather a composite of several physicochemical phenomena.

The Power of Halogen Bonding

A key interaction that has gained significant recognition in drug design is the halogen bond.[1][2] This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as an oxygen or nitrogen atom on a protein residue.[2][3] This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as the σ-hole.[4] The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[3][4] This interaction can be a critical determinant of a ligand's binding affinity and selectivity.[2]

Electronic, Steric, and Lipophilic Effects

Beyond halogen bonding, the choice of halogen and its position on the aromatic ring modulates the molecule's properties in several ways:

  • Electronic Effects: Halogens are electron-withdrawing groups, and their presence can alter the pKa of the benzamide and influence the polarity of adjacent atoms.[5] This can impact interactions with receptor residues.

  • Steric Effects: The size of the halogen atom can influence the conformation of the benzamide and its fit within a binding pocket. This can be exploited to favor binding to one receptor subtype over another.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] However, this must be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties.

Comparative Analysis of Halogenated Benzamides at Key Neurological Targets

The therapeutic efficacy of many halogenated benzamides stems from their activity as antagonists at dopamine D2 and serotonin 5-HT3 receptors. The following sections provide a comparative analysis of their SAR at these critical targets.

Dopamine D2 Receptor Antagonists

Substituted benzamides are a well-established class of dopamine D2 receptor antagonists used in the treatment of psychosis. The nature and position of the halogen substituent are critical for high affinity.

A study of various halogenated benzamide derivatives revealed the significant impact of the halogen on D2 receptor affinity.[6] As illustrated in the table below, iodinated and brominated derivatives often exhibit high affinity, with Kᵢ values in the low nanomolar range.[6]

CompoundHalogenKᵢ (nM) for D₂ Receptor
NAE (27) Iodine0.68
NADE (28) Iodine14
NABrE (29) BromineSimilar range to NAE/NADE
NABrDE (30) BromineSimilar range to NAE/NADE

Table 1: In vitro affinities of selected halogenated benzamide derivatives for the D₂ receptor. Data sourced from Stark et al. (2007).[6]

The high affinity of the iodinated compound NAE (27) underscores the potential importance of halogen bonding or other favorable interactions involving larger, more polarizable halogens in the D2 receptor binding pocket.[6] The development of potent and selective D2 antagonists often involves the strategic placement of halogens on the benzamide ring to optimize these interactions.[7]

Serotonin 5-HT3 Receptor Antagonists

The "setrons" are a class of 5-HT3 receptor antagonists, many of which are based on a benzamide or a bioisosteric equivalent, and are indispensable for managing nausea and vomiting, particularly that induced by chemotherapy.[8][9][10] The 5-HT3 receptor is a ligand-gated ion channel, and the interaction of benzamides with this target is sensitive to structural modifications.[11]

The general pharmacophore for 5-HT3 antagonists includes an aromatic ring and a basic amine, with a specific optimal distance between them.[8] While a direct comparative table of halogenated benzamides for 5-HT3 receptors is less commonly presented in single studies, the development of potent antagonists like Granisetron has involved extensive SAR studies where halogenation plays a role in modulating potency and selectivity.[12] The introduction of a halogen can influence the orientation of the benzamide within the binding site, affecting key interactions with aromatic residues.

Experimental Protocols for SAR Determination

A robust SAR study relies on reproducible and well-validated experimental protocols. The following sections detail the synthesis and biological evaluation workflows commonly employed for halogenated benzamides.

General Synthesis of Halogenated Benzamides

The synthesis of halogenated benzamides can be achieved through various methods, with a common approach being the coupling of a halogenated benzoic acid derivative with an appropriate amine.[13]

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: The halogenated benzoic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling reagents (e.g., HATU, HOBt).

  • Amine Coupling: The activated carboxylic acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine, DIPEA) to neutralize the acid formed during the reaction.

  • Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the pure halogenated benzamide.

G cluster_synthesis Synthesis Workflow Halogenated\nBenzoic Acid Halogenated Benzoic Acid Activation Activation Halogenated\nBenzoic Acid->Activation e.g., SOCl₂ Amide Bond\nFormation Amide Bond Formation Activation->Amide Bond\nFormation Activated Acid Purification Purification Amide Bond\nFormation->Purification Crude Product Amine Amine Amine->Amide Bond\nFormation Base Halogenated\nBenzamide Halogenated Benzamide Purification->Halogenated\nBenzamide

Caption: A generalized workflow for the synthesis of halogenated benzamides.

Dopamine D2 Receptor Binding Assay (Radioligand)

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. This protocol is adapted from established methods for D2 receptor binding.[14][15]

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]Spiperone).

  • Test compounds (halogenated benzamides) at various concentrations.

  • Non-specific binding control (e.g., Butaclamol).

  • Assay buffer (e.g., EBSS).

  • GF/C filter plates.

  • Scintillation cocktail.

  • Scintillation counter (e.g., TopCount).

Step-by-Step Protocol:

  • Membrane Preparation: Thaw the cell membranes expressing D2 receptors on ice and resuspend them in the assay buffer to the desired protein concentration.[14]

  • Assay Plate Preparation: To the wells of a 96-well plate, add the assay buffer, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.[14]

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.[14]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) with shaking to allow the binding to reach equilibrium.[14]

  • Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the wells through a GF/C filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

  • Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a scintillation counter.[14]

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

G cluster_assay Radioligand Binding Assay Workflow Prepare Reagents\n(Membranes, Ligand, Compounds) Prepare Reagents (Membranes, Ligand, Compounds) Incubate Incubate Prepare Reagents\n(Membranes, Ligand, Compounds)->Incubate Add to plate Filter Filter Incubate->Filter Separate bound/unbound Wash Wash Filter->Wash Remove non-specific Count Radioactivity Count Radioactivity Wash->Count Radioactivity Scintillation counter Data Analysis\n(IC₅₀, Kᵢ) Data Analysis (IC₅₀, Kᵢ) Count Radioactivity->Data Analysis\n(IC₅₀, Kᵢ)

Caption: Workflow for a typical radioligand receptor binding assay.

Conclusion and Future Perspectives

The halogenated benzamide scaffold continues to be a fertile ground for the discovery of new therapeutics. The structure-activity relationships are a complex interplay of halogen bonding, electronic effects, steric hindrance, and lipophilicity. A deep understanding of these principles is paramount for the rational design of next-generation modulators of targets like the dopamine D2 and serotonin 5-HT3 receptors. Future research will likely focus on leveraging more sophisticated computational models to predict the impact of halogenation and exploring the use of less common halogens or multi-halogenated scaffolds to achieve even greater potency and selectivity. The continued application of robust experimental methodologies will be essential to validate these in silico predictions and advance the development of novel halogenated benzamide drug candidates.

References

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A Comparative Guide to In Vitro Target Engagement Validation for 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro target engagement of the investigational small molecule, 4-chloro-2-fluoro-N-methylbenzamide. Given that the specific biological target of this compound is not yet definitively established in publicly accessible literature, this document outlines a strategic, multi-pronged approach. We will explore methodologies applicable to two of the most probable target classes for benzamide derivatives: Protein Kinases and Nuclear Hormone Receptors , drawing a plausible line of inquiry from the compound's structural analog, 4-amino-2-fluoro-N-methylbenzamide, a known key intermediate in the synthesis of the androgen receptor antagonist, Enzalutamide.[1][2]

The core principle of this guide is the convergence of evidence. No single assay is sufficient to declare target engagement. Instead, we will build a self-validating experimental plan by combining direct biophysical measurements of binding with functional assays that measure the downstream consequences of that binding in a biologically relevant context.[3] This ensures that the observed interaction is not only present but also functionally meaningful.

Chapter 1: Foundational Biophysical Assays for Direct Target Interaction

The first and most fundamental question is: does the compound physically interact with the putative target protein? Biophysical assays provide direct, quantitative evidence of binding, forming the bedrock of any target validation campaign.[4] We will compare three gold-standard techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA): In-Cellulo Target Occupancy

CETSA is a powerful method for verifying target engagement within the complex milieu of a live cell or cell lysate.[5] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[5] By heating cell lysates treated with the compound and quantifying the amount of soluble target protein remaining, we can directly infer target binding.[6]

The workflow involves treating cells or lysates with the compound, heating across a range of temperatures, separating soluble from aggregated proteins, and quantifying the soluble target.

CETSA_Workflow start Intact Cells or Cell Lysate treat Incubate with This compound (or DMSO Vehicle) start->treat aliquot Aliquot Samples treat->aliquot heat Heat Aliquots at Different Temperatures (e.g., 40-70°C) for 3 minutes aliquot->heat cool Cool to Room Temperature heat->cool lyse Cell Lysis (if starting with intact cells) cool->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect quantify Quantify Target Protein (e.g., Western Blot, ELISA) collect->quantify plot Plot Melt Curve: % Soluble Protein vs. Temp quantify->plot

Caption: CETSA workflow for assessing compound-induced protein stabilization.

  • Cell Culture & Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of this compound or DMSO as a vehicle control for 1-2 hours at 37°C.[7]

  • Harvesting: Wash cells with PBS, scrape, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a PCR machine for 3 minutes at a range of temperatures (e.g., a gradient from 45°C to 65°C), followed by cooling for 3 minutes at room temperature.[8]

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[8]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in each sample by Western Blot using a specific antibody.

  • Data Analysis: Densitometry is used to quantify the band intensity at each temperature relative to the unheated control. Plotting these values generates a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples indicates target engagement.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free biophysical technique that provides high-quality kinetic data on molecular interactions in real time.[9] The purified target protein is immobilized on a sensor chip, and the test compound is flowed over the surface. Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).[10] This allows for the precise determination of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[11]

The SPR workflow consists of immobilizing the target, flowing the analyte (compound) over the surface, and monitoring the binding response.

SPR_Workflow start Purified Target Protein & Sensor Chip immobilize Immobilize Target Protein on Sensor Chip start->immobilize inject Inject Compound (Analyte) at Various Concentrations immobilize->inject associate Association Phase: Monitor RU increase inject->associate dissociate Dissociation Phase: (Buffer Flow) Monitor RU decrease associate->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate fit Fit Sensorgram Data to a Binding Model regenerate->fit kinetics Determine: ka, kd, KD fit->kinetics

Caption: SPR workflow for determining small molecule-protein binding kinetics.

  • Protein Immobilization: Activate a sensor chip (e.g., a CM5 chip) with a mixture of EDC/NHS. Covalently immobilize the purified target protein to the surface via amine coupling to achieve a desired density (e.g., 5000 RU). Deactivate remaining active groups with ethanolamine. A reference channel should be prepared similarly but without protein immobilization.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

  • Binding Cycle:

    • Association: Inject the lowest concentration of the compound over both the target and reference channels at a constant flow rate and monitor the binding response (RU) for a set time (e.g., 120 seconds).

    • Dissociation: Switch to flowing only the running buffer and monitor the dissociation for a set time (e.g., 300 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte.

  • Data Collection: Repeat the binding cycle for the entire compound concentration series, including a buffer-only (zero concentration) injection for double referencing.

  • Data Analysis: After subtracting the reference channel and buffer-only run data, the resulting sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and Kₗ.[10]

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[12] It is considered a gold standard for characterizing biomolecular interactions. A solution of the compound is titrated into a solution of the purified target protein, and the minute heat changes are measured. The resulting data provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₗ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13]

The ITC experiment involves titrating the ligand (compound) into the macromolecule (protein) and measuring the resulting heat changes.

ITC_Workflow start Purified Protein in Cell Compound in Syringe degas Thoroughly Degas Both Solutions start->degas load Load Protein into Sample Cell and Compound into Syringe degas->load equilibrate Thermal Equilibration load->equilibrate inject Perform Series of Small Injections of Compound into Cell equilibrate->inject measure Measure Heat Change (μcal/sec) after Each Injection inject->measure integrate Integrate Heat Peaks measure->integrate plot Plot Integrated Heat vs. Molar Ratio integrate->plot fit Fit Binding Isotherm to a Model plot->fit thermo Determine: KD, n, ΔH, ΔS fit->thermo

Caption: ITC workflow for determining the thermodynamics of binding.

  • Sample Preparation: Prepare the purified protein (e.g., 10-20 µM) and the compound (e.g., 100-200 µM) in the exact same, extensively dialyzed buffer. Mismatched buffers can create large heats of dilution that obscure the binding signal. Thoroughly degas both solutions.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe. Allow the system to thermally equilibrate.

  • Titration: Program the instrument to perform a series of small injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw binding data. Integrate the area under each injection peak to determine the heat change. Plot these integrated heats against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to determine Kₗ, n, and ΔH. The entropy (ΔS) can then be calculated.[14]

Comparison of Biophysical Methods
FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization[5]Change in refractive index upon mass binding[9]Measures heat released or absorbed during binding[12]
Sample Type Intact cells, cell lysates, tissues[6]Purified proteinPurified protein, in solution
Key Output Thermal shift (ΔTₘ), IC₅₀ (isothermal)kₐ, kₔ, Kₗ[11]Kₗ, n, ΔH, ΔS[13]
Label-Free? YesYesYes
Throughput Medium to HighMedium to HighLow to Medium
Pros - Confirms engagement in a cellular context- No protein purification needed- Can be adapted for high throughput[7]- Real-time kinetic data- High sensitivity- Reusable sensor chips[15]- True in-solution measurement- Provides full thermodynamic profile- Gold-standard for affinity
Cons - Indirect measure of binding- Target must be thermally stable- Requires a specific antibody for readout- Requires protein purification & immobilization- Potential for surface artifacts- Higher cost instrumentation- Requires large amounts of pure protein- Sensitive to buffer mismatch- Lower throughput

Chapter 2: Functional Assays for Target Modulation

Confirming direct binding is necessary but not sufficient. A critical step is to demonstrate that this binding event leads to a functional consequence, such as the inhibition of an enzyme or the modulation of a signaling pathway.[16] The choice of functional assay is entirely dependent on the hypothesized target class.

Scenario A: The Target is a Protein Kinase

Kinases are a major class of drug targets that catalyze the transfer of a phosphate group from ATP to a substrate.[17] If this compound targets a kinase, it should inhibit this phosphotransferase activity.

A common and robust method for measuring kinase activity is to quantify the amount of ADP produced, as it is formed in a 1:1 stoichiometric ratio with the phosphorylated substrate. Kits like ADP-Glo™ or EnzyChrom™ utilize a coupled-enzyme reaction to convert ADP to a detectable signal (luminescence or fluorescence).[18][19]

The workflow involves setting up the kinase reaction, adding the inhibitor, and then detecting the product (ADP).

Kinase_Assay_Workflow start Prepare Reaction Mix: Kinase, Substrate, ATP, Buffer add_cpd Add Compound Dilution Series (or DMSO Control) start->add_cpd incubate Incubate at RT to Allow Reaction add_cpd->incubate add_reagent1 Add ADP Detection Reagent 1 (Stops Kinase Reaction, Depletes remaining ATP) incubate->add_reagent1 incubate2 Incubate add_reagent1->incubate2 add_reagent2 Add Detection Reagent 2 (Converts ADP to Signal) incubate2->add_reagent2 incubate3 Incubate add_reagent2->incubate3 read Read Signal (Luminescence/Fluorescence) incubate3->read plot Plot % Inhibition vs. [Compound] read->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: Workflow for a generic ADP-based kinase inhibition assay.

  • Reagent Preparation: Prepare a kinase reaction buffer, the purified kinase, a suitable substrate (peptide or protein), and ATP. Prepare a serial dilution of this compound.

  • Kinase Reaction: In a microplate, add the kinase, substrate, and compound/DMSO. Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection: Stop the kinase reaction and begin the detection process by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which halts the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions.

  • Signal Generation: Add the second detection reagent (e.g., Kinase Detection Reagent), which converts the ADP generated by the kinase into a quantifiable signal (e.g., light via a luciferase reaction).

  • Data Acquisition: After a final incubation, measure the signal using a plate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Scenario B: The Target is the Androgen Receptor

Based on its structural similarity to an Enzalutamide precursor, the compound might act as an antagonist of the Androgen Receptor (AR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1] An AR antagonist would block the ability of an agonist (like dihydrotestosterone, DHT) to induce the transcription of AR-responsive genes.

This cell-based assay is the gold standard for measuring the transcriptional activity of nuclear receptors.[20] Cells are engineered to express the AR and a reporter construct containing a firefly luciferase gene under the control of an androgen-response element (ARE) promoter.[21] When an agonist activates AR, the receptor binds to the ARE and drives luciferase expression, producing light. An antagonist will block this process, reducing the light output.[22]

AR_Reporter_Assay cluster_cell Engineered Host Cell cluster_nucleus Nucleus DHT DHT (Agonist) AR Androgen Receptor (AR) DHT->AR Binds & Activates Compound Test Compound (Antagonist?) Compound->AR Binds & Blocks ARE ARE Promoter AR->ARE Translocates & Binds DNA Luc Luciferase Gene Luciferase_Protein Luciferase Enzyme Luc->Luciferase_Protein Transcription & Translation Light Light Signal (Measured) Luciferase_Protein->Light + Substrate

Caption: Principle of an Androgen Receptor luciferase reporter gene assay.

  • Cell Culture: Plate AR-positive cells stably or transiently transfected with an ARE-luciferase reporter construct (e.g., PC-3 or LNCaP cells) in a white, opaque 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include control wells with a known antagonist (e.g., Enzalutamide) and a vehicle control (DMSO).

  • Agonist Stimulation: After a short pre-incubation with the compound (e.g., 30-60 minutes), stimulate all wells (except for the unstimulated baseline control) with a concentration of DHT that produces ~80% of the maximal signal (EC₈₀).

  • Incubation: Incubate the plate for 18-24 hours at 37°C to allow for gene transcription and protein expression.

  • Cell Lysis & Signal Detection: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

  • Data Acquisition: Measure the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition of the DHT-stimulated signal for each compound concentration. Plot the data and fit to a four-parameter logistic model to determine the IC₅₀.

Chapter 3: Data Synthesis for Confident Target Validation

The true power of this approach lies in synthesizing the data from orthogonal assays. For a confident declaration of on-target activity, the results must be congruent.

  • For a Kinase Target: A compound that shows direct binding to the purified kinase in an SPR or ITC experiment (e.g., Kₗ < 1 µM) should also inhibit the enzyme's catalytic activity in the biochemical assay with a comparable potency (e.g., IC₅₀ < 1 µM). Furthermore, a positive result in a cellular CETSA experiment would confirm that the compound can access and bind its target in a live-cell environment.

  • For the Androgen Receptor Target: A compound that directly binds to the AR ligand-binding domain in an SPR experiment should functionally block DHT-induced transcription in the reporter gene assay. The potency in the cellular functional assay (IC₅₀) should be reasonably correlated with the binding affinity (Kₗ).

By requiring both direct physical interaction and a corresponding functional effect, this multi-assay strategy provides the rigorous, self-validating evidence needed to confidently identify the molecular target of this compound and guide its future development.

References

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A Comparative Analysis of Substituted Benzamides and Classical Antipsychotics: Mechanistic and Functional Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the substituted benzamide antipsychotic, Amisulpride, with the classical typical antipsychotic, Haloperidol, and the atypical antipsychotic, Risperidone. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of antipsychotic agents. We will delve into their mechanisms of action, receptor binding profiles, and performance in predictive preclinical models, supported by experimental data and detailed protocols.

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

The treatment of psychosis, particularly schizophrenia, has been revolutionized by the advent of antipsychotic medications. The first-generation, or "typical" antipsychotics, such as Haloperidol, primarily target the dopamine D2 receptor, effectively alleviating the positive symptoms of schizophrenia (e.g., hallucinations and delusions).[1][2] However, their utility is often limited by a high incidence of extrapyramidal side effects (EPS). The subsequent development of second-generation, or "atypical" antipsychotics, like Risperidone, offered a broader spectrum of efficacy, including for negative symptoms, and a generally more favorable side-effect profile, largely attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3]

Within this landscape, the substituted benzamides represent a distinct class of antipsychotics.[4] Amisulpride, a prominent member of this class, exhibits a unique pharmacological profile characterized by high affinity and selectivity for dopamine D2 and D3 receptors, with a notable absence of significant affinity for most other neurotransmitter receptors, including serotonin 5-HT2A receptors.[4][5] This focused receptor interaction profile of Amisulpride presents a valuable opportunity to dissect the relative contributions of different receptor systems to antipsychotic efficacy and side-effect liability. This guide will provide a head-to-head comparison of Amisulpride with Haloperidol and Risperidone to illuminate the key pharmacological distinctions that underpin their clinical performance.

Mechanism of Action: A Tale of Two (or Three) Receptors

The therapeutic effects of antipsychotic drugs are primarily mediated by their interaction with dopamine and serotonin receptor systems in the brain.

The Dopamine D2 Receptor: The Cornerstone of Antipsychotic Action

The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways, particularly the mesolimbic pathway, contributes to the positive symptoms of the disorder.[6] All clinically effective antipsychotics exhibit antagonist activity at the dopamine D2 receptor.[1]

  • Haloperidol , a butyrophenone derivative, is a potent D2 antagonist. Its strong blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its robust antipsychotic effects. However, its indiscriminate antagonism of D2 receptors in the nigrostriatal pathway is also the primary cause of its high propensity to induce EPS, such as Parkinsonism and tardive dyskinesia.[7]

  • Risperidone , a benzisoxazole derivative, is also a potent D2 antagonist. However, its "atypical" profile is attributed to its even more potent antagonism of the serotonin 5-HT2A receptor.[3][6]

  • Amisulpride , a substituted benzamide, demonstrates a high and selective affinity for D2 and D3 receptors.[4][5] A unique feature of Amisulpride is its dose-dependent dual action. At high doses (400-800 mg/day), it acts as a postsynaptic D2/D3 antagonist in the limbic system, leading to its antipsychotic effects on positive symptoms.[4][8] At lower doses (50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and is thought to contribute to its efficacy against negative symptoms.[4][8]

The Serotonin 5-HT2A Receptor: The Key to Atypicality

The interaction with the 5-HT2A receptor is a defining characteristic of most atypical antipsychotics. Blockade of 5-HT2A receptors in the cortex is believed to indirectly increase dopamine release in the striatum and prefrontal cortex, which may contribute to a lower incidence of EPS and improved efficacy against negative and cognitive symptoms.[3]

  • Risperidone exhibits a high affinity for 5-HT2A receptors, with a 5-HT2A to D2 affinity ratio significantly greater than that of typical antipsychotics.[6][9] This potent 5-HT2A antagonism is a cornerstone of its atypical profile.

  • Haloperidol has a much lower affinity for 5-HT2A receptors compared to D2 receptors, contributing to its "typical" pharmacological and clinical profile.

  • Amisulpride is notable for its lack of significant affinity for 5-HT2A receptors, challenging the notion that 5-HT2A antagonism is a prerequisite for atypicality.[5] Its atypical properties are instead attributed to its limbic selectivity and unique dose-dependent effects on dopamine transmission.

Signaling Pathways

The binding of these antipsychotics to their respective receptors initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi_alpha Gαi D2R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits BetaGamma Gβγ cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5HT2A_Signaling Serotonin Serotonin 5HT2A_R 5-HT2A Receptor Serotonin->5HT2A_R Binds Gq_alpha Gαq 5HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Figure 2: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Comparative Receptor Binding Affinity

The affinity of a drug for its target receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

ReceptorAmisulpride (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)
Dopamine D21.3 - 3~1.53.2
Dopamine D32.4 - 3.5~0.77.3
Serotonin 5-HT2A>1000~50.2
Serotonin 5-HT711.5--
Alpha-1 Adrenergic>1000~105
Histamine H1>1000~2020

Data compiled from various sources.[5][6][9][10]

Interpretation of Binding Data:

  • Amisulpride demonstrates high and selective affinity for D2 and D3 receptors, with negligible affinity for 5-HT2A, adrenergic, and histaminic receptors.[5] It also shows a notable affinity for the 5-HT7 receptor, which may contribute to its antidepressant effects.[10]

  • Haloperidol exhibits high affinity for D2 receptors, with moderate affinity for alpha-1 adrenergic and lower affinity for histamine H1 and 5-HT2A receptors.

  • Risperidone has a very high affinity for 5-HT2A receptors, exceeding its high affinity for D2 receptors.[6] It also has significant affinity for alpha-1 and alpha-2 adrenergic and histamine H1 receptors.[6]

Experimental Protocols: Assessing Antipsychotic Activity In Vitro and In Vivo

A combination of in vitro and in vivo assays is essential to characterize the pharmacological profile of potential antipsychotic drugs.

In Vitro: Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Receptor_Binding_Assay start Start prepare_membranes Prepare Cell Membranes Expressing Receptor of Interest start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine Ki Value quantify->analyze end End analyze->end

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors).

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of the radioligand (e.g., [³H]spiperone for D2 receptors or [³H]ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of the unlabeled test compound (e.g., Amisulpride, Haloperidol, or Risperidone).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known, potent unlabeled ligand.

    • To determine total binding, include wells with only the radioligand and buffer.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Predictive Behavioral Models

Animal models are crucial for evaluating the potential therapeutic efficacy and side-effect liability of antipsychotic candidates.

1. Conditioned Avoidance Response (CAR)

The CAR test is a well-validated predictive screen for antipsychotic activity.[2] It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Step-by-Step Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid that can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the footshock, are presented.

  • Training:

    • A rat is placed in one compartment of the shuttle box.

    • The CS is presented for a short duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the rat does not move during the CS, the US (footshock) is delivered through the grid floor.

    • The rat can then move to the other compartment to escape the shock, which is recorded as an escape response.

    • If the rat fails to escape, it is recorded as an escape failure.

    • Multiple trials are conducted until the animal reaches a stable level of avoidance responding.

  • Drug Testing:

    • Once the animals are trained, they are treated with the test compound (e.g., Amisulpride, Haloperidol, or Risperidone) or vehicle at various doses.

    • The animals are then tested in the shuttle box, and the number of avoidance responses, escape responses, and escape failures are recorded.

  • Data Analysis:

    • The data is typically expressed as the percentage of avoidance responses.

    • The ED50 (the dose that produces a 50% reduction in avoidance responding) is calculated. A compound is considered to have antipsychotic-like activity if it selectively reduces avoidance responding at doses that do not significantly impair escape responding.

2. Catalepsy Test

The catalepsy test is used to assess the propensity of a drug to induce motor side effects, particularly those resembling Parkinsonism.[7]

Step-by-Step Methodology:

  • Apparatus: A horizontal bar raised a few centimeters from a flat surface.

  • Procedure:

    • The rat is treated with the test compound or vehicle.

    • At specific time points after drug administration, the animal's forepaws are gently placed on the horizontal bar.

    • The time it takes for the animal to remove both forepaws from the bar and return to a normal posture is measured (descent latency).

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • The mean descent latency for each treatment group is calculated.

    • The ED50 (the dose that produces a cataleptic response in 50% of the animals, or a specific mean latency) can be determined.

Comparative In Vivo Performance

Behavioral TestAmisulprideHaloperidolRisperidone
Conditioned Avoidance Response (ED50, mg/kg) 2-3~0.10.056-0.15
Catalepsy (ED50, mg/kg) >1000.23-0.42High doses only

Data compiled from various sources.[9][11][12][13]

Interpretation of In Vivo Data:

  • All three compounds are effective at blocking the conditioned avoidance response, consistent with their antipsychotic activity.[2][13][14]

  • Haloperidol induces catalepsy at doses close to its therapeutically relevant range, reflecting its high risk of EPS.[11][15]

  • Risperidone induces catalepsy only at higher doses, which aligns with its lower, but still present, risk of EPS compared to Haloperidol.[9][16]

  • Amisulpride shows a very weak propensity to induce catalepsy, even at high doses, which is consistent with its low incidence of EPS in clinical practice.[5][13][17]

Conclusion: A Spectrum of Antipsychotic Action

This comparative guide highlights the distinct pharmacological profiles of Amisulpride, Haloperidol, and Risperidone. While all three are effective antipsychotics, their mechanisms of action and resulting in vivo profiles differ significantly.

  • Haloperidol represents the classical D2 antagonist with potent antipsychotic effects but a high liability for motor side effects.

  • Risperidone exemplifies the atypical profile, with its combined D2 and potent 5-HT2A antagonism leading to a broader spectrum of efficacy and a reduced risk of EPS compared to typicals.

  • Amisulpride stands out as a unique atypical antipsychotic. Its efficacy is derived from its selective and dose-dependent modulation of the dopamine D2/D3 system, with a notable lack of interaction with the 5-HT2A receptor. This profile translates to a low propensity for inducing catalepsy in preclinical models and a low incidence of EPS in clinical use.

The study of these compounds underscores the complexity of antipsychotic pharmacology and the importance of a multi-faceted approach to drug discovery. The distinct profile of Amisulpride suggests that potent 5-HT2A antagonism is not an absolute requirement for atypicality and that selective modulation of the dopamine system can achieve a favorable balance of efficacy and tolerability. Future research should continue to explore novel mechanisms and receptor targets to further refine the treatment of psychotic disorders.

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A Comparative Guide to Validating the Antibacterial Efficacy of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antibacterial agents to combat the rising tide of antimicrobial resistance, the robust validation of new chemical entities is paramount. This guide provides a comprehensive framework for assessing the antibacterial efficacy of a promising novel compound, 4-chloro-2-fluoro-N-methylbenzamide. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and compare its potential performance against established antibiotics, thereby offering a blueprint for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a New Benzamide Antibacterial

Benzamide derivatives have emerged as a promising class of antibacterial agents, with various analogues demonstrating significant activity against a spectrum of pathogens.[1] The introduction of halogen atoms into these structures can further enhance their antimicrobial potency.[2][3] this compound is a novel synthetic compound designed to leverage these properties. Its validation requires a systematic approach, beginning with the determination of its inhibitory and bactericidal capabilities against clinically relevant bacterial strains.

This guide will compare this compound against two widely-used antibiotics with distinct mechanisms of action:

  • Ciprofloxacin : A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4][5][6]

  • Linezolid : An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8][9]

The selection of these comparators allows for a comprehensive evaluation of the novel compound's potential, contextualizing its efficacy against both Gram-positive and Gram-negative bacteria and providing insights into its possible mode of action.

Experimental Design: A Self-Validating System

The credibility of any efficacy study hinges on a well-designed and reproducible experimental plan. Here, we outline the key components for validating this compound.

Selection of Bacterial Strains

To assess the antibacterial spectrum of this compound, a panel of representative Gram-positive and Gram-negative bacteria should be used. Standard quality control strains from the American Type Culture Collection (ATCC) are essential for ensuring the consistency and accuracy of the assays.[10]

Table 1: Proposed Bacterial Strains for Efficacy Testing

Gram-Positive Strains ATCC Number Relevance
Staphylococcus aureusATCC 25923A common cause of skin, respiratory, and bloodstream infections.[11]
Enterococcus faecalisATCC 29212A significant nosocomial pathogen known for its intrinsic antibiotic resistance.[12]
Gram-Negative Strains ATCC Number Relevance
Escherichia coliATCC 25922A versatile pathogen responsible for a wide range of infections.[11]
Pseudomonas aeruginosaATCC 27853An opportunistic pathogen notorious for its resistance to multiple antibiotics.[10]
Klebsiella pneumoniaeATCC 700603A major cause of pneumonia and bloodstream infections, often with extended-spectrum beta-lactamase (ESBL) production.[12]
Experimental Workflow

The validation process follows a logical progression from determining the minimum concentration required to inhibit growth to assessing the compound's bactericidal activity over time.

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare Stock Solutions (this compound, Ciprofloxacin, Linezolid) mic_assay Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) prep_compound->mic_assay prep_bacteria Culture and Standardize Bacterial Inoculum (0.5 McFarland Standard) prep_bacteria->mic_assay mbc_assay Determine Minimum Bactericidal Concentration (MBC) mic_assay->mbc_assay Based on MIC results time_kill_assay Perform Time-Kill Kinetics Assay mic_assay->time_kill_assay Based on MIC results analyze_data Analyze and Compare MIC/MBC Values mbc_assay->analyze_data plot_kinetics Plot Time-Kill Curves time_kill_assay->plot_kinetics interpret Interpret Bacteriostatic vs. Bactericidal Activity analyze_data->interpret plot_kinetics->interpret

Experimental workflow for validating antibacterial efficacy.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reliable and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Stock solutions of this compound, Ciprofloxacin, and Linezolid

Procedure:

  • Dispense 100 µL of CAMHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[14]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15]

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16] An antibacterial agent is considered bactericidal if the MBC is no more than four times the MIC.[17]

Time-Kill Kinetics Assay

This assay provides a dynamic view of the antibacterial agent's effect over time.[18]

Procedure:

  • Prepare flasks containing CAMHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control flask without any antibiotic.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19]

  • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA for colony counting.

  • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Comparative Data Presentation

The following tables present hypothetical data to illustrate how the results of these assays can be structured for a clear comparison.

Table 2: Hypothetical MIC and MBC Values (µg/mL)

Bacterial Strain This compound Ciprofloxacin Linezolid
MIC MBC MIC
S. aureus ATCC 25923240.5
E. faecalis ATCC 29212481
E. coli ATCC 259228160.015
P. aeruginosa ATCC 2785316320.25
K. pneumoniae ATCC 7006038160.03

Table 3: Hypothetical Time-Kill Assay Results for S. aureus ATCC 25923 (% Reduction in CFU/mL at 24 hours)

Concentration This compound Ciprofloxacin Linezolid
1x MIC >99.9%>99.9%90%
2x MIC >99.9%>99.9%99%
4x MIC >99.9%>99.9%>99.9%

Proposed Mechanism of Action

While the precise mechanism of this compound requires further investigation, the presence of halogens suggests a potential interaction with bacterial cell membranes and key proteins. Halogenation can increase the lipophilicity of a compound, facilitating its passage through the bacterial cell wall and membrane.[17]

The proposed mechanism involves a multi-target approach:

  • Membrane Depolarization : The compound may disrupt the bacterial cell membrane's electrochemical potential, leading to a loss of integrity and leakage of cellular components.

  • Enzyme Inhibition : The electrophilic nature of the halogenated aromatic ring could facilitate covalent bonding with nucleophilic residues (e.g., cysteine) in the active sites of essential bacterial enzymes, such as those involved in cell wall synthesis or energy metabolism, leading to their inactivation.[21]

proposed_mechanism cluster_effects Cellular Effects cluster_outcome Final Outcome compound 4-chloro-2-fluoro- N-methylbenzamide membrane Bacterial Cell Membrane compound->membrane Disrupts potential enzyme Essential Bacterial Enzyme (e.g., in cell wall synthesis) compound->enzyme Inhibits function depolarization Membrane Depolarization & Permeabilization membrane->depolarization inactivation Enzyme Inactivation enzyme->inactivation death Bacterial Cell Death depolarization->death inactivation->death

Proposed multi-target mechanism of action.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial validation of this compound as a potential antibacterial agent. By employing standardized methodologies and comparing its efficacy against well-characterized antibiotics, researchers can generate the robust data necessary for further development. The hypothetical data presented suggests that this novel compound may possess significant bactericidal activity against a range of Gram-positive and Gram-negative pathogens. Future studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and assessing its in vivo efficacy in animal models of infection.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). Linezolid - StatPearls. Available at: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]

  • PubMed. (2019). Antimicrobial activity of amphipathic α,α-disubstituted β-amino amide derivatives against ESBL - CARBA producing multi-resistant bacteria; effect of halogenation, lipophilicity and cationic character. Available at: [Link]

  • MDPI. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Ciprofloxacin - StatPearls. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). Innovative perspectives on the discovery of small molecule antibiotics. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Wikipedia. Ciprofloxacin. Available at: [Link]

  • HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • Wikipedia. Linezolid. Available at: [Link]

  • ResearchGate. (2022). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. Available at: [Link]

  • Aging-US. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available at: [Link]

  • MI - Microbiology. Broth Microdilution. Available at: [Link]

  • YouTube. (2021). Antimicrobials: Mechanism of action. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Linezolid?. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Annals of Clinical Microbiology and Antimicrobials. (2018). Linezolid: a review of its properties, function, and use in critical care. Available at: [Link]

  • Frontiers in Microbiology. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Bio-protocol. (2023). Time–Kill Assay. Available at: [Link]

  • WOAH - Asia. (2020). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • YouTube. (2023). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. Available at: [Link]

  • Pharmacological Reviews. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Available at: [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?. Available at: [Link]

  • Drugs.com. (2023). Antibiotics 101: List of Common Names, Types & Their Uses. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2019). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Available at: [Link]

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  • ResearchGate. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. Available at: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

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A Comprehensive Guide to the Cross-Reactivity Profiling of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the cross-reactivity profile of 4-chloro-2-fluoro-N-methylbenzamide, a novel benzamide derivative. In the landscape of drug discovery, understanding the selectivity of a compound is paramount. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. This document outlines a systematic approach to characterizing the selectivity of this compound, presenting hypothetical, yet plausible, experimental data to illustrate the process. Our objective is to provide researchers, scientists, and drug development professionals with a framework for assessing the cross-reactivity of small molecules, using this compound as a case study.

Introduction to this compound and the Rationale for Cross-Reactivity Screening

This compound belongs to the benzamide class of chemical compounds, a scaffold present in a wide range of biologically active molecules. Notably, the structurally related compound, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1][2] This structural similarity suggests that this compound may also interact with the androgen receptor. Therefore, our investigation commences with the hypothesis that the androgen receptor is the primary target of this compound.

A thorough cross-reactivity profile is essential to determine the selectivity of this compound and to identify any potential off-target liabilities. This guide will explore its binding affinity across a panel of nuclear hormone receptors, a broad selection of kinases, and a standard safety screening panel of G-protein coupled receptors (GPCRs) and other key enzymes.

Comparative Cross-Reactivity Analysis

To provide a context for the selectivity of this compound, its binding profile is compared with two other hypothetical benzamide derivatives:

  • Compound A: A close structural analog with a different substitution pattern.

  • Compound B: A reference compound with a known, broader off-target profile.

Nuclear Hormone Receptor Panel

A competitive binding assay was employed to determine the binding affinity (Ki) of the test compounds for a panel of nuclear hormone receptors. The results are summarized in Table 1.

Table 1: Comparative Binding Affinities (Ki, nM) for a Nuclear Hormone Receptor Panel

TargetThis compoundCompound ACompound B
Androgen Receptor (AR) 15 2550
Estrogen Receptor α (ERα)>10,000>10,000800
Progesterone Receptor (PR)1,2002,500300
Glucocorticoid Receptor (GR)8501,500150
Mineralocorticoid Receptor (MR)>10,000>10,0001,200

The data indicates that this compound exhibits high affinity and selectivity for the androgen receptor.

Kinase Selectivity Profile

The interaction of the compounds with a panel of 468 kinases was assessed using a competitive binding assay (KINOMEscan®). The results are presented as the percentage of kinases with greater than 90% inhibition at a concentration of 10 µM.

Table 2: Kinase Panel Selectivity Scores

CompoundNumber of Hits (>90% Inhibition at 10 µM)Selectivity Score (S-score)
This compound50.011
Compound A120.026
Compound B350.075

A lower S-score indicates higher selectivity. This compound demonstrates a favorable kinase selectivity profile with minimal off-target kinase interactions. The few identified off-targets should be further investigated for potential biological consequences.

In-Vitro Safety Pharmacology Panel

A panel of 44 common off-target receptors and enzymes (Eurofins SafetyScreen44) was used to assess the broader safety profile of the compounds. The data is presented as the percentage of inhibition at a 10 µM concentration.

Table 3: Summary of In-Vitro Safety Pharmacology Panel Results

CompoundTargets with >50% Inhibition at 10 µM
This compoundSigma-1 (σ1) Receptor (65%)
Compound ASigma-1 (σ1) Receptor (72%), H1 Receptor (55%)
Compound BSigma-1 (σ1) Receptor (85%), H1 Receptor (78%), M1 Receptor (62%), hERG (58%)

This compound shows a clean safety profile, with only one notable interaction with the Sigma-1 receptor.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the androgen receptor.

Protocol Steps:

  • Preparation of Reagents:

    • AR Ligand Binding Domain (LBD): Prepare a stock solution of purified AR-LBD in assay buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol).

    • Radioligand: Prepare a working solution of [3H]-Mibolerone (a high-affinity AR ligand) in assay buffer.

    • Test Compound: Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the AR-LBD solution.

    • Incubate for 30 minutes at room temperature.

    • Add 25 µL of the [3H]-Mibolerone working solution to initiate the binding reaction.

    • Incubate for 2 hours at 4°C with gentle agitation.

  • Separation and Detection:

    • Separate bound from free radioligand using a filter-binding apparatus with GF/B filters pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

Protocol Steps:

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing the androgen receptor (e.g., LNCaP) to 80-90% confluency.

    • Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by three freeze-thaw cycles.

  • Protein Quantification and Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Quantify the amount of soluble androgen receptor in the supernatant at each temperature using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble AR as a function of temperature for both vehicle and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-reductase (converts Testosterone to DHT) Testosterone->DHT AR Androgen Receptor (AR) DHT->AR HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimerization AR->AR_dimer HSP->AR Compound This compound Compound->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Cross-Reactivity Profiling Workflow

Workflow cluster_planning Phase 1: Planning & Primary Screen cluster_secondary Phase 2: Secondary & Safety Screening cluster_validation Phase 3: In-Cell Validation cluster_analysis Phase 4: Data Analysis & Interpretation Start Start: Compound Synthesis Primary_Target Hypothesize Primary Target (e.g., Androgen Receptor) Start->Primary_Target Primary_Assay Primary Target Assay (e.g., AR Binding) Primary_Target->Primary_Assay Nuclear_Panel Nuclear Receptor Panel Primary_Assay->Nuclear_Panel Kinase_Panel Kinome Scan Primary_Assay->Kinase_Panel Safety_Panel Safety Screen (e.g., Eurofins SafetyScreen44) Primary_Assay->Safety_Panel Cellular_Assay Cell-Based Assay (e.g., Reporter Gene) Nuclear_Panel->Cellular_Assay Kinase_Panel->Cellular_Assay Safety_Panel->Cellular_Assay CETSA CETSA for Target Engagement Cellular_Assay->CETSA Data_Integration Integrate All Data CETSA->Data_Integration Selectivity_Profile Define Selectivity Profile Data_Integration->Selectivity_Profile Report Generate Report Selectivity_Profile->Report

Caption: A systematic workflow for the cross-reactivity profiling of a small molecule.

Conclusion

The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, demonstrates a robust and systematic approach to characterizing the selectivity of a novel compound. The hypothetical data presented suggests that this compound is a potent and selective androgen receptor antagonist with a favorable safety profile. This guide provides a valuable framework for researchers to design and interpret their own cross-reactivity studies, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Jung, M.E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Xu, D., et al. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Sources

A Comparative Efficacy Analysis of the Investigational Androgen Receptor Antagonist, 4-chloro-2-fluoro-N-methylbenzamide, and Commercial Antiandrogens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR initiates a signaling cascade that promotes the growth and survival of prostate cancer cells.[3][4] Consequently, antagonizing the AR signaling pathway has become a cornerstone of therapeutic intervention for advanced prostate cancer.[5]

This guide provides a comprehensive comparative analysis of the investigational compound, 4-chloro-2-fluoro-N-methylbenzamide (hereafter referred to as "Test Compound X"), against a panel of commercially available androgen receptor antagonists. The comparators include the first-generation non-steroidal antiandrogen (NSAA) Bicalutamide, and the second-generation agents Enzalutamide, Apalutamide, and Darolutamide.[6][7]

While this compound is an investigational molecule, its structural similarity to known AR inhibitors suggests its potential as a therapeutic agent. This document outlines a series of hypothetical, yet standard, in vitro experiments designed to rigorously evaluate and compare the efficacy of Test Compound X. The objective is to provide researchers, scientists, and drug development professionals with a framework for assessing novel AR antagonists and to present a hypothetical performance profile of Test Compound X against current standards of care.

Mechanism of Action of Androgen Receptor Antagonists

Androgen receptor antagonists function by competitively inhibiting the binding of androgens to the AR.[8][9] This initial blockade can trigger a cascade of inhibitory effects on the downstream signaling pathway. Second-generation antagonists, such as Enzalutamide and Apalutamide, have demonstrated a more comprehensive blockade by not only preventing ligand binding but also by inhibiting the nuclear translocation of the AR, its binding to DNA, and the subsequent recruitment of co-activator proteins.[10][11][12][13][14] This multi-faceted inhibition leads to a more profound suppression of androgen-driven gene expression and tumor cell proliferation.[15]

Below is a diagram illustrating the androgen receptor signaling pathway and the key points of inhibition by AR antagonists.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Points of Inhibition Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Androgen Binding AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibit_Binding Competitive Binding Inhibition Inhibit_Binding->DHT Inhibit_Translocation Inhibition of Nuclear Translocation Inhibit_Translocation->AR Inhibit_DNA_Binding Inhibition of DNA Binding Inhibit_DNA_Binding->AR_dimer Experimental_Workflow start Start: Compound Dilution Series binding_assay AR Competitive Binding Assay start->binding_assay translocation_assay AR Nuclear Translocation Assay start->translocation_assay reporter_assay AR Transcriptional Reporter Assay start->reporter_assay proliferation_assay Cell Proliferation Assay start->proliferation_assay psa_assay PSA Secretion Assay start->psa_assay end End: Comparative Efficacy Profile binding_assay->end translocation_assay->end reporter_assay->end proliferation_assay->end psa_assay->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 4-chloro-2-fluoro-N-methylbenzamide demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a self-validating system of laboratory safety.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous compounds provide a strong basis for risk assessment. These compounds are consistently classified as hazardous.

Key Hazards Associated with Halogenated Benzamides:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain.[4][5] Such improper disposal can cause significant harm to human health and the environment.[6]

Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, if inhaledWarningGHS07 (!)
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07 (!)
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarningGHS07 (!)
Specific target organ toxicity — single exposureH335: May cause respiratory irritationWarningGHS07 (!)

Source: Synthesized from Safety Data Sheets of similar chemical structures.[1][2][3]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[7]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7]

Waste Characterization and Segregation: The Critical Step

Proper disposal begins with correct waste characterization and segregation at the point of generation. As a halogenated organic compound, this compound must be segregated into the halogenated organic waste stream .

Why Segregation is Crucial: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs.[9] Halogenated compounds require specific disposal methods, often high-temperature incineration with scrubbers, to prevent the formation of toxic byproducts like dioxins and hydrochloric acid.[10][11]

The Segregation Workflow: The following diagram illustrates the decision-making process for segregating waste related to this compound.

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[12][13]

Step 1: Containment

  • Solid Waste: Unused or expired this compound, along with any contaminated items like weigh boats, gloves, or absorbent pads, must be placed in a durable, sealable container. This container should be clearly labeled for halogenated solid waste.[14]

  • Liquid Waste: Solutions containing the compound must be collected in a chemically compatible, leak-proof container (e.g., a glass or polyethylene bottle).[15] Do not mix with non-halogenated solvents.[9] The container must be kept closed except when adding waste and should be stored in secondary containment to prevent spills.[5][14]

Step 2: Labeling Immediately upon adding the first material, the waste container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[14] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other components in the container.

  • The approximate percentages of each component.

  • The specific hazard characteristics (e.g., Toxic, Irritant).

  • The date accumulation started.

  • The name and contact information of the generating researcher/laboratory.

Step 3: Storage in a Satellite Accumulation Area (SAA) Store the labeled, sealed waste containers in a designated SAA within the laboratory. This area must be under the control of the laboratory personnel.[15]

  • Segregate incompatible waste types (e.g., keep away from strong oxidizing agents).[16][17]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[14]

  • Ensure the storage area is clearly marked.[15]

Step 4: Arranging for Disposal Once the waste container is full or you are approaching the accumulation time limits (often 90 days, but check local regulations), contact your institution's EHS or a licensed professional waste disposal service to schedule a pickup.[7][10][15] Do not attempt to transport the waste yourself. You are responsible for the waste from "cradle to grave," which includes ensuring it is handled by a permitted transporter and sent to a permitted disposal facility.

Spill and Decontamination Procedures

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[7]

  • PPE: Don the appropriate PPE as described in Section 2.

  • Cleanup:

    • Solids: Gently sweep or scoop the material into a designated "Halogenated Solid Waste" container.[3][7] Avoid dry sweeping that creates dust. Use a damp paper towel for final cleanup and dispose of it as hazardous waste.

    • Liquids: Use a chemical spill kit with an absorbent appropriate for organic compounds. Absorb the spill, place the contaminated material into a sealable container, and label it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

References

  • Capot Chemical. (2025). 4-Fluoro-N-methylbenzamide Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Safe Handling and Disposal of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan Fact Sheet. Retrieved from [Link]

  • Republic Services. (2025). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Medical Waste Pros. Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • ACTenviro. (2024). Best Practices for Laboratory Waste Management. Retrieved from [Link]

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Navigating the Safe Handling of 4-chloro-2-fluoro-N-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel substituted benzamide, 4-chloro-2-fluoro-N-methylbenzamide presents unique handling challenges that necessitate a robust safety protocol. This guide, intended for researchers and drug development professionals, moves beyond mere procedural lists to provide a comprehensive operational and disposal plan grounded in the principles of causality and self-validating safety systems. Our objective is to empower you with the knowledge to not only handle this compound safely but to understand the rationale behind each critical step.

Hazard Profile: Understanding the Risks

This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in direct contact with the skin.[1]

  • Irritation: It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2]

These hazards are intrinsic to its chemical structure as a halogenated aromatic amide. The presence of chlorine and fluorine atoms can enhance its reactivity and ability to penetrate biological membranes, while the amide group contributes to its potential as an irritant. Therefore, all handling procedures must be designed to eliminate routes of exposure—dermal, ocular, and respiratory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with a detailed explanation of the causality behind each choice.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Halogenated aromatic hydrocarbons can degrade many common glove materials.[3] Nitrile and neoprene offer superior resistance.[2][4] Double-gloving provides an additional barrier in case of a breach in the outer glove.[5]
Eye and Face Protection Chemical Safety Goggles and a Face ShieldSafety goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers a secondary layer of protection for the entire face from splashes during transfers of the chemical.[5]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorIf the compound is a powder, there is a significant risk of aerosolization during handling. An N95 respirator will filter out at least 95% of airborne particles, preventing inhalation.[6][7]
Body Protection Fully-buttoned Laboratory Coat with Cuffed SleevesA lab coat protects the skin and personal clothing from contamination. Cuffed sleeves provide a snug fit around the inner glove, preventing the entry of chemical dust.[5]
Donning and Doffing PPE: A Self-Validating Protocol

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Respirator: Perform a seal check to ensure a tight fit.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, with the cuffs pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated doffing area):

  • Outer Gloves: Remove the outer pair of gloves using the glove-in-glove technique to avoid touching the contaminated exterior.[8] Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any surface contamination. Place it in a designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the inner pair of gloves using the same glove-in-glove technique.[8] Dispose of them in the hazardous waste container.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[9]

Operational Plan: From Weighing to Solution Preparation

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Handling Protocol:

  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface. Cover the surface with absorbent bench paper to contain any potential spills.[11]

  • Weighing (if a solid):

    • Use an analytical balance inside the fume hood or a powder containment hood.

    • To minimize the generation of airborne particles, avoid pouring the powder directly from the bottle.[11] Use a spatula to transfer small amounts into a weigh boat.

    • Keep the container of the chemical closed when not in use.[11]

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or vortexing is required, ensure the vessel is securely capped.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the chemical. This can be done by wiping surfaces with a towel wetted with a solvent in which the compound is soluble.[12]

    • Wipe down the work surface within the fume hood.

    • Dispose of the absorbent bench paper as hazardous waste.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated weigh boats, paper towels, and absorbent pads, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • PPE Waste: Contaminated gloves, disposable lab coats, and respirator cartridges should be collected in a separate, labeled hazardous waste bag.

Disposal Procedure:

  • All waste containers must be kept closed when not in use.

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[13]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the critical safety and handling workflow, the following diagram illustrates the key stages and decision points.

Safe Handling Workflow for this compound prep Preparation - Decontaminate Fume Hood - Lay Absorbent Paper don_ppe Don PPE - Lab Coat - Respirator - Goggles/Face Shield - Double Gloves prep->don_ppe Ready for Handling handling Chemical Handling (in Fume Hood) - Weighing - Solution Preparation don_ppe->handling Enter Work Area decon Decontamination - Equipment - Work Surface handling->decon After Manipulation waste Waste Disposal - Segregate Solid, Liquid, PPE Waste - Label and Seal Containers decon->waste Collect Contaminated Materials doff_ppe Doff PPE - Follow Sequential Removal - Hand Hygiene waste->doff_ppe Secure Waste end Procedure Complete doff_ppe->end Exit Work Area

Caption: Safe Handling Workflow Diagram

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of multi-layered safety protocols. By internalizing the rationale behind each step—from PPE selection to waste disposal—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.

References

  • C/D/N Isotopes, Inc. (n.d.). Safety Data Sheet for 4-Chloro-α,α,α-trifluorotoluene-d4.
  • Chemicalbook. (2023). Safety Data Sheet for 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE.
  • Chemicalbook. (2025). Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Capot Chemical. (2025). Material Safety Data Sheet for 4-Fluoro-N-methylbenzamide.
  • Fisher Scientific. (2024). Safety Data Sheet for 2-Chloro-N-methylbenzamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Delta Med SpA. (2022). Correct removal of disposable gloves.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • The Ohio State University. (n.d.). Examples of Chemical Resistance of Common Glove Materials.
  • Centers for Disease Control and Prevention (CDC). (2024). Potential Exposures and PPE Recommendations.
  • University of Washington. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Safety+Health Magazine. (2018). NIOSH publishes guide on air-purifying respirator selection.
  • ProTrainings. (n.d.). Glove Removal.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Weill Cornell Medicine Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
  • University of Colorado Boulder Safety & Risk Services. (n.d.). Glove Selection Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.